Product packaging for CCR1 antagonist 7(Cat. No.:)

CCR1 antagonist 7

Cat. No.: B15144761
M. Wt: 462.0 g/mol
InChI Key: KMKFKHSVNQHEJL-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CCR1 antagonist 7 is a useful research compound. Its molecular formula is C21H24ClN5O3S and its molecular weight is 462.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClN5O3S B15144761 CCR1 antagonist 7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24ClN5O3S

Molecular Weight

462.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-[(1S)-1-[2-(methylsulfamoyl)-4-pyridinyl]butyl]pyrazole-4-carboxamide

InChI

InChI=1S/C21H24ClN5O3S/c1-4-5-19(15-10-11-24-20(12-15)31(29,30)23-3)26-21(28)18-13-25-27(14(18)2)17-8-6-16(22)7-9-17/h6-13,19,23H,4-5H2,1-3H3,(H,26,28)/t19-/m0/s1

InChI Key

KMKFKHSVNQHEJL-IBGZPJMESA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=NC=C1)S(=O)(=O)NC)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCCC(C1=CC(=NC=C1)S(=O)(=O)NC)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CCR1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of inflammatory cells. Its involvement in the pathogenesis of various inflammatory and autoimmune diseases has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of CCR1 antagonists, detailing the receptor's signaling pathways, and outlining the key experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel CCR1-targeted therapeutics.

Introduction to CCR1 and Its Role in Inflammation

C-C chemokine receptor type 1 (CCR1), also known as CD191, is a member of the beta chemokine receptor family.[1] It is primarily expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T cells, and dendritic cells. CCR1 is activated by a range of inflammatory chemokines, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[1] Upon ligand binding, CCR1 initiates intracellular signaling cascades that lead to chemotaxis, the directed migration of these immune cells to sites of inflammation.[1]

The recruitment of leukocytes mediated by the CCR1 pathway is a critical component of the inflammatory response. However, dysregulation of this pathway can contribute to the pathology of numerous chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Consequently, the development of antagonists that can block CCR1 signaling represents a promising therapeutic strategy to mitigate the deleterious effects of excessive immune cell infiltration.

The Molecular Mechanism of Action of CCR1 Antagonists

CCR1 antagonists function by binding to the CCR1 receptor and preventing its activation by endogenous chemokine ligands. This blockade can occur through several mechanisms, with the most common being competitive antagonism.

2.1. Competitive Antagonism

The majority of small-molecule CCR1 antagonists are competitive inhibitors.[2] This means they bind to the same site on the receptor as the natural chemokine ligands.[2] By occupying this binding site, the antagonist physically prevents the chemokine from interacting with and activating the receptor. The binding of a competitive antagonist is typically reversible, and its inhibitory effect can be overcome by increasing the concentration of the agonist (the natural ligand).[3]

2.2. Non-Competitive Antagonism

Non-competitive antagonists bind to a different site on the receptor, known as an allosteric site.[3] This binding event induces a conformational change in the receptor that either prevents the natural ligand from binding to the active site or inhibits the receptor's ability to initiate downstream signaling, even when the ligand is bound.[3] The inhibitory effect of a non-competitive antagonist cannot be surmounted by increasing the agonist concentration.[3]

CCR1 Signaling Pathways

CCR1 activation triggers a cascade of intracellular events that ultimately lead to cellular responses such as chemotaxis, degranulation, and cytokine release. The primary signaling pathway is mediated by heterotrimeric G proteins, though a G protein-independent pathway involving β-arrestin has also been described.

3.1. G Protein-Dependent Signaling

Upon chemokine binding, CCR1 undergoes a conformational change that allows it to couple with and activate heterotrimeric G proteins of the Gq/11 family.[1] This activation leads to the dissociation of the Gα and Gβγ subunits. The activated Gαq/11 subunit then stimulates phospholipase C-β (PLC-β).[1]

PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).[1]

Activated PKC and calcium-calmodulin dependent kinases (CaMKs) phosphorylate a multitude of downstream target proteins, including those involved in cytoskeletal rearrangement, which is essential for cell migration.[4][5] These signaling events culminate in the activation of transcription factors such as NF-κB and AP-1, leading to the expression of pro-inflammatory genes.[2]

CCR1_G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR1 CCR1 Gq Gq/11 CCR1->Gq activates PLCb PLC-β Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 binds Ca2 Ca²⁺ (intracellular) IP3->Ca2 triggers release PKC PKC DAG->PKC activates Ca2->PKC co-activates CaMK CaMK Ca2->CaMK activates Transcription_Factors Transcription Factors (NF-κB, AP-1) PKC->Transcription_Factors activates CaMK->Transcription_Factors activates Cellular_Response Cellular Response (Chemotaxis, Inflammation) Transcription_Factors->Cellular_Response leads to

CCR1 G Protein-Dependent Signaling Pathway

3.2. G Protein-Independent Signaling (β-Arrestin Pathway)

In addition to G protein-mediated signaling, CCR1 can also signal through a G protein-independent pathway involving β-arrestins.[6][7] Upon ligand binding and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of CCR1.[6]

While β-arrestin recruitment is classically associated with receptor desensitization and internalization, it can also serve as a scaffold for the assembly of signaling complexes.[8] For CCR1, β-arrestin can mediate receptor internalization and may also play a role in activating other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, independent of G protein activation.[6][8]

CCR1_beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR1 CCR1 CCR1_P Phosphorylated CCR1 GRK GRK CCR1->GRK activates beta_Arrestin β-Arrestin CCR1_P->beta_Arrestin Chemokine Chemokine Chemokine->CCR1 binds GRK->CCR1 phosphorylates Signaling_Complex Signaling Complex (e.g., MAPK pathway) beta_Arrestin->Signaling_Complex activates Internalization Receptor Internalization beta_Arrestin->Internalization mediates Experimental_Workflow cluster_workflow CCR1 Antagonist Characterization Workflow Start Start: Candidate Compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay Calcium Mobilization Assay Determine_Ki->Functional_Assay Determine_IC50_Functional Determine Functional Potency (IC50) Functional_Assay->Determine_IC50_Functional Chemotaxis_Assay Chemotaxis Assay Determine_IC50_Functional->Chemotaxis_Assay Determine_IC50_Chemotaxis Determine Chemotaxis Inhibition (IC50) Chemotaxis_Assay->Determine_IC50_Chemotaxis Lead_Optimization Lead Optimization Determine_IC50_Chemotaxis->Lead_Optimization Lead_Optimization->Start Iterate End End: Characterized Antagonist Lead_Optimization->End Proceed

References

The Role of C-C Chemokine Receptor Type 1 (CCR1) in the Pathophysiology of Rheumatoid Arthritis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to progressive joint destruction. The infiltration of pathogenic immune cells into the synovial tissue is a critical step in the pathogenesis of RA. This process is orchestrated by a complex network of chemokines and their receptors. Among these, C-C chemokine receptor type 1 (CCR1) has emerged as a key player in mediating the recruitment of inflammatory leukocytes into the arthritic joint. This technical guide provides a comprehensive overview of the role of CCR1 in RA pathophysiology, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

The Pathophysiological Role of CCR1 in Rheumatoid Arthritis

CCR1 is a G-protein coupled receptor predominantly expressed on a variety of immune cells, including monocytes, macrophages, neutrophils, T cells, and osteoclasts.[1] In the context of RA, the synovial fluid and tissue are enriched with CCR1 ligands, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), creating a chemotactic gradient that drives the migration of CCR1-expressing cells into the joint.[2]

The influx of these inflammatory cells contributes to the perpetuation of the inflammatory cascade and joint damage in several ways:

  • Monocyte and Macrophage Recruitment: Monocytes, which differentiate into macrophages upon entering the synovium, are central to RA pathology. CCR1 is highly expressed on monocytes and macrophages found in the RA synovium.[1] These macrophages are major producers of pro-inflammatory cytokines like TNF-α and IL-1β, which further amplify inflammation and contribute to cartilage and bone degradation.

  • Neutrophil Infiltration: Neutrophils are also implicated in the acute inflammatory phases of RA. CCR1, along with other chemokine receptors, mediates the crawling and recruitment of neutrophils into the joint space.[1]

  • T Cell Migration: Subsets of T lymphocytes, key orchestrators of the adaptive immune response in RA, express CCR1 and are recruited to the synovium via CCR1 ligands.

  • Osteoclastogenesis and Bone Erosion: Osteoclasts, the cells responsible for bone resorption, express CCR1. The presence of CCR1 ligands in the inflamed synovium can promote the differentiation and activation of osteoclasts, leading to the characteristic bone erosions seen in RA.

Preclinical Evidence for the Role of CCR1 in Rheumatoid Arthritis

Animal models of arthritis have been instrumental in elucidating the role of CCR1 in RA and for evaluating the therapeutic potential of CCR1 antagonists. The two most commonly used models are collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA).

Quantitative Data from Preclinical Studies
CCR1 Antagonist Animal Model Key Findings Reference
Met-RANTES Adjuvant-Induced Arthritis (Rat)- 71% reduction in joint TNF-α levels on day 14. - 76% reduction in joint IL-1β levels on day 18. - 23% decrease in neutrophil influx on day 18.[1]
Met-RANTES Collagen-Induced Arthritis (Mouse)- Dose-dependent reduction in the incidence and severity of arthritis.[3]
J-113863 Collagen-Induced Arthritis (Mouse)- Significantly decreased arthritis score.[1]

Clinical Evidence for Targeting CCR1 in Rheumatoid Arthritis

The promising results from preclinical studies led to the clinical development of several small molecule CCR1 antagonists for the treatment of RA. However, the outcomes of these clinical trials have been mixed, with some showing a lack of efficacy while others have demonstrated modest clinical benefits.

Quantitative Data from Clinical Trials of CCR1 Antagonists
CCR1 Antagonist Trial Phase Treatment Regimen ACR20 Response Rate (at endpoint) p-value vs. Placebo Reference
CCX354-C Phase II200 mg once daily for 12 weeks56%0.01[1][4]
CCX354-C Phase II100 mg twice daily for 12 weeks44%0.17[1][4]
Placebo Phase IIN/A30%N/A[1][4]
MLN3897 Phase IIa10 mg once daily for 12 weeks35%0.72[5][6]
Placebo Phase IIaN/A33%N/A[5][6]
CP-481,715 Phase IINot specifiedNo significant clinical benefit reported.N/A[7]
BMS-817399 Phase II200 mg or 400 mg b.i.d. for 12 weeksNo significant improvement in DAS28-CRP compared to placebo.N/A[8]

The lack of robust efficacy in some trials may be attributed to several factors, including the redundancy of the chemokine system, where other receptors can compensate for the blockade of CCR1. Additionally, achieving sufficient and sustained receptor occupancy in the inflamed synovium may be challenging.

Detailed Methodologies for Key Experiments

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model that shares many pathological features with human RA.

Materials:

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Susceptible mouse strains (e.g., DBA/1)

  • Syringes and needles

Protocol:

  • Preparation of Emulsion: Prepare a 2 mg/mL solution of type II collagen in 0.05 M acetic acid. Emulsify this solution with an equal volume of CFA (for the primary immunization) or IFA (for the booster immunization) by drawing the mixture up and down through a syringe until a stable emulsion is formed.

  • Primary Immunization (Day 0): Anesthetize the mice and inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion intradermally at a site different from the primary injection.

  • Arthritis Assessment: Beginning around day 21, visually inspect the paws of the mice 3-4 times per week for signs of arthritis (redness, swelling). Score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw, 4 = maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.

  • Data Analysis: Monitor the incidence of arthritis (percentage of mice with a score > 0) and the mean arthritis score over time.

In Vitro Monocyte Chemotaxis Assay

This assay measures the directed migration of monocytes towards a chemoattractant.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores)

  • Chemoattractant (e.g., recombinant human CCL3 or CCL5)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell viability stain (e.g., Calcein-AM)

  • Plate reader with fluorescence capabilities

Protocol:

  • Cell Preparation: Isolate monocytes from PBMCs or culture the monocytic cell line. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL. For some protocols, cells are labeled with a fluorescent dye like Calcein-AM for quantification.

  • Assay Setup: Add the chemoattractant (at various concentrations) to the lower wells of the chemotaxis chamber. Place the porous membrane (Transwell insert) over the lower wells.

  • Cell Migration: Add the monocyte suspension to the upper chamber of the inserts. Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours to allow for cell migration.

  • Quantification of Migration:

    • If cells were pre-labeled with a fluorescent dye, measure the fluorescence of the cells that have migrated to the lower chamber using a plate reader.

    • Alternatively, remove the non-migrated cells from the top of the membrane, fix and stain the migrated cells on the underside of the membrane, and count them under a microscope.

  • Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of the chemoattractant to generate a dose-response curve.

Immunohistochemistry for CCR1 in Synovial Tissue

This technique is used to visualize the expression and localization of CCR1 protein in synovial tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded synovial tissue sections

  • Primary antibody against human CCR1

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • Chromogen substrate (e.g., DAB)

  • Hematoxylin counterstain

  • Microscope

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a steamer or microwave.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific protein binding with a protein block solution.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-CCR1 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by incubation with streptavidin-HRP.

  • Chromogen Development: Apply the DAB chromogen substrate, which will produce a brown precipitate at the site of CCR1 expression.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei. Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Analysis: Examine the stained sections under a microscope to assess the intensity and localization of CCR1 staining within the synovial tissue.

CCR1 Signaling Pathway

Upon binding of its chemokine ligands, CCR1, a Gαi-coupled receptor, undergoes a conformational change that initiates a cascade of intracellular signaling events.

CCR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Heterotrimeric G-protein (Gαi, Gβγ) CCR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates JAK JAK G_protein->JAK Gαi activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Cell_response Cellular Responses: - Chemotaxis - Adhesion - Pro-inflammatory  Gene Expression Akt->Cell_response MAPK->Cell_response STAT STAT JAK->STAT STAT->Cell_response Transcription Factor Chemokine Chemokine (CCL3, CCL5) Chemokine->CCR1 Binding & Activation

Caption: CCR1 signaling cascade in immune cells.

Conclusion

CCR1 plays a significant, albeit complex, role in the pathophysiology of rheumatoid arthritis by mediating the recruitment of key inflammatory cells to the synovial joint. While preclinical studies have consistently demonstrated the therapeutic potential of CCR1 antagonism, clinical trial results in RA have been variable. This highlights the intricate and redundant nature of the chemokine system in this multifactorial disease. Future research may focus on combination therapies or more targeted approaches to effectively modulate the inflammatory milieu in the rheumatoid joint. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and treatment of rheumatoid arthritis.

References

Preclinical Evaluation of C-C Chemokine Receptor 1 (CCR1) Inhibitors in Inflammatory Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the preclinical evaluation process for C-C Chemokine Receptor 1 (CCR1) inhibitors, focusing on their application in inflammatory disease models. It covers the essential theoretical background, detailed experimental protocols, and quantitative data from key studies, designed to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: CCR1 as a Therapeutic Target

C-C Chemokine Receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[1][2] It binds to a wide array of pro-inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[1][2] The interaction between these chemokines and CCR1 is a critical driver of leukocyte recruitment to sites of inflammation. This central role in mediating the inflammatory cascade makes CCR1 an attractive therapeutic target for a multitude of autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and psoriasis.[2][3][4][5] Preclinical studies using CCR1-deficient mice or specific small-molecule inhibitors have consistently demonstrated that blocking this receptor can ameliorate disease in various animal models.[1][3][6]

The CCR1 Signaling Pathway

Upon binding of a chemokine ligand like CCL3 or CCL5, CCR1 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins. This initiates a cascade of downstream signaling events, primarily through pathways such as mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and JAK/STAT.[2] The culmination of this signaling is a series of cellular responses critical to inflammation, including chemotaxis (directed cell movement), adhesion, and the release of inflammatory mediators.[2] Inhibition of this pathway is the primary mechanism of action for CCR1 antagonists.

G cluster_ligands cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Ligand CCL3 (MIP-1α) CCL5 (RANTES) CCR1 CCR1 Receptor Ligand->CCR1 Binding G_Protein G-Protein Activation (Gαi) CCR1->G_Protein Activation PI3K PI3K / AKT Pathway G_Protein->PI3K MAPK MAPK Pathway (ERK) G_Protein->MAPK JAK_STAT JAK / STAT Pathway G_Protein->JAK_STAT Response Chemotaxis Cell Migration Inflammatory Mediator Release PI3K->Response MAPK->Response JAK_STAT->Response

Caption: Simplified CCR1 signaling pathway in leukocytes.

A Standardized Preclinical Evaluation Workflow

The preclinical assessment of a novel CCR1 inhibitor follows a structured, multi-stage process. It begins with high-throughput in vitro screening to identify potent compounds and progresses to in vivo models to establish efficacy and safety. This systematic approach ensures that only the most promising candidates advance toward clinical development.

G A 1. Compound Identification & In Vitro Screening B 2. Receptor Binding Assays (Determine Affinity & Potency) A->B C 3. Functional Assays (e.g., Chemotaxis, Calcium Flux) B->C D 4. In Vivo Model Selection (e.g., CIA, EAE, IBD) C->D E 5. In Vivo Efficacy Studies (Dose-Response & MOA) D->E F 6. PK/PD & Toxicology Assessment E->F G 7. Lead Candidate Selection for Clinical Trials F->G G A Inflammatory Stimulus B Resident Cells Produce Chemokines (CCL3/CCL5) A->B C Chemokine Gradient Formation B->C D CCR1 Activation on Leukocyte C->D E Intracellular Signaling Cascade D->E F Cytoskeletal Rearrangement E->F G Directed Cell Migration (Chemotaxis) F->G H Leukocyte Infiltration into Tissue G->H

References

An In-depth Technical Guide to CCR1 Ligand Binding and Downstream Signaling Cascades

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the C-C chemokine receptor type 1 (CCR1), its ligand interactions, and the subsequent intracellular signaling events. The information is intended to support research and development efforts targeting this key inflammatory receptor.

Core Concepts: CCR1 and its Ligands

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, T cells, and dendritic cells. Its activation by a range of chemokine ligands plays a crucial role in mediating leukocyte trafficking to sites of inflammation. The interaction between CCR1 and its ligands is a key driver of numerous inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

A variety of chemokines have been identified as ligands for CCR1, each exhibiting different binding affinities and functional responses. These include, but are not limited to, CCL3 (MIP-1α), CCL3L1, CCL4 (MIP-1β), CCL5 (RANTES), CCL7 (MCP-3), CCL8 (MCP-2), CCL13 (MCP-4), CCL14 (HCC-1), CCL15 (MIP-1δ), CCL16 (LEC), and CCL23 (MPIF-1)[1][2][3][4]. The binding of these ligands initiates a cascade of intracellular events that ultimately lead to cellular responses such as chemotaxis, degranulation, and cytokine release.

Quantitative Analysis of CCR1 Ligand Binding

The binding affinity of various chemokines and synthetic antagonists to CCR1 has been quantified using assays such as radioligand binding studies. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters used to describe these interactions. A lower Kd or IC50 value indicates a higher binding affinity.

Ligand/AntagonistBinding ParameterValue (nM)Cell Type/System
CCL7 (MCP-3) pIC509.0 ± 0.1Recombinant cells
CCL14 (HCC-1) IC5093CCR1-transfected cells
CCL16 (LEC) IC50~77L1.2 cells expressing CCR1
BX-471 Ki1Human CCR1

Note: This table summarizes available quantitative data. Binding affinities can vary depending on the experimental conditions and cell types used.

Downstream Signaling Cascades of CCR1

Upon ligand binding, CCR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi subtype. This initiates a complex network of downstream signaling pathways that orchestrate the cellular response.

G Protein-Coupled Signaling

The activation of Gi proteins by CCR1 leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate various effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

G_Protein_Signaling Ligand Chemokine Ligand CCR1 CCR1 Ligand->CCR1 Binding G_Protein Heterotrimeric G-protein (Gαiβγ) CCR1->G_Protein Activation G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase C (PLC) G_beta_gamma->PLC Activation PI3K PI3K G_beta_gamma->PI3K Activation cAMP cAMP AC->cAMP Production

G Protein-Coupled Signaling Cascade of CCR1.
Mitogen-Activated Protein Kinase (MAPK) Pathway

CCR1 activation can lead to the stimulation of the MAPK/ERK pathway. This cascade involves a series of protein kinases that ultimately regulate gene expression related to cell proliferation, differentiation, and survival. The pathway is typically initiated by intermediates from the G protein signaling cascade, such as activated Ras.

MAPK_Pathway CCR1_active Activated CCR1 G_beta_gamma Gβγ CCR1_active->G_beta_gamma Ras Ras G_beta_gamma->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

MAPK/ERK Signaling Pathway Activated by CCR1.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is another critical downstream effector of CCR1 activation, playing a central role in cell survival, growth, and migration. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt (also known as Protein Kinase B).

PI3K_AKT_Pathway CCR1_active Activated CCR1 G_beta_gamma Gβγ CCR1_active->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Phosphorylation Cellular_Response Cellular Response (Survival, Proliferation, Migration) Downstream_Effectors->Cellular_Response

PI3K/Akt Signaling Pathway Activated by CCR1.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

Emerging evidence suggests that CCR1 can also signal through the JAK/STAT pathway, which is crucial for cytokine signaling and immune regulation. Upon ligand binding, JAKs associated with the receptor are activated and phosphorylate the receptor's intracellular domains. This creates docking sites for STAT proteins, which are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.

JAK_STAT_Pathway Ligand Chemokine Ligand CCR1 CCR1 Ligand->CCR1 JAK JAK CCR1->JAK Activation STAT STAT CCR1->STAT Recruitment JAK->CCR1 Phosphorylation JAK->STAT Phosphorylation STAT_P Phosphorylated STAT STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Immune Response) Nucleus->Gene_Expression

JAK/STAT Signaling Pathway Associated with CCR1.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands for CCR1 by measuring their ability to compete with a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing CCR1 start->prep_membranes incubation Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled competitor ligand prep_membranes->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis end End analysis->end

Workflow for a Radioligand Competition Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing CCR1 in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled CCR1 ligand (e.g., [125I]-CCL3), and a range of concentrations of the unlabeled competitor ligand.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation[5].

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following CCR1 activation, which is a hallmark of Gq/i-coupled GPCR signaling.

Workflow Diagram:

Calcium_Mobilization_Workflow start Start seed_cells Seed CCR1-expressing cells in a 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye add_ligand Add varying concentrations of the test ligand load_dye->add_ligand measure_fluorescence Measure the change in fluorescence over time using a plate reader add_ligand->measure_fluorescence analysis Analyze data to determine EC50 values measure_fluorescence->analysis end End analysis->end

Workflow for a Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Plate cells expressing CCR1 in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This allows the dye to enter the cells.

  • Ligand Addition: Using a fluorescence plate reader with an integrated liquid handling system, add varying concentrations of the CCR1 ligand to the wells.

  • Fluorescence Measurement: Immediately after ligand addition, monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each ligand concentration. Plot the response against the logarithm of the ligand concentration and fit the data to a dose-response curve to calculate the EC50 value[6][7].

Transwell Chemotaxis Assay

This assay measures the ability of a CCR1 ligand to induce directed migration of cells, a primary function of chemokines.

Workflow Diagram:

Chemotaxis_Workflow start Start setup_chamber Place a Transwell insert with a porous membrane into a well of a 24-well plate start->setup_chamber add_ligand Add the chemokine ligand to the lower chamber (the well) setup_chamber->add_ligand add_cells Add CCR1-expressing cells to the upper chamber (the insert) add_ligand->add_cells incubation Incubate for several hours to allow cell migration add_cells->incubation quantify_migration Quantify the number of cells that have migrated to the lower side of the membrane (e.g., by staining and counting) incubation->quantify_migration analysis Analyze the chemotactic response quantify_migration->analysis end End analysis->end

Workflow for a Transwell Chemotaxis Assay.

Methodology:

  • Assay Setup: Place Transwell inserts with a porous membrane (typically 5-8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant Gradient: Add media containing the chemokine ligand to the lower chamber (the well). Add media without the ligand to the upper chamber (the insert).

  • Cell Seeding: Resuspend CCR1-expressing cells in media and add them to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours).

  • Quantification of Migration: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface of the membrane. Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Compare the number of migrated cells in the presence of the chemokine to the number of cells that migrated in the absence of a chemoattractant (negative control)[1][2].

This guide provides a foundational understanding of CCR1 ligand binding and signaling. The provided protocols and diagrams serve as a starting point for researchers to design and execute experiments aimed at further elucidating the role of CCR1 in health and disease and to facilitate the development of novel therapeutics.

References

The In Vivo Efficacy of CCR1 Antagonists in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The C-C chemokine receptor 1 (CCR1) has been a focal point in the research and development of therapeutics for autoimmune diseases. Expressed on a variety of leukocytes, including monocytes, macrophages, and T cells, CCR1 plays a crucial role in mediating their migration to sites of inflammation. Its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are frequently upregulated in inflamed tissues characteristic of autoimmune conditions like rheumatoid arthritis (RA) and multiple sclerosis (MS). Consequently, antagonizing CCR1 has been pursued as a promising strategy to inhibit the inflammatory cascade and ameliorate disease. This technical guide provides an in-depth overview of the in vivo efficacy of key CCR1 antagonists in preclinical autoimmune disease models, details the experimental protocols used for their evaluation, and presents the underlying signaling pathways.

The Role and Signaling Pathway of CCR1 in Autoimmunity

CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands, initiates a signaling cascade leading to leukocyte chemotaxis, activation, and degranulation. This process is central to the pathogenesis of many autoimmune diseases, where the recruitment of inflammatory cells into target tissues, such as the synovium in rheumatoid arthritis or the central nervous system in multiple sclerosis, perpetuates tissue damage.

The signaling pathway is initiated by ligand binding, which induces a conformational change in the CCR1 receptor. This facilitates the coupling and activation of intracellular Gi alpha subunits, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Concurrently, the released Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in downstream signaling through pathways like MAP kinase and PI3K/Akt, which are critical for cell migration and activation.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm CCR1 CCR1 Receptor G_Protein Gi Protein (αβγ) CCR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (βγ) PIP2 PIP2 PLC->PIP2 Hydrolyzes Chemokine CCL3 / CCL5 Chemokine->CCR1 Binds & Activates Antagonist CCR1 Antagonist Antagonist->CCR1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC Activation DAG->PKC Downstream Downstream Signaling (MAPK, PI3K/Akt) Ca_Mobilization->Downstream PKC->Downstream Response Cellular Response (Chemotaxis, Activation) Downstream->Response

Caption: CCR1 signaling cascade upon chemokine binding and its inhibition.

Efficacy of CCR1 Antagonists in Rheumatoid Arthritis Models

The Collagen-Induced Arthritis (CIA) model in mice is the most widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease. The efficacy of several CCR1 antagonists has been evaluated in this model.

Data Presentation: CIA Models
AntagonistAnimal ModelDosing RegimenKey Efficacy ResultsReference
J-113863 DBA/1 MiceProphylactic & TherapeuticImproved paw inflammation and joint damage; dramatically decreased cellular infiltration into joints. Specific quantitative scores were not detailed in the reviewed literature.[1]
Met-RANTES DBA/1 MiceNot SpecifiedDose-dependently reduced the incidence of arthritis. In mice that developed arthritis, the severity of the disease was significantly lower compared to control animals.[1]
CCX354-C N/A (Human Trial)200 mg QD (oral)In a Phase II trial (CARAT-2), achieved a 56% ACR20 response at week 12 in RA patients, compared to 30% for placebo (p=0.01). Preclinical in vivo data in CIA models were not available in the reviewed literature.[2]

Efficacy of CCR1 Antagonists in Multiple Sclerosis Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for multiple sclerosis. It is an inflammatory demyelinating disease of the central nervous system (CNS) and is used to assess therapies that target neuroinflammation.

Data Presentation: EAE Models
AntagonistAnimal ModelDosing RegimenKey Efficacy ResultsReference
J-113863 SJL/J Mice (PLP139-151 induced)10 mg/kg/day (i.p.) from day 14-25Notably attenuated the severity of clinical scores. Suppressed pro-inflammatory mediators (GM-CSF, IL-6) and upregulated anti-inflammatory mediators (IL-10, IL-27) in the brain. Modulated Th9/Th22 cell populations.[1]
BX471 Not SpecifiedNot SpecifiedReported to have strong therapeutic effects in EAE animals. Specific quantitative data on clinical scores or cell infiltration were not available in the reviewed literature.[1]

Efficacy in Other Autoimmune Models

Psoriasis

The imiquimod (IMQ)-induced dermatitis model in mice is frequently used to study psoriasis. This model is characterized by skin inflammation driven by the IL-23/IL-17 axis. Despite the known role of CCR1 in leukocyte trafficking, specific studies evaluating the quantitative efficacy of CCR1 antagonists in this model were not identified in the reviewed literature.

Logical Workflow: Mechanism of Therapeutic Action

The therapeutic rationale for using CCR1 antagonists in autoimmune diseases is based on a straightforward mechanism: blocking the recruitment of key inflammatory cells to the site of autoimmune attack. By inhibiting CCR1, these antagonists prevent monocytes and other leukocytes from migrating into tissues like the joint synovium or the central nervous system, thereby breaking a critical step in the cycle of chronic inflammation and tissue destruction.

Logical_Workflow Start Autoimmune Disease State (e.g., RA, MS) LeukocyteRecruitment CCR1-Mediated Leukocyte Recruitment (Monocytes, T-cells) Start->LeukocyteRecruitment Inflammation Tissue Inflammation & Leukocyte Activation LeukocyteRecruitment->Inflammation Damage Joint / CNS Damage Inflammation->Damage Damage->Start Feedback Loop Antagonist Administer CCR1 Antagonist Block Block Chemokine Binding to CCR1 Antagonist->Block Block->LeukocyteRecruitment INHIBITS InhibitMigration Inhibit Leukocyte Migration to Tissue Block->InhibitMigration ReduceInflammation Reduce Inflammation & Cell Infiltration InhibitMigration->ReduceInflammation Amelioration Amelioration of Disease Symptoms ReduceInflammation->Amelioration

Caption: The therapeutic intervention logic of CCR1 antagonists.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility of in vivo studies. Below are synthesized methodologies for the two primary models discussed.

Collagen-Induced Arthritis (CIA) in Mice
  • Animal Selection : DBA/1 mice, which are genetically susceptible, are most commonly used. Animals are typically 8-10 weeks old at the start of the study.

  • Reagent Preparation :

    • Type II Collagen (CII) : Bovine or chicken Type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2-4 mg/mL by stirring overnight at 4°C.

    • Complete Freund’s Adjuvant (CFA) : An emulsion is prepared by mixing the CII solution 1:1 with CFA containing Mycobacterium tuberculosis (typically 1-4 mg/mL). The mixture is emulsified until a stable emulsion is formed (a drop does not disperse in water).

    • Incomplete Freund’s Adjuvant (IFA) : A second emulsion is prepared similarly, but using IFA (which lacks M. tuberculosis) for the booster immunization.

  • Immunization Protocol :

    • Day 0 : Mice are anesthetized and given a primary immunization with 100 µL of the CII/CFA emulsion, typically administered intradermally at the base of the tail.

    • Day 21 : A booster immunization of 100 µL of the CII/IFA emulsion is administered intradermally at a different site near the base of the tail.

  • Disease Assessment :

    • Arthritis typically develops between days 24 and 35 post-primary immunization.

    • Clinical Scoring : Mice are monitored 3-4 times per week. Each paw is scored on a scale of 0-4: 0 = Normal; 1 = Mild swelling/erythema of one joint; 2 = Moderate swelling/erythema of multiple joints; 3 = Severe swelling/erythema of the entire paw; 4 = Maximum swelling and ankylosis. The total score per mouse can range from 0 to 16.

    • Histological Scoring : At the end of the study, joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin & Eosin (H&E) and Safranin O. Histology is scored based on inflammation, pannus formation, cartilage damage, and bone erosion, typically on a 0-5 scale for each parameter.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Animal Selection : C57BL/6 mice are commonly used for chronic models, while SJL/J mice are used for relapsing-remitting models.

  • Reagent Preparation :

    • Myelin Antigen : Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) for C57BL/6 mice or Proteolipid Protein peptide 139-151 (PLP139-151) for SJL/J mice is dissolved in sterile PBS or saline.

    • CFA Emulsion : The myelin peptide solution is emulsified 1:1 with CFA containing Mycobacterium tuberculosis (typically 4-5 mg/mL).

    • Pertussis Toxin (PTX) : PTX is diluted in sterile saline. It serves as an additional adjuvant to increase the permeability of the blood-brain barrier.

  • Induction Protocol :

    • Day 0 : Mice are immunized subcutaneously at two sites (e.g., flanks) with 100 µL of the myelin/CFA emulsion per site. On the same day, an intraperitoneal (i.p.) injection of PTX (e.g., 100-200 ng) is administered.

    • Day 2 : A second dose of PTX is administered i.p.

  • Disease Assessment :

    • Clinical signs typically appear between days 9 and 16.

    • Clinical Scoring : Mice are weighed and scored daily using a 0-5 scale: 0 = No clinical signs; 1 = Limp tail; 2 = Hind limb weakness or wobbly gait; 3 = Partial hind limb paralysis; 4 = Complete hind limb paralysis; 5 = Moribund state or death.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_induction Phase 2: Disease Induction & Treatment cluster_monitoring Phase 3: Monitoring & Assessment cluster_analysis Phase 4: Terminal Analysis Animal_Acclimation Animal Acclimation (e.g., DBA/1 or C57BL/6 mice) Group_Allocation Randomization into Groups (Vehicle, Antagonist Doses) Animal_Acclimation->Group_Allocation Reagent_Prep Reagent Preparation (Antigen/CFA Emulsion) Group_Allocation->Reagent_Prep Immunization Day 0: Primary Immunization (e.g., Collagen/CFA or MOG/CFA) Reagent_Prep->Immunization Treatment_Start Initiate Treatment Regimen (Prophylactic or Therapeutic) Immunization->Treatment_Start Booster Day 21 (CIA): Booster Shot Day 2 (EAE): PTX Shot Immunization->Booster Clinical_Scoring Regular Clinical Scoring (Arthritis Index / EAE Score) Treatment_Start->Clinical_Scoring Booster->Clinical_Scoring Termination Study Termination (Pre-defined Endpoint) Clinical_Scoring->Termination Ongoing until Body_Weight Body Weight Measurement Tissue_Harvest Tissue Harvest (Joints / CNS) Termination->Tissue_Harvest Histology Histopathological Analysis (H&E, LFB Staining) Tissue_Harvest->Histology Biomarkers Biomarker Analysis (e.g., Cytokines, Antibodies) Tissue_Harvest->Biomarkers Data_Analysis Statistical Analysis & Interpretation Histology->Data_Analysis Biomarkers->Data_Analysis

Caption: Generalized experimental workflow for in vivo autoimmune models.

Discussion and Conclusion

Preclinical studies in animal models of rheumatoid arthritis and multiple sclerosis have demonstrated that antagonizing the CCR1 receptor can effectively reduce inflammation and ameliorate disease severity. Compounds like J-113863 have shown a clear biological effect, reducing inflammatory cell infiltration and modulating cytokine profiles in treated animals. These findings strongly support the hypothesis that CCR1 is a valid therapeutic target for these conditions.

However, the translation of these promising preclinical results into clinical success has been challenging. Several CCR1 antagonists have failed to show significant efficacy in human clinical trials. For instance, while CCX354-C showed a statistically significant improvement in ACR20 response in a subset of RA patients, other antagonists have not met their primary endpoints. This discrepancy highlights the inherent complexities of translating findings from highly controlled animal models to heterogeneous human populations. Potential reasons for this translational gap include redundancy in the chemokine system, where other receptors can compensate for the blockade of CCR1, differences in drug pharmacology between species, and the intricate, multifactorial nature of human autoimmune diseases.

For researchers and drug developers, these findings underscore the importance of robust preclinical data while also counseling a cautious approach to clinical translation. Future work may focus on developing antagonists with optimized pharmacokinetic and pharmacodynamic profiles, exploring combination therapies, or identifying patient populations most likely to respond to CCR1-targeted therapy. The in vivo models and protocols detailed herein remain indispensable tools for these ongoing research efforts.

References

The Pharmacological Profile of Small Molecule CCR1 Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of small molecule inhibitors targeting the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of inflammatory cells, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases. This document details the mechanism of action, binding affinities, and functional activities of several key CCR1 inhibitors, alongside detailed experimental protocols and visual representations of the associated signaling pathways and experimental workflows.

Introduction to CCR1 and its Role in Disease

The C-C chemokine receptor 1 (CCR1), also known as CD191, is a member of the beta chemokine receptor family.[1] Its primary function is to mediate the trafficking of various leukocytes, including monocytes, macrophages, neutrophils, and T cells, to sites of inflammation.[1] This is achieved through its interaction with a number of chemokine ligands, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[1] Upon ligand binding, CCR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades that ultimately result in chemotaxis, cellular activation, and the release of pro-inflammatory mediators.

Given its central role in the inflammatory response, dysregulation of the CCR1 signaling axis has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and certain cancers. Consequently, the development of small molecule antagonists that can effectively block CCR1 signaling has been a major focus of drug discovery efforts.

Quantitative Pharmacological Data of Small Molecule CCR1 Inhibitors

The following tables summarize the binding affinity (Ki) and functional inhibitory activity (IC50) of several well-characterized small molecule CCR1 inhibitors. This data provides a quantitative basis for comparing the potency and efficacy of these compounds across various in vitro assays.

Table 1: Binding Affinity of Small Molecule CCR1 Inhibitors

CompoundRadioligandCell Line/TissueKi (nM)Citation(s)
BX-471 ¹²⁵I-MIP-1αHuman CCR1 transfected cells1[2]
CCX354 ¹²⁵I-CCL15Human blood monocytes1.5[3]
CP-481,715 ¹²⁵I-CCL3CCR1-transfected cells9.2 (Kd)[4][5]

Note: Kd (dissociation constant) is reported for CP-481,715, which is conceptually similar to Ki in representing binding affinity.

Table 2: Functional Antagonism of Small Molecule CCR1 Inhibitors

CompoundAssay TypeLigandCell TypeIC50 (nM)Citation(s)
BX-471 Calcium MobilizationMIP-1α/CCL3Human CCR1 transfected cells5.8[4]
ChemotaxisMIP-1αCCR1 transfectants-[2]
UCB-35625 ChemotaxisMIP-1αCCR1 transfectants9.57[6]
Receptor InternalizationMIP-1αPolymorphonuclear leukocytes (PMNL)19.8[7]
CCX354 ChemotaxisCCL15THP-1 cells-[3]
CP-481,715 Calcium MobilizationCCL3/CCL5CCR1-transfected cells71[4][5]
ChemotaxisCCL3/CCL5Monocytes55[4][5]
CD11b UpregulationCCL3Monocytes (whole blood)165[4][5]
Actin PolymerizationCCL3Monocytes (whole blood)57[4][5]

Key Signaling Pathways of CCR1

Activation of CCR1 by its chemokine ligands initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More prominently, the dissociation of the Gβγ subunits from Gαi activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. This calcium flux, along with the activation of protein kinase C (PKC) by DAG, contributes to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), which are crucial for cell migration and activation.

CCR1_Signaling_Pathway Ligand Chemokine Ligand (e.g., CCL3, CCL5) CCR1 CCR1 Ligand->CCR1 Binds G_protein Gαi/βγ CCR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (e.g., ERK1/2) Ca_release->MAPK PKC->MAPK Cellular_Response Cellular Response (Chemotaxis, Activation) MAPK->Cellular_Response

Caption: CCR1 Signaling Pathway

Detailed Experimental Protocols

The characterization of small molecule CCR1 inhibitors relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for CCR1 by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably transfected with human CCR1.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.

  • Assay buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Radioligand: ¹²⁵I-labeled CCL3 (MIP-1α) or ¹²⁵I-labeled CCL5 (RANTES).

  • Non-radiolabeled ("cold") ligand (e.g., CCL3 or CCL5) for determining non-specific binding.

  • Test compounds (CCR1 inhibitors) at various concentrations.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest CCR1-expressing HEK293 cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • For total binding wells, add 50 µL of assay buffer.

    • For non-specific binding wells, add 50 µL of a high concentration of cold ligand (e.g., 1 µM CCL3).

    • For competition wells, add 50 µL of the test compound at various concentrations.

    • Add 50 µL of ¹²⁵I-labeled ligand (at a concentration near its Kd) to all wells.

    • Add 100 µL of the membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg) to all wells.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Pre-wet the filter plate with wash buffer (ice-cold assay buffer).

    • Transfer the contents of the reaction plate to the filter plate and apply a vacuum to separate the bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Materials:

  • Chemotaxis-responsive cells (e.g., THP-1 monocytic cells or primary human monocytes).

  • Chemotaxis medium: RPMI 1640 with 0.5% BSA.

  • Chemoattractant: Recombinant human CCL3 or CCL5.

  • Test compounds (CCR1 inhibitors).

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a 5 µm pore size).

  • Fluorescent dye for cell labeling (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation:

    • Label the cells with Calcein-AM according to the manufacturer's protocol.

    • Wash the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add chemotaxis medium containing the chemoattractant (at its EC50 concentration) to the lower wells of the chemotaxis chamber.

    • Place the Transwell inserts into the lower wells.

    • Add the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-3 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Wipe the top surface of the membrane to remove non-migrated cells.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a CCR1 agonist.

Materials:

  • HEK293 cells stably expressing CCR1 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • CCR1 agonist (e.g., CCL3 or CCL5).

  • Test compounds (CCR1 inhibitors).

  • A fluorescence plate reader with an integrated fluidics system (e.g., FLIPR).

Procedure:

  • Cell Preparation:

    • Plate the CCR1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • If using a fluorescent dye, load the cells with Fluo-4 AM according to the manufacturer's protocol.

  • Assay Protocol:

    • Place the cell plate into the fluorescence plate reader.

    • Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Inject the CCR1 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Experimental Workflow for CCR1 Inhibitor Characterization

The discovery and development of a novel CCR1 inhibitor typically follows a structured workflow, from initial high-throughput screening to preclinical in vivo evaluation.

Experimental_Workflow HTS High-Throughput Screening (e.g., Radioligand Binding) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen In_Vitro In Vitro Functional Assays (Chemotaxis, Ca²⁺ Mobilization) Lead_Gen->In_Vitro Selectivity Selectivity Profiling (vs. other chemokine receptors) In_Vitro->Selectivity In_Vivo_PK In Vivo Pharmacokinetics (ADME) Selectivity->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Arthritis, MS models) In_Vivo_PK->In_Vivo_Efficacy Candidate Preclinical Candidate In_Vivo_Efficacy->Candidate

Caption: CCR1 Inhibitor Discovery Workflow

Conclusion

Small molecule inhibitors of CCR1 represent a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. The pharmacological characterization of these compounds requires a multifaceted approach, combining quantitative binding studies with a suite of functional assays to assess their potency and mechanism of action. The detailed protocols and workflow presented in this guide provide a robust framework for researchers and drug development professionals to effectively evaluate and advance novel CCR1 inhibitors towards clinical application. While many CCR1 antagonists have entered clinical trials, the translation of preclinical efficacy to clinical success remains a challenge, highlighting the need for continued research and a deeper understanding of the complex role of CCR1 in human disease.

References

An In-depth Technical Guide to CCR1 Expression on Leukocyte Subsets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 1 (CCR1), also known as CD191, is a G protein-coupled receptor that plays a pivotal role in mediating leukocyte trafficking to sites of inflammation. Its ligands include a broad range of chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). The expression of CCR1 varies significantly among different leukocyte populations, influencing their migratory responses and effector functions in both homeostatic and pathological conditions. This technical guide provides a comprehensive overview of CCR1 expression across major leukocyte subsets, details of experimental protocols for its detection, and an exploration of its signaling pathways.

Data Presentation: CCR1 Expression Across Leukocyte Subsets

The following tables summarize the quantitative expression of CCR1 on various human leukocyte subsets as determined by flow cytometry. Data is presented as the percentage of CCR1-positive cells and the Mean Fluorescence Intensity (MFI) where available. It is important to note that expression levels can vary depending on the activation state of the cells, donor variability, and the specific antibodies and techniques used.

Leukocyte SubsetPercentage of CCR1+ CellsMean Fluorescence Intensity (MFI)Notes
Neutrophils Low to variable (can increase with activation)LowConstitutive expression is low, but can be upregulated upon stimulation with agents like GM-CSF.[1]
Monocytes High (Median >50%)[2]High density, approximately three times higher than on eosinophils and basophils.[3]Monocytes consistently show high levels of CCR1 expression.
Macrophages Increased upon differentiation from monocytesHigher than monocytesCCR1 expression is upregulated as monocytes differentiate into macrophages.
Dendritic Cells Appreciable levels on immature DCs-CCR1 is expressed on immature dendritic cells.
Natural Killer (NK) Cells Variable, expressed on subsets-CCR1 is expressed on NK cells and can be upregulated with IL-2 activation.[4]
T Cells (Overall) Expressed, particularly on activated T cells-CCR1 is found on both CD4+ and CD8+ T cells and is associated with migration to inflammatory sites.
Th1 Cells ExpressedLowTh1 cells are known to express CCR1, contributing to their migration to sites of inflammation.[5]
Th2 Cells Low to negligible-Generally, Th2 cells show low or no expression of CCR1.
Th17 Cells Tend to lack CCR1-Th17 cells are more characterized by the expression of CCR6 and CCR4.[6]
Treg Cells Very low to undetectable (<1%)[7]-Regulatory T cells generally do not express significant levels of CCR1.[7]
B Cells (Overall) Generally low to absent on circulating B cells-While mRNA transcripts may be detected, surface protein expression is typically low on peripheral B cells.[8]
Naive B Cells Low to absent-CCR1 expression is generally not a marker for naive B cells.[2]
Memory B Cells Low to absent on circulating memory B cells-Some expression has been noted on non-germinal center memory B cells in tonsils.[2]

Experimental Protocols

Protocol for Multi-color Flow Cytometry Staining of CCR1 on Human PBMCs

This protocol outlines a general procedure for the immunophenotyping of CCR1 on human peripheral blood mononuclear cells (PBMCs).

1. Materials:

  • Sample: Freshly isolated human PBMCs.
  • Buffers:
  • Phosphate-Buffered Saline (PBS), pH 7.4.
  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
  • Red Blood Cell (RBC) Lysis Buffer (if starting from whole blood).
  • Antibodies:
  • Primary antibody: Fluorochrome-conjugated anti-human CCR1 (CD191) antibody (e.g., Clone 53504).[3]
  • Antibodies for leukocyte subset identification (e.g., anti-CD3 for T cells, anti-CD19 for B cells, anti-CD14 for monocytes, anti-CD56 for NK cells, etc.).
  • Isotype control corresponding to the anti-CCR1 antibody.
  • Reagents:
  • Fc Block (to prevent non-specific antibody binding).
  • Viability dye (e.g., 7-AAD or a fixable viability stain).
  • Fixation/Permeabilization buffers (if performing intracellular staining for other markers).

2. Procedure:

  • Cell Preparation:
  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
  • Wash the cells twice with cold PBS and resuspend in Flow Cytometry Staining Buffer.
  • Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.[8]
  • Fc Receptor Blocking:
  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
  • Add Fc Block according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
  • Surface Staining:
  • Prepare a cocktail of fluorochrome-conjugated antibodies for your leukocyte markers and anti-CCR1 in Flow Cytometry Staining Buffer. Use pre-titrated optimal concentrations of each antibody.
  • Add the antibody cocktail to the cells.
  • Incubate for 20-30 minutes at 4°C in the dark.
  • Washing:
  • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
  • Discard the supernatant.
  • Repeat the wash step.
  • Viability Staining (if using a non-fixable dye):
  • Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.
  • Add the viability dye (e.g., 7-AAD) 5-10 minutes before analysis.
  • Data Acquisition:
  • Acquire the samples on a flow cytometer.
  • Ensure to set up appropriate compensation controls using single-stained samples for each fluorochrome used.
  • Include an unstained control and an isotype control for the CCR1 antibody to set the gate for positive expression.

Signaling Pathways and Experimental Workflows

CCR1 Signaling Pathway

CCR1, upon binding its chemokine ligands, initiates a signaling cascade that is primarily coupled through the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of downstream effectors such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[4] Furthermore, CCR1 signaling involves the recruitment of β-arrestin, which not only contributes to receptor desensitization and internalization but can also initiate G protein-independent signaling.[4]

CCR1_Signaling_Pathway cluster_membrane Cell Membrane Ligand CCL3/CCL5 CCR1 CCR1 Ligand->CCR1 Binding G_protein Gαiβγ CCR1->G_protein Activation MAPK MAPK (ERK1/2) CCR1->MAPK Activation Beta_Arrestin β-Arrestin CCR1->Beta_Arrestin Recruitment G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition PI3K PI3K G_betagamma->PI3K Activation cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis & Cell Migration PI3K->Chemotaxis MAPK->Chemotaxis Internalization Receptor Internalization Beta_Arrestin->Internalization

Figure 1. Simplified CCR1 signaling pathway.
Experimental Workflow for CCR1 Expression Analysis

The following diagram illustrates a typical workflow for analyzing CCR1 expression on leukocyte subsets using multi-color flow cytometry.

Experimental_Workflow start Start sample_prep Sample Preparation (PBMC Isolation) start->sample_prep fc_block Fc Receptor Blocking sample_prep->fc_block staining Antibody Staining (CCR1 & Subset Markers) fc_block->staining wash1 Wash staining->wash1 wash2 Wash wash1->wash2 viability Viability Staining wash2->viability acquisition Flow Cytometry Acquisition viability->acquisition analysis Data Analysis (Gating & Quantification) acquisition->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Testing CCR1 Antagonists in Animal Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. A key event in MS pathology is the infiltration of immune cells, including monocytes and T cells, into the CNS. This process is orchestrated by chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) has emerged as a promising therapeutic target in MS. CCR1 is expressed on various immune cells, and its activation by ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) mediates the migration of these cells to sites of inflammation.[1][2] Consequently, antagonizing CCR1 is a rational strategy to mitigate the neuroinflammation that drives MS pathology.

This document provides detailed application notes and protocols for utilizing animal models of MS, specifically Experimental Autoimmune Encephalomyelitis (EAE), to evaluate the efficacy of CCR1 antagonists.

Animal Models of Multiple Sclerosis

The most widely used animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE). EAE mimics many of the immunological and pathological hallmarks of MS, including T-cell mediated inflammation, demyelination, and progressive paralysis.

There are several EAE models, each with distinct characteristics. The choice of model depends on the specific research question and the therapeutic agent being tested. Common models include:

  • MOG35-55-induced EAE in C57BL/6 mice: This model induces a chronic, non-remitting paralysis and is widely used for its reproducibility.

  • PLP139-151-induced EAE in SJL/J mice: This model is characterized by a relapsing-remitting disease course, which more closely resembles the most common form of human MS.[1]

Data on CCR1 Antagonist Efficacy in EAE Models

The following tables summarize the quantitative data from a study investigating the efficacy of the CCR1 antagonist J-113863 in a PLP139-151-induced EAE model in SJL/J mice.[1][2]

Table 1: Effect of J-113863 on Clinical Score in EAE Mice [1]

Treatment GroupMean Maximum Clinical Score (± SEM)
EAE + Vehicle3.5 ± 0.25
EAE + J-113863 (10 mg/kg)1.5 ± 0.28*

*p < 0.05 compared to EAE + Vehicle group.

Table 2: Effect of J-113863 on Splenic T-helper Cell Subsets in EAE Mice [1]

Cell PopulationEAE + Vehicle (% positive cells ± SEM)EAE + J-113863 (10 mg/kg) (% positive cells ± SEM)
CD4+IL-9+ (Th9)12.3 ± 1.25.8 ± 0.9
CD3+IL-22+ (Th22)15.1 ± 1.57.2 ± 1.1
CD3+IFN-γ+ (Th1)18.2 ± 1.99.5 ± 1.3
CD4+IL-17A+ (Th17)14.7 ± 1.66.9 ± 1.0

*p < 0.05 compared to EAE + Vehicle group.

Table 3: Effect of J-113863 on Pro- and Anti-inflammatory Cytokines in the Brain of EAE Mice [2]

Cytokine (mRNA relative expression)EAE + Vehicle (fold change ± SEM)EAE + J-113863 (10 mg/kg) (fold change ± SEM)
GM-CSF4.2 ± 0.51.8 ± 0.3
IL-63.8 ± 0.41.5 ± 0.2
IL-101.5 ± 0.23.2 ± 0.4
IL-271.8 ± 0.33.9 ± 0.5

*p < 0.05 compared to EAE + Vehicle group.

Experimental Protocols

Protocol 1: Induction of Relapsing-Remitting EAE in SJL/J Mice with PLP139-151

This protocol is adapted from a study investigating the efficacy of the CCR1 antagonist J-113863.[1][2]

Materials:

  • Female SJL/J mice, 6-8 weeks old

  • Proteolipid protein (PLP) peptide 139-151 (HSLGKWLGHPDKF)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile phosphate-buffered saline (PBS)

  • CCR1 antagonist (e.g., J-113863) or vehicle control

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of PLP139-151 in CFA at a final concentration of 1 mg/ml.

    • Inject each mouse subcutaneously at two sites on the flank with 100 µl of the emulsion (total of 100 µg of peptide per mouse).

    • Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µl of PBS.

  • Pertussis Toxin Boost (Day 2):

    • Administer a second dose of 200 ng of PTX i.p. in 100 µl of PBS.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state or death

  • Treatment with CCR1 Antagonist:

    • Initiate treatment at the onset of clinical signs (typically around day 14).

    • Administer the CCR1 antagonist (e.g., J-113863 at 10 mg/kg) or vehicle control daily via the desired route (e.g., intraperitoneally) until the end of the experiment (e.g., day 25).[1]

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect tissues (spleen, brain, spinal cord) for further analysis.

    • Flow Cytometry: Analyze splenocytes for the frequency of different T-helper cell subsets (Th1, Th17, Th9, Th22).[1]

    • RT-PCR and Western Blot: Analyze brain tissue for the expression of pro- and anti-inflammatory cytokines.[2]

    • Histology: Perform histological analysis on spinal cord sections to assess inflammation and demyelination (e.g., Hematoxylin & Eosin and Luxol Fast Blue staining).

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3 CCL3 (MIP-1α) CCR1 CCR1 CCL3->CCR1 bind CCL5 CCL5 (RANTES) CCL5->CCR1 bind G_protein Gαi/o CCR1->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates MAPK MAPK (ERK, JNK, p38) Ca2->MAPK activate PKC->MAPK activate Akt Akt PI3K->Akt activates Akt->MAPK activate NFkB NF-κB MAPK->NFkB activates Cell_Response Cellular Responses: - Chemotaxis - Adhesion - Proliferation - Cytokine Release NFkB->Cell_Response leads to

Caption: Simplified CCR1 signaling pathway in immune cells.

Experimental Workflow for Testing CCR1 Antagonists in EAE

EAE_Workflow cluster_induction EAE Induction cluster_monitoring Monitoring and Treatment cluster_analysis Endpoint Analysis Immunization Day 0: Immunization (MOG or PLP in CFA) PTX1 Day 0: Pertussis Toxin (i.p.) Scoring Daily Clinical Scoring (Starting Day 7) Immunization->Scoring PTX2 Day 2: Pertussis Toxin (i.p.) Treatment Treatment Initiation (at disease onset, e.g., Day 14) CCR1 Antagonist or Vehicle Scoring->Treatment Euthanasia Euthanasia & Tissue Collection (e.g., Day 25) Treatment->Euthanasia Analysis Analysis: - Clinical Score - Histopathology (CNS) - Flow Cytometry (Spleen) - Cytokine Profiling (Brain) Euthanasia->Analysis

Caption: Experimental workflow for evaluating CCR1 antagonists in the EAE model.

References

Flow Cytometry Analysis of CCR1 (CD191) Expression on Human T Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 1 (CCR1), also known as CD191, is a G protein-coupled receptor that plays a significant role in T-cell mediated immune responses. Its ligands, including CCL3 (MIP-1α) and CCL5 (RANTES), are potent chemoattractants for various immune cells, including T lymphocytes. The expression of CCR1 on different T cell subsets is dynamically regulated and is associated with their activation state and migratory potential. Dysregulation of the CCR1 signaling pathway has been implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the analysis of CCR1 expression on human T cells using flow cytometry.

Data Presentation

The following tables summarize the expected expression levels of CCR1 on various human T cell subsets based on available literature. It is important to note that expression levels can vary depending on the donor, activation status of the cells, and the specific antibodies and reagents used.

Table 1: CCR1 Expression on Major T Cell Subsets

T Cell SubsetMarkersTypical CCR1 Expression (% Positive)Mean Fluorescence Intensity (MFI)
CD4+ T CellsCD3+CD4+Variable, generally lower than CD8+Low to Moderate
CD8+ T CellsCD3+CD8+Variable, generally higher than CD4+Moderate to High

Table 2: CCR1 Expression on Naïve and Memory T Cell Subsets

T Cell SubsetMarkersTypical CCR1 Expression (% Positive)
CD4+ T Cells
Naïve (TN)CD45RA+CCR7+Low
Central Memory (TCM)CD45RA-CCR7+Low to Moderate
Effector Memory (TEM)CD45RA-CCR7-Moderate to High
TEMRA (TEMRA)CD45RA+CCR7-Moderate to High
CD8+ T Cells
Naïve (TN)CD45RA+CCR7+Low
Central Memory (TCM)CD45RA-CCR7+Moderate
Effector Memory (TEM)CD45RA-CCR7-High
TEMRA (TEMRA)CD45RA+CCR7-High

Table 3: CCR1 Expression on Regulatory T Cells (Tregs)

T Cell SubsetMarkersTypical CCR1 Expression (% Positive)
Regulatory T CellsCD4+CD25+FoxP3+Low to Moderate

Signaling Pathway

Activation of CCR1 by its chemokine ligands on T cells initiates a signaling cascade that leads to chemotaxis, cellular activation, and cytokine production. The binding of a ligand to CCR1, a Gαi-coupled receptor, triggers the dissociation of the G protein subunits. The Gβγ subunit activates Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates Protein Kinase C (PKC), while IP3 mediates the release of intracellular calcium. These events culminate in the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, leading to the activation of transcription factors such as NF-κB and subsequent cellular responses.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR1 CCR1 (CD191) G_protein Gαiβγ CCR1->G_protein Activation Ligand CCL3 / CCL5 Ligand->CCR1 Binding G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PLCb PLCβ PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 G_beta_gamma->PLCb Activates PI3K_AKT PI3K/AKT Pathway G_beta_gamma->PI3K_AKT Activates PKC PKC DAG->PKC Activates Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK NFkB NF-κB PKC->NFkB Activation Ca_flux->MAPK_ERK PI3K_AKT->NFkB Cellular_Response Cellular Response (Migration, Activation) PI3K_AKT->Cellular_Response MAPK_ERK->NFkB MAPK_ERK->Cellular_Response Transcription Gene Transcription (Chemokines, Cytokines) NFkB->Transcription Transcription->Cellular_Response

Caption: CCR1 signaling cascade in T cells.

Experimental Protocols

I. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) for cell counting and viability assessment.

II. Flow Cytometry Staining Protocol for CCR1 on T Cells

This protocol describes a direct immunofluorescence staining method for surface markers.

Materials:

  • Flow Cytometry Staining Buffer (FACS Buffer): PBS with 2% Fetal Bovine Serum (FBS) and 0.05% sodium azide.

  • Fc Block: Human TruStain FcX™ (BioLegend) or equivalent.

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD191 (CCR1) - Recommended clones: 53504, REA158, or 5F10B29.[1][2]

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human CD8

    • Anti-Human CD45RA

    • Anti-Human CCR7

  • Viability Dye: e.g., Propidium Iodide (PI) or a fixable viability dye.

  • Isotype Controls: Corresponding to the host species and isotype of the primary antibodies.

Procedure:

  • Cell Preparation:

    • Adjust the PBMC suspension to a concentration of 1 x 107 cells/mL in cold FACS Buffer.

    • Aliquot 100 µL of the cell suspension (1 x 106 cells) into each flow cytometry tube.

  • Fc Receptor Blocking:

    • Add 5 µL of Fc Block to each tube.

    • Incubate for 10 minutes at 4°C.

  • Antibody Staining:

    • Prepare a cocktail of the fluorochrome-conjugated antibodies at their predetermined optimal concentrations in FACS Buffer.

    • Add the antibody cocktail to the cell suspension.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold FACS Buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Decant the supernatant.

    • Repeat the wash step.

  • Viability Staining (if using a non-fixable dye like PI):

    • Resuspend the cell pellet in 500 µL of cold FACS Buffer.

    • Add the viability dye (e.g., PI at 1 µg/mL) just before analysis.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis (e.g., at least 100,000 events in the lymphocyte gate).

Controls:

  • Unstained Control: To set the baseline fluorescence.

  • Isotype Controls: To control for non-specific antibody binding.

  • Fluorescence Minus One (FMO) Controls: To correctly set gates for CCR1 and other markers, especially in a multicolor panel.

  • Compensation Controls: Single-stained beads or cells for each fluorochrome used to correct for spectral overlap.

III. Gating Strategy for T Cell Subsets

The following workflow outlines a typical gating strategy for identifying T cell subsets and analyzing CCR1 expression.

Gating_Strategy Start All Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets Live_Cells Live Cells (Viability Dye vs FSC-A) Singlets->Live_Cells Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes T_Cells T Cells (CD3+) Lymphocytes->T_Cells CD4_T_Cells CD4+ T Cells (CD4+) T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells (CD8+) T_Cells->CD8_T_Cells Naive_Memory_CD4 Naïve/Memory CD4 Subsets (CD45RA vs CCR7) CD4_T_Cells->Naive_Memory_CD4 Naive_Memory_CD8 Naïve/Memory CD8 Subsets (CD45RA vs CCR7) CD8_T_Cells->Naive_Memory_CD8 CCR1_Analysis_CD4 CCR1 Expression Analysis (Histogram) Naive_Memory_CD4->CCR1_Analysis_CD4 CCR1_Analysis_CD8 CCR1 Expression Analysis (Histogram) Naive_Memory_CD8->CCR1_Analysis_CD8

Caption: Flow cytometry gating workflow.

Conclusion

The analysis of CCR1 expression on T cells by flow cytometry is a powerful tool for understanding T cell biology in health and disease. The protocols and information provided here offer a comprehensive guide for researchers to design and execute robust experiments. Careful attention to sample preparation, antibody selection, and the use of appropriate controls is crucial for obtaining accurate and reproducible data. This will ultimately contribute to a deeper understanding of the role of CCR1 in T cell-mediated immunity and its potential as a therapeutic target.

References

Application Note: High-Throughput Functional Screening for CCR1 Antagonists Using a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses.[1] Expressed predominantly on various leukocytes, including monocytes, neutrophils, and T-cells, CCR1 is activated by several chemokine ligands such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[2][3][4] Upon activation, CCR1 initiates signaling cascades that are crucial for the recruitment of immune cells to sites of inflammation.[5] Due to its central role in inflammatory processes, CCR1 has emerged as a promising therapeutic target for a range of diseases, including rheumatoid arthritis, multiple sclerosis, and certain cancers.[6]

Developing antagonists that can effectively block CCR1 signaling is a key strategy in drug discovery. A robust method for screening compound libraries to identify potential antagonists is the calcium mobilization assay. This assay measures the transient increase in intracellular calcium ([Ca2+]i) that occurs downstream of CCR1 activation, providing a direct functional readout of receptor activity.

Assay Principle

CCR1 couples primarily to the Gαi subclass of G proteins. While Gαi typically inhibits adenylyl cyclase, the Gβγ subunits released upon Gαi activation can stimulate phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm.

This application note describes a homogeneous, fluorescence-based calcium mobilization assay for screening CCR1 antagonists. The assay utilizes a cell line stably expressing human CCR1, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[7][8][9] These cells are pre-loaded with a calcium-sensitive fluorescent dye, like Fluo-4 AM.[10][11][12] In its acetoxymethyl (AM) ester form, the dye is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm. When Fluo-4 binds to calcium, its fluorescence intensity increases significantly. This change in fluorescence, measured by a kinetic plate reader such as a FlexStation® or FLIPR®, is directly proportional to the increase in intracellular calcium concentration.[1][5][11][13]

In the antagonist screening mode, cells are first incubated with the test compounds. Subsequently, the cells are challenged with a known CCR1 agonist (e.g., CCL5/RANTES) at a concentration that elicits a submaximal response (typically EC80). A reduction in the agonist-induced fluorescence signal indicates potential antagonist activity.

CCR1 Signaling Pathway

CCR1_Signaling cluster_cytoplasm Cytoplasm Ligand CCL5 (RANTES) CCR1 CCR1 Ligand->CCR1 Activation G_Protein Gαiβγ CCR1->G_Protein Coupling PLC PLC G_Protein->PLC Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG ER Endoplasmic Reticulum (ER) IP3_DAG->ER IP3 binds to IP3R on ER Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Store Ca²⁺ Store Response Cellular Response (e.g., Migration) Ca_Release->Response

Caption: CCR1 signaling cascade leading to calcium mobilization.

Experimental Protocol

This protocol is optimized for a 96-well microplate format using a FlexStation® 3 or similar fluorescence kinetic plate reader.

Materials and Reagents
  • Cells: HEK293 cells stably expressing human CCR1 (e.g., HEK293-CCR1).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 96-well, black-walled, clear-bottom tissue culture-treated plates.[13]

  • Compound Plates: 96-well, V-bottom polypropylene plates.

  • Agonist: Recombinant Human CCL5/RANTES (carrier-free).

  • Calcium Indicator: Fluo-4 AM dye.[10][12][14]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

  • Anion Transport Inhibitor: Probenecid (optional, but recommended for cell lines like CHO or HEK to improve dye retention).[1]

  • Surfactant: Pluronic® F-127 (to aid dye solubilization).[10]

  • Instrumentation: FlexStation® 3 Multi-Mode Microplate Reader or equivalent.[1][15]

Procedure
  • Culture HEK293-CCR1 cells according to standard protocols.

  • On the day before the assay, harvest cells using a non-enzymatic dissociation solution.

  • Resuspend cells in culture medium and perform a cell count.

  • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 60,000 cells per well in 100 µL of medium.[5]

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a confluent monolayer.[1]

  • Agonist Stock: Prepare a 1 mM stock solution of CCL5/RANTES in sterile water or PBS. Aliquot and store at -80°C. On the day of the assay, thaw and prepare working solutions in Assay Buffer. The final EC80 concentration must be determined empirically but is typically in the low nanomolar range.

  • Antagonist/Test Compound Plates: Prepare serial dilutions of test compounds in Assay Buffer in a 96-well compound plate. Prepare them at 5x the final desired concentration.

  • Dye Loading Solution: Prepare the Fluo-4 AM loading solution immediately before use.[12] For one 96-well plate:

    • Thaw one vial of Fluo-4 AM and dissolve it in DMSO to make a 1 mM stock solution.

    • In a conical tube, add 10 mL of Assay Buffer.

    • Add 100 µL of 100X Pluronic F-127 (for a final concentration of 1%).[10]

    • (Optional) Add Probenecid to a final concentration of 2.5 mM.[1]

    • Add 40 µL of 1 mM Fluo-4 AM stock solution (for a final concentration of 4 µM).

    • Vortex thoroughly to mix.

  • Remove the culture medium from the cell plates by gently inverting and blotting the plate.

  • Immediately add 100 µL of the prepared Fluo-4 AM dye loading solution to each well.[14]

  • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[5][14]

  • Set up the FlexStation® instrument. Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.[5][14] Set the reading duration to capture a baseline, antagonist addition, and agonist addition (e.g., 180 seconds total).

  • Place the cell plate (assay plate) and the compound plate into the reader.

  • Initiate the reading sequence:

    • Baseline Reading (0-20 seconds): The instrument measures the baseline fluorescence of the dye-loaded cells.

    • Antagonist Addition (at ~20 seconds): The instrument automatically transfers 25 µL from the compound plate to the cell plate.

    • Incubation (21-120 seconds): The cells are incubated with the test compounds.

    • Agonist Addition (at ~120 seconds): The instrument adds 25 µL of the CCL5/RANTES agonist (at a 6x EC80 concentration) to challenge the receptor.

    • Post-Addition Reading (121-180 seconds): The instrument records the fluorescence signal resulting from calcium mobilization.

Experimental Workflow

Assay_Workflow Start Start Seed_Cells Seed HEK293-CCR1 Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Load_Dye Load Cells with Dye (60 min, 37°C) Incubate_Overnight->Load_Dye Prep_Compounds Prepare Antagonist Dilution Plate (5x) Place_Plates Place Cell & Compound Plates in FlexStation Prep_Compounds->Place_Plates Prep_Dye Prepare Fluo-4 AM Loading Solution Prep_Dye->Load_Dye Load_Dye->Place_Plates Run_Assay Run Assay Protocol Place_Plates->Run_Assay Analyze_Data Data Analysis: Calculate % Inhibition & IC₅₀ Run_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the CCR1 antagonist screening assay.

Data Analysis and Presentation

Data Analysis
  • Export Data: Export the kinetic fluorescence data (Relative Fluorescence Units, RFU) from the instrument software.

  • Calculate Response: For each well, determine the maximum fluorescence signal after agonist addition and subtract the baseline fluorescence to get the peak response.

  • Normalize Data: Normalize the data as a percentage of the control response (agonist only, no antagonist). The formula for percent inhibition is: % Inhibition = 100 * (1 - (Response_Sample - Response_Negative) / (Response_Positive - Response_Negative))

    • Response_Sample: Peak response in the presence of agonist and test compound.

    • Response_Positive: Peak response in the presence of agonist only (0% inhibition control).

    • Response_Negative: Peak response with buffer only (100% inhibition control).

  • Calculate IC₅₀: Plot the percent inhibition against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.[16][17][18]

Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of compound potencies.

Table 1: Dose-Response of a CCR1 Antagonist (Compound X) on CCL5-Induced Calcium Mobilization

Antagonist Conc. [nM]Avg. Peak RFUStd. Dev.% Inhibition
0 (Agonist Control)4850012500.0%
0.14795011001.2%
14210098014.5%
102530085052.7%
100890064089.9%
10004500450100.0%
Calculated IC₅₀ \multicolumn{3}{c}{9.5 nM }
Note: Data are representative. Baseline RFU (buffer control) was 4500.

Summary

The calcium mobilization assay is a highly effective and automatable method for the functional screening and pharmacological characterization of CCR1 antagonists.[19][20] It provides a robust, real-time readout of receptor inhibition in a cellular context. By following this detailed protocol, researchers can efficiently identify and rank the potency of candidate molecules, accelerating the discovery of novel therapeutics for inflammatory diseases.

References

Application Notes and Protocols for the Use of a CCR1 Antagonist in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

Introduction

Chemokine Receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in mediating inflammatory responses by controlling the migration of various leukocytes, including monocytes, macrophages, and T cells.[1][2][3] Its involvement in a range of inflammatory and autoimmune diseases has made it a significant target for therapeutic intervention.[4][5] These application notes provide a comprehensive guide for the utilization of a potent and selective CCR1 antagonist in primary cell culture experiments.

For the purpose of these notes, we will focus on the well-characterized CCR1 antagonist BX471 , as a specific antagonist denoted as "CCR1 antagonist 7" is not found in the scientific literature. BX471 serves as an excellent model compound due to its high affinity and selectivity for human CCR1.[1][3]

Principle of Action

CCR1 is activated by several chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[3][6] This activation triggers a cascade of intracellular signaling events, including the activation of G proteins, phospholipase C (PLC), and protein kinase C (PKC), leading to an increase in intracellular calcium and ultimately culminating in cellular responses such as chemotaxis and inflammation.[6] CCR1 antagonists, such as BX471, act as competitive inhibitors, binding to the receptor and blocking the binding of its natural chemokine ligands, thereby preventing the downstream signaling and the subsequent cellular responses.[7]

Data Presentation

The following tables summarize the quantitative data for the CCR1 antagonist BX471 from various in vitro studies.

Table 1: Inhibitory Potency of BX471 on CCR1

ParameterCell Line/SystemLigandValueReference
KiHuman CCR1MIP-1α1 nM[1]
KiHuman CCR1RANTES2.8 nM[1]
KiHuman CCR1MCP-35.5 nM[1]
KiMouse CCR1MIP-1α215 ± 46 nM[1]
IC50 (Calcium Mobilization)Human CCR1MIP-1α5.8 ± 1 nM[1]
IC50 (Calcium Mobilization)Mouse CCR1MIP-1α198 ± 7 nM[1]
IC50 (Chemotaxis)THP-1 cellsMIP-1α1.5 nM[1]
IC50 (Chemotaxis)RPMI 8226 cellsCCL33 nM[8]

Table 2: Selectivity Profile of BX471

ReceptorSelectivity vs. CCR1Reference
CCR2>250-fold[1]
CCR5>250-fold[1]
CXCR4>250-fold[1]
28 other GPCRs>10,000-fold[1]

Experimental Protocols

Protocol 1: Inhibition of Chemotaxis in Primary Human Monocytes

Objective: To assess the ability of a CCR1 antagonist to inhibit the migration of primary human monocytes towards a CCR1 ligand.

Materials:

  • Primary human monocytes (isolated from peripheral blood)

  • RPMI 1640 medium with 1% BSA

  • Recombinant human CCL3 (MIP-1α)

  • CCR1 Antagonist (BX471)

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Calcein-AM (for cell labeling)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Preparation: Isolate primary human monocytes from healthy donor blood using standard density gradient centrifugation followed by negative selection. Resuspend the cells in RPMI 1640 with 1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Preparation: Prepare a stock solution of BX471 in DMSO. Further dilute the antagonist in RPMI 1640 with 1% BSA to achieve a range of desired final concentrations (e.g., 0.1 nM to 1 µM).

  • Chemoattractant Preparation: Prepare a solution of recombinant human CCL3 in RPMI 1640 with 1% BSA at a concentration known to induce optimal chemotaxis (e.g., 50 ng/mL).

  • Assay Setup:

    • Add the CCL3 solution to the lower wells of the chemotaxis chamber.

    • In separate tubes, pre-incubate the monocyte suspension with the different concentrations of the CCR1 antagonist or vehicle control (DMSO) for 30 minutes at 37°C.

    • Add the pre-incubated cell suspension to the upper wells of the chemotaxis chamber, separated from the lower wells by the porous membrane.

  • Incubation: Incubate the chamber for 90 minutes at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane.

    • Label the migrated cells on the lower surface of the membrane with Calcein-AM.

    • Quantify the fluorescence of the migrated cells using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.

Protocol 2: Calcium Mobilization Assay in Primary T Lymphocytes

Objective: To measure the inhibitory effect of a CCR1 antagonist on CCR1 ligand-induced intracellular calcium flux in primary T lymphocytes.

Materials:

  • Primary human T lymphocytes (isolated from peripheral blood)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Recombinant human CCL5 (RANTES)

  • CCR1 Antagonist (BX471)

  • Fluorometric imaging plate reader (FLIPR) or a flow cytometer equipped for calcium flux measurement

Procedure:

  • Cell Preparation: Isolate primary human T lymphocytes from healthy donor blood. Resuspend the cells in HBSS at a concentration of 2 x 10^6 cells/mL.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye and resuspend them in HBSS.

  • Antagonist Incubation: Aliquot the cell suspension into the wells of a microplate. Add the CCR1 antagonist at various concentrations or vehicle control and incubate for 15 minutes at room temperature.

  • Calcium Flux Measurement:

    • Establish a baseline fluorescence reading for 30-60 seconds using the FLIPR or flow cytometer.

    • Add a solution of recombinant human CCL5 to each well to a final concentration that elicits a robust calcium response (e.g., 100 ng/mL).

    • Immediately record the change in fluorescence over time for 2-5 minutes.

  • Data Analysis: The increase in intracellular calcium is measured as the peak fluorescence intensity after agonist addition minus the baseline fluorescence. Calculate the percentage of inhibition of the calcium response for each antagonist concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3 CCL3 (MIP-1α) CCL5 (RANTES) CCR1 CCR1 CCL3->CCR1 Antagonist CCR1 Antagonist (e.g., BX471) Antagonist->CCR1 Blocks G_protein Gαi/q Gβγ CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Adhesion, Cytokine Release) Ca_release->Cellular_Response MAPK MAPK Pathway (ERK1/2) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB NFkB->Cellular_Response

Caption: CCR1 signaling cascade upon ligand binding and its inhibition by an antagonist.

Experimental Workflow for Evaluating a CCR1 Antagonist

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_readouts Functional Readouts cluster_analysis Data Analysis Isolate_Cells Isolate Primary Cells (e.g., Monocytes, T-cells) Preincubation Pre-incubate Cells with Antagonist Isolate_Cells->Preincubation Prepare_Reagents Prepare CCR1 Antagonist & Chemokine Solutions Prepare_Reagents->Preincubation Stimulation Stimulate with CCR1 Ligand Preincubation->Stimulation Measurement Measure Functional Readout Stimulation->Measurement Chemotaxis Chemotaxis Assay Measurement->Chemotaxis Calcium_Flux Calcium Flux Assay Measurement->Calcium_Flux Adhesion Cell Adhesion Assay Measurement->Adhesion Cytokine Cytokine Release Assay Measurement->Cytokine Dose_Response Generate Dose-Response Curves Chemotaxis->Dose_Response Calcium_Flux->Dose_Response Adhesion->Dose_Response Cytokine->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50

Caption: Workflow for assessing the efficacy of a CCR1 antagonist in primary cell culture.

References

Visualizing the Impact of CCR1 Blockade on Leukocyte Recruitment: Application Notes and Protocols for Intravital Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intravital microscopy (IVM) is a powerful technique that enables the real-time visualization of cellular processes within a living organism. This approach has revolutionized our understanding of leukocyte recruitment, a fundamental component of the inflammatory response. The trafficking of leukocytes from the bloodstream to tissues is a tightly regulated cascade of events, orchestrated by a complex interplay of adhesion molecules and chemoattractant signals. Among the key players in this process is the C-C chemokine receptor 1 (CCR1), which, upon binding its ligands such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers downstream signaling pathways that mediate leukocyte adhesion and migration.

Dysregulated leukocyte recruitment is a hallmark of numerous inflammatory and autoimmune diseases. Consequently, targeting the molecular machinery governing this process, such as the CCR1 signaling axis, represents a promising therapeutic strategy. This document provides detailed application notes and experimental protocols for utilizing intravital microscopy to investigate the effects of CCR1 blockade on leukocyte recruitment. The methodologies described herein are essential for researchers and drug development professionals seeking to evaluate the efficacy of novel CCR1 antagonists in a physiologically relevant in vivo setting.

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the impact of CCR1 deficiency on leukocyte recruitment in a mouse model of cremaster muscle ischemia-reperfusion. This data highlights the specific role of CCR1 in the leukocyte adhesion and transmigration steps of the inflammatory cascade.

Experimental GroupLeukocyte Rolling Flux (cells/min)Firmly Adherent Leukocytes (cells/mm²)Transmigrated Leukocytes (cells/mm²)
Wild-Type (WT) No significant differenceSignificantly increased post-ischemiaSignificantly increased post-ischemia
CCR1 Knockout (Ccr1-/-) No significant difference compared to WTSignificantly reduced compared to WT post-ischemiaSignificantly reduced compared to WT post-ischemia

Data adapted from a study on ischemia-reperfusion injury in the mouse cremaster muscle. The results demonstrate that while CCR1 is not essential for the initial rolling of leukocytes, it plays a critical role in their firm adhesion to the endothelium and subsequent transmigration into the surrounding tissue.

Experimental Protocols

Intravital Microscopy of the Mouse Cremaster Muscle

This protocol details the surgical preparation of the mouse cremaster muscle for intravital microscopy, a widely used model to study leukocyte-endothelial interactions.[1][2][3][4][5]

Materials:

  • Male C57BL/6 mice (or CCR1 knockout mice on a C57BL/6 background)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Surgical board with a heating pad

  • Dissecting microscope

  • Surgical instruments (forceps, scissors, sutures)

  • Physiological saline solution (0.9% NaCl), warmed to 37°C

  • Bicarbonate-buffered salt solution (BBS), warmed to 37°C and bubbled with 5% CO2/95% N2

  • Intravital microscope equipped with a water-immersion objective and a digital camera

Procedure:

  • Anesthesia and Animal Preparation:

    • Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.[1]

    • Ensure a stable body temperature of 37°C is maintained throughout the procedure using a heating pad.

    • Place the mouse in a supine position on the surgical board.[4]

  • Surgical Exposure of the Cremaster Muscle:

    • Make a small incision in the scrotum to expose the testis and the cremaster muscle.

    • Carefully separate the cremaster muscle from the testis and surrounding tissues.

    • Make a longitudinal incision along the avascular region of the cremaster muscle to open the sac.

    • Gently spread the cremaster muscle over a transparent pedestal on the surgical board and secure the edges with sutures.[4]

    • Continuously superfuse the exposed tissue with warmed BBS to maintain tissue viability.[1]

  • Intravital Microscopy Imaging:

    • Transfer the surgical board to the stage of the intravital microscope.

    • Visualize the cremasteric microcirculation using a water-immersion objective.

    • Identify post-capillary venules (20-40 µm in diameter) for observation of leukocyte recruitment.

    • Record video sequences of leukocyte-endothelial interactions at baseline and after an inflammatory stimulus.

Induction of Inflammation and CCR1 Blockade

a) Genetic Blockade (CCR1 Knockout Mice):

  • Utilize CCR1 knockout (Ccr1-/-) mice and wild-type (WT) littermates as controls.

  • Induce an inflammatory response in the cremaster muscle, for example, by intrascrotal injection of a chemokine (e.g., CCL3) or by inducing ischemia-reperfusion injury.

  • Perform intravital microscopy as described above to compare leukocyte recruitment parameters between WT and Ccr1-/- mice.

b) Pharmacological Blockade (CCR1 Antagonist):

  • Administer a specific CCR1 antagonist, such as BX471, to wild-type mice prior to the induction of inflammation.[6][7][8][9] The route of administration (e.g., subcutaneous, intraperitoneal) and dosage should be determined based on the specific antagonist's pharmacokinetic properties.

  • A vehicle control group should be included.

  • Induce inflammation in the cremaster muscle as described above.

  • Perform intravital microscopy to quantify the effect of the CCR1 antagonist on leukocyte recruitment compared to the vehicle-treated group.

Data Analysis
  • Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined line perpendicular to the vessel axis over a specific time period (e.g., 1 minute).

  • Leukocyte Adhesion: Count the number of leukocytes that remain stationary on the endothelial surface for at least 30 seconds within a defined vessel segment. Normalize this to the vessel surface area.

  • Leukocyte Transmigration: Count the number of leukocytes that have extravasated from the vessel into the surrounding tissue within the field of view.

Visualizations

Signaling Pathway

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi Protein CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Integrin_activation Integrin Activation (LFA-1, Mac-1) Ca_release->Integrin_activation PKC->Integrin_activation Adhesion Leukocyte Adhesion Integrin_activation->Adhesion Migration Chemotaxis & Migration Adhesion->Migration Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds to Blockade CCR1 Antagonist (e.g., BX471) Blockade->CCR1 Blocks Intravital_Microscopy_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Groups cluster_imaging Imaging and Analysis Anesthesia Anesthetize Mouse Surgery Expose Cremaster Muscle Anesthesia->Surgery WT Wild-Type (WT) Surgery->WT CCR1_KO CCR1 Knockout Surgery->CCR1_KO Antagonist WT + CCR1 Antagonist Surgery->Antagonist Vehicle WT + Vehicle Surgery->Vehicle Inflammation Induce Inflammation WT->Inflammation CCR1_KO->Inflammation Antagonist->Inflammation Vehicle->Inflammation IVM Intravital Microscopy Inflammation->IVM Analysis Quantify Rolling, Adhesion, Transmigration IVM->Analysis

References

Application Notes and Protocols: In Vivo Dosing and Administration of CCR1 Antagonists in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of C-C chemokine receptor 1 (CCR1) antagonists in mouse models. CCR1 is a key chemokine receptor involved in the recruitment of inflammatory cells, making it a significant target in various pathological conditions, including inflammation, autoimmune diseases, and cancer.

Overview of CCR1 Antagonists in Murine Models

Several small molecule CCR1 antagonists have been evaluated in preclinical mouse models to explore their therapeutic potential. This document focuses on three prominent examples: BX471, BL5923, and CCX721. The choice of antagonist, dosage, and route of administration is critical and depends on the specific disease model and experimental goals.

Data Presentation: Summary of In Vivo Dosing Regimens

The following table summarizes the quantitative data for the administration of common CCR1 antagonists in mice, as reported in various studies.

AntagonistMouse ModelRoute of AdministrationDosageDosing FrequencyVehicleReference
BX471 Renal Fibrosis (UUO)Subcutaneous (SC)20 mg/kgThree times a day40% Cyclodextrin in saline[1]
Liver Fibrosis (CCl₄)Subcutaneous (SC)50 mg/kgTwice a day (weekdays), once a day (weekends)Not specified
Mantle Cell LymphomaNot specified50 mg/kgDailyNot specified[2]
Fungal AsthmaIntraperitoneal (IP)3, 10, or 30 mg/kgDailyNot specified[3]
BL5923 Colon Cancer Liver MetastasisOral Gavage (PO)50 mg/kgNot specifiedNot specified[4]
Systemic CandidiasisOral Gavage (PO)50 mg/kgTwice a day0.5% (wt/vol) hydroxyethyl cellulose[5]
CCX721 Multiple MyelomaNot specifiedNot specifiedNot specifiedNot specified[6]

CCR1 Signaling Pathway

CCR1 is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαi subunit. Upon binding of its cognate chemokines, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), CCR1 initiates a signaling cascade that leads to the recruitment of immune cells.

CCR1_Signaling_Pathway CCR1 Signaling Pathway cluster_ligands Chemokine Ligands cluster_gprotein G-protein cluster_responses Cellular Responses CCL3 CCL3 (MIP-1α) CCR1 CCR1 Receptor CCL3->CCR1 bind CCL5 CCL5 (RANTES) CCL5->CCR1 bind CCL7 CCL7 (MCP-3) CCL7->CCR1 bind Gai Gαi CCR1->Gai activates bArrestin β-Arrestin CCR1->bArrestin recruits Gbg Gβγ AC Adenylyl Cyclase (AC) Gai->AC inhibits PLC Phospholipase C (PLC) Gbg->PLC PI3K PI3K Gbg->PI3K Chemotaxis Chemotaxis & Migration Gbg->Chemotaxis IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP MAPK_ERK MAPK/ERK Pathway PI3K->MAPK_ERK Akt Akt Pathway PI3K->Akt Internalization Receptor Internalization bArrestin->Internalization Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Gene_Expression Gene Expression Ca_PKC->Gene_Expression MAPK_ERK->Gene_Expression Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

CCR1 signaling cascade.

Experimental Protocols

The following are detailed protocols for the administration of CCR1 antagonists in mice. Adherence to institutional guidelines for animal care and use is mandatory.

Vehicle Preparation

BX471 Vehicle (for Subcutaneous Injection) [1]

  • Prepare a 40% (w/v) solution of cyclodextrin in unbuffered saline.

  • Mix thoroughly and allow it to dissolve overnight.

  • Filter the solution through a 0.45-µm filter.

  • Add BX471 to the desired final concentration.

  • Adjust the pH to approximately 4.5 using 1 N KOH.

  • Filter the final solution again through a 0.45-µm filter before administration.

BL5923 Vehicle (for Oral Gavage) [5]

  • Prepare a 0.5% (wt/vol) solution of hydroxyethyl cellulose in sterile water.

  • Mix until the hydroxyethyl cellulose is fully dissolved.

  • Suspend the powdered BL5923 in the vehicle to the desired final concentration.

  • Vortex thoroughly before each administration to ensure a uniform suspension.

Administration Techniques

a. Subcutaneous (SC) Injection

This route provides a slow and sustained release of the substance.

Materials:

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (25-27 G)

  • CCR1 antagonist solution

  • 70% ethanol or isopropanol wipes

Procedure:

  • Restrain the mouse by gently grasping the loose skin over the back and neck (scruffing).

  • Create a "tent" of skin on the dorsal side, between the shoulder blades.

  • Wipe the injection site with an alcohol wipe and allow it to dry.

  • Insert the needle, bevel up, at the base of the skin tent, parallel to the spine.

  • Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure).

  • Slowly inject the solution.

  • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Return the mouse to its cage and monitor for any adverse reactions.

b. Intraperitoneal (IP) Injection

This method allows for rapid absorption of the substance into the systemic circulation.

Materials:

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (25-27 G)

  • CCR1 antagonist solution

  • 70% ethanol or isopropanol wipes

Procedure:

  • Restrain the mouse by scruffing and position it to expose the abdomen.

  • Tilt the mouse's head slightly downwards.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Wipe the injection site with an alcohol wipe.

  • Insert the needle, bevel up, at a 15-20 degree angle.

  • Aspirate to check for the presence of urine or intestinal contents. If any fluid is drawn, discard the syringe and re-prepare.

  • Inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

c. Oral Gavage (PO)

This is the preferred method for oral administration of compounds.

Materials:

  • Sterile syringes (1 mL)

  • Flexible plastic or rigid, ball-tipped gavage needles (18-20 G for adult mice)

  • CCR1 antagonist suspension

Procedure:

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Restrain the mouse firmly by the scruff to immobilize the head.

  • Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is at the predetermined depth, administer the suspension slowly.

  • Withdraw the needle in a single, smooth motion.

  • Return the mouse to its cage and observe for any signs of respiratory distress or discomfort.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating a CCR1 antagonist in a mouse model of disease.

Experimental_Workflow In Vivo Experimental Workflow for CCR1 Antagonist A Acclimatization of Mice B Disease Induction (e.g., CCl₄, Tumor Cell Injection) A->B C Randomization into Treatment Groups B->C D1 Vehicle Control Group C->D1 D2 CCR1 Antagonist Group C->D2 E Daily Dosing & Monitoring (Weight, Clinical Signs) D1->E D2->E F Endpoint Analysis E->F G1 Tissue Collection (e.g., Liver, Tumor) F->G1 G2 Blood Collection (e.g., Serum Analysis) F->G2 H1 Histopathology G1->H1 H2 Gene Expression Analysis G1->H2 H3 Flow Cytometry G1->H3 H4 Biomarker Analysis G2->H4 I Data Analysis & Interpretation H1->I H2->I H3->I H4->I

General in vivo experimental workflow.

References

Application Notes and Protocols for Immunohistochemical Staining of CCR1 in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the detection of C-C Motif Chemokine Receptor 1 (CCR1) in formalin-fixed, paraffin-embedded (FFPE) tissue samples using immunohistochemistry (IHC). This document is intended for researchers, scientists, and drug development professionals interested in evaluating CCR1 expression patterns in both normal and pathological tissues.

Introduction

C-C Motif Chemokine Receptor 1 (CCR1), also known as CD191, is a G protein-coupled receptor that plays a crucial role in inflammatory responses by binding to various chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES).[1] Its involvement in leukocyte trafficking makes it a significant target in the study of autoimmune diseases, inflammatory disorders, and cancer.[2][3] Immunohistochemistry is a powerful technique to visualize the in-situ expression and localization of CCR1 within the tissue microenvironment.

Data Presentation: CCR1 Expression in Human Tissues

The expression of CCR1 varies across different human tissues. The following table summarizes the protein expression levels of CCR1 in a range of normal human tissues based on data from immunohistochemical studies. The expression levels are presented semi-quantitatively.

TissueExpression LevelPredominant Cell Types with Positive Staining
Bone MarrowHighGranulocytic and monocytic lineage cells[4]
SpleenHighCells in the red pulp, scattered lymphocytes in the white pulp[4]
Lymph NodeMediumScattered immune cells
TonsilMediumIntraepithelial B cells and other immune cells[4]
LungLow to MediumAlveolar macrophages, scattered inflammatory cells
LiverLowKupffer cells, occasional inflammatory cells
KidneyLowScattered immune cells in the interstitium
Small IntestineLowImmune cells in the lamina propria
ColonLowImmune cells in the lamina propria
BrainNot DetectedIn normal brain tissue
Heart MuscleNot DetectedCardiomyocytes
SkinLowLangerhans cells, dermal immune cells

Note: Expression levels can vary based on the specific antibody used, the detection system, and the physiological or pathological state of the tissue.

Experimental Protocols

This section provides a detailed protocol for chromogenic immunohistochemical staining of CCR1 in FFPE tissue sections.

Materials and Reagents
  • FFPE tissue sections (4-5 µm thick) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Wash Buffer (e.g., Tris-buffered saline with 0.025% Triton X-100 (TBST) or Phosphate-buffered saline (PBS))

  • Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol)

  • Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody in TBS with 1% BSA)

  • Primary Antibody: Anti-CCR1 antibody validated for IHC. The optimal dilution should be determined by the user. A starting concentration of 5 µg/mL can be used for some polyclonal antibodies.[5][6]

  • Biotinylated Secondary Antibody (or polymer-based detection system)

  • Enzyme Conjugate (e.g., Streptavidin-HRP)

  • Chromogen Substrate (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting Medium

Step-by-Step Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in two changes of 95% ethanol for 3 minutes each.

    • Immerse slides in one change of 70% ethanol for 3 minutes.

    • Rinse slides in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat the Antigen Retrieval Buffer (Sodium Citrate, pH 6.0) in a water bath or steamer to 95-100°C.

    • Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow the slides to cool in the buffer at room temperature for 20 minutes.

    • Rinse the slides with wash buffer.

  • Peroxidase Blocking:

    • Incubate the slides in Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse the slides with wash buffer.

  • Blocking:

    • Incubate the slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-CCR1 primary antibody to its optimal concentration in antibody diluent (e.g., TBS with 1% BSA).

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse the slides with wash buffer (3 changes for 5 minutes each).

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Rinse the slides with wash buffer (3 changes for 5 minutes each).

    • Apply the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature.

    • Rinse the slides with wash buffer (3 changes for 5 minutes each).

  • Chromogenic Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the tissue sections and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Counterstain the slides with Hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear the slides in xylene.

    • Mount a coverslip using a permanent mounting medium.

Quantification of Staining

Immunohistochemical staining can be semi-quantitatively assessed using a scoring method such as the H-Score, which considers both the intensity of staining and the percentage of positively stained cells.[7]

H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

The H-Score ranges from 0 to 300.

Staining IntensityScore
No staining0
Weak staining1+
Moderate staining2+
Strong staining3+

Visualizations

CCR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon ligand binding to CCR1.

CCR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activation PLC PLC G_protein->PLC Activates Migration Cell Migration & Chemotaxis G_protein->Migration PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK TF Transcription Factors (e.g., NF-κB, AP-1) ERK->TF Activates Inflammation Inflammatory Response TF->Inflammation Ligand Chemokine Ligand (e.g., CCL3, CCL5) Ligand->CCR1 Binding IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Visualization Deparaffinization Deparaffinization (Xylene, Ethanol series) Rehydration Rehydration (Ethanol series, Water) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-induced, e.g., Citrate Buffer pH 6.0) Rehydration->AntigenRetrieval Blocking_Peroxidase Peroxidase Blocking (H₂O₂) AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific Non-specific Binding Block (Normal Serum) Blocking_Peroxidase->Blocking_Nonspecific PrimaryAb Primary Antibody Incubation (Anti-CCR1) Blocking_Nonspecific->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Enzyme-conjugate, e.g., HRP) SecondaryAb->Detection Chromogen Chromogen Development (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydrate_Mount Dehydration & Mounting Counterstain->Dehydrate_Mount Microscopy Microscopic Analysis Dehydrate_Mount->Microscopy

References

Application Notes: Determining CCR1 Antagonist Affinity via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of immune cells to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, has made it a significant target for drug development.[1] Radioligand binding assays are a robust and sensitive gold standard method for quantifying the affinity of novel antagonist compounds for the CCR1 receptor.[2] This document provides detailed protocols for conducting competition radioligand binding assays to determine the inhibitory constant (Ki) of unlabeled CCR1 antagonists.

Principle of the Assay

This assay measures the ability of a non-radioactive test compound (antagonist) to compete with a radiolabeled ligand for binding to the CCR1 receptor. The assay is typically performed using cell membranes prepared from cells expressing recombinant or endogenous CCR1. A fixed concentration of a high-affinity radioligand, such as [¹²⁵I]-CCL3 (also known as MIP-1α), is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist.[3] As the concentration of the antagonist increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to the Ki value, which represents the affinity of the antagonist for the receptor.[4]

CCR1 Signaling Pathway

CCR1 is a class A GPCR that primarily couples to the Gi family of G proteins.[1] Upon binding of its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 undergoes a conformational change.[5][6][7][8] This leads to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits, initiating downstream signaling cascades. These pathways include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cellular responses like chemotaxis, cell survival, and proliferation. CCR1 can also undergo agonist-independent (constitutive) internalization mediated by β-arrestin.[1]

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_protein Gαiβγ CCR1->G_protein Activation G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase chemokine Chemokine (e.g., CCL3) chemokine->CCR1 Binding G_alpha->AC Inhibits G_beta_gamma->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis PKC->Chemotaxis cAMP ↓ cAMP cAMP->Chemotaxis Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Buffers, Ligands) B Serial Dilution of Test Antagonist A->B C Plate Setup in 96-well Plate (Total, Non-specific, Competition) B->C D Add Membranes, Antagonist/Buffer, and [¹²⁵I]-CCL3 C->D E Incubate at 37°C for 2 hours with shaking D->E F Harvest onto GF/C Filter Mat (Separates Bound from Free) E->F G Wash Filters with Ice-Cold Wash Buffer F->G H Dry Filters and Add Scintillation Cocktail G->H I Count Radioactivity (Gamma Counter) H->I J Data Analysis (IC50 and Ki Calculation) I->J

References

Troubleshooting & Optimization

Technical Support Center: Assessing Off-Target Effects of CCR1 Antagonists on CCR2 and CCR5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of CCR1 antagonists on the closely related chemokine receptors, CCR2 and CCR5. While a specific compound designated as "CCR1 antagonist 7" with detailed public data on CCR2 and CCR5 activity could not be definitively identified in the literature, this resource offers a comprehensive framework for characterizing the selectivity profile of any novel CCR1 antagonist.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess the off-target effects of a CCR1 antagonist on CCR2 and CCR5?

A1: CCR1, CCR2, and CCR5 belong to the same family of C-C chemokine receptors and share a degree of structural homology. This can lead to cross-reactivity of small molecule antagonists.[1][2] Given that these receptors are involved in distinct, yet sometimes overlapping, inflammatory and immune responses, off-target binding can lead to unintended biological effects, inaccurate interpretation of experimental results, and potential side effects in a clinical setting.[3][4]

Q2: What are the initial steps to profile the selectivity of a novel CCR1 antagonist?

A2: The initial step is typically to perform in vitro binding assays to determine the affinity of the antagonist for CCR1, CCR2, and CCR5.[5] Radioligand binding competition assays are a common method for this purpose.[6][7] Subsequently, functional assays, such as chemotaxis or calcium mobilization assays, should be conducted to ascertain whether the binding translates to functional antagonism.[8]

Q3: What cell types are suitable for these off-target effect studies?

A3: It is recommended to use cell lines that endogenously or recombinantly express high levels of the target receptors (CCR1, CCR2, or CCR5).[9] For example, Jurkat cells are known to express CXCR4 and can be used as a model system for chemokine receptor studies.[9] Alternatively, cell lines such as HEK-293 or CHO can be transfected to express the specific receptor of interest.[10] It is crucial to use cells with well-characterized receptor expression levels for reliable and reproducible results.

Q4: What are the key parameters to determine the selectivity of a CCR1 antagonist?

A4: The key parameters are the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) for each receptor (CCR1, CCR2, and CCR5).[5][11] A significantly higher IC50 or Ki value for CCR2 and CCR5 compared to CCR1 indicates selectivity for CCR1. A selectivity ratio of over 100-fold is often considered a good starting point for a selective antagonist.[12][13]

Troubleshooting Guides

Radioligand Binding Assay Issues
Problem Possible Cause Troubleshooting Steps
High non-specific binding 1. Radioligand concentration is too high.2. Insufficient washing.3. Issues with the cell membrane preparation.1. Optimize the radioligand concentration; typically, a concentration at or below the Kd is recommended.[6]2. Increase the number and volume of wash steps with ice-cold buffer.3. Ensure the cell membrane preparation is of high quality and has been properly stored.
Low specific binding 1. Low receptor expression in the chosen cell line.2. Degradation of the radioligand.3. Incorrect assay buffer composition.1. Verify receptor expression levels using techniques like flow cytometry or western blotting.2. Use a fresh batch of radioligand and store it appropriately.3. Ensure the assay buffer has the correct pH and ionic strength.
Inconsistent results between experiments 1. Variability in cell passage number.2. Inconsistent incubation times or temperatures.3. Pipetting errors.1. Use cells within a defined passage number range for all experiments.2. Strictly adhere to the established incubation times and temperatures.[6]3. Calibrate pipettes regularly and use appropriate pipetting techniques.
Chemotaxis Assay Issues
Problem Possible Cause Troubleshooting Steps
High background migration (in the absence of chemoattractant) 1. Presence of chemoattractants in the serum used in the media.[14]2. Cells are overly confluent or stressed.1. Reduce or eliminate serum from the assay medium; serum starvation of cells prior to the assay can be beneficial.[14][15]2. Optimize cell seeding density to avoid over-confluence.[16][17]
Low cell migration towards the chemoattractant 1. Suboptimal chemoattractant concentration.2. Incorrect pore size of the transwell insert.[16]3. Short incubation time.1. Perform a dose-response curve to determine the optimal chemoattractant concentration.[18]2. Select a pore size that is appropriate for the cell type being used.[16]3. Optimize the incubation time to allow for sufficient cell migration.[15]
High variability between replicate wells 1. Uneven cell seeding.2. Bubbles under the transwell membrane.3. Inconsistent chemoattractant gradient.1. Ensure a homogenous cell suspension and careful pipetting to seed cells evenly.[16]2. Carefully inspect for and remove any bubbles between the insert and the well.3. Prepare the chemoattractant dilutions accurately and consistently.

Data Presentation

Table 1: Example Selectivity Profile of a Hypothetical CCR1 Antagonist ("Compound X")
ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM) - Chemotaxis
CCR1 4.5 ± 0.810.2 ± 2.1
CCR2 850 ± 55> 10,000
CCR5 1200 ± 150> 10,000

Note: The data presented in this table is for illustrative purposes only and does not represent a real compound.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay
  • Cell Membrane Preparation:

    • Culture cells expressing the target receptor (CCR1, CCR2, or CCR5) to a high density.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer and homogenize.

    • Centrifuge the lysate at a low speed to remove nuclei and intact cells.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [125I]-CCL3 for CCR1/CCR5, [125I]-CCL2 for CCR2) to each well.

    • Add increasing concentrations of the unlabeled CCR1 antagonist (the "competitor").

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value by non-linear regression analysis of the competition curve.

Protocol 2: Chemotaxis Assay (Transwell System)
  • Cell Preparation:

    • Culture the appropriate cells (e.g., monocytes, lymphocytes, or receptor-transfected cell lines) and harvest them.

    • Wash the cells and resuspend them in serum-free or low-serum medium at a predetermined optimal concentration.[14][15]

  • Assay Setup:

    • Place transwell inserts with an appropriate pore size into the wells of a 24-well plate.[16]

    • In the lower chamber, add medium containing the specific chemokine ligand for the receptor being tested (e.g., CCL3 for CCR1, CCL2 for CCR2, CCL5 for CCR5) at its optimal chemotactic concentration. For the antagonist-treated wells, also add the CCR1 antagonist at various concentrations.

    • In the upper chamber (the transwell insert), add the cell suspension.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours for leukocytes).[18]

    • After incubation, remove the transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).

    • Count the number of migrated cells in several fields of view under a microscope or quantify the stain after elution.

    • Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.

Visualizations

CCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR CCR1 / CCR2 / CCR5 G_protein Gi/o Protein CCR->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_inhibition ↓ cAMP AC->cAMP_inhibition Chemokine Chemokine (e.g., CCL3, CCL2, CCL5) Chemokine->CCR Binds Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC_activation->Chemotaxis

Caption: General signaling pathway for CCR1, CCR2, and CCR5.

Off_Target_Workflow start Start: Novel CCR1 Antagonist binding_assay Radioligand Binding Assay (CCR1, CCR2, CCR5) start->binding_assay determine_ki Determine Ki values binding_assay->determine_ki selective_check Is Ki for CCR1 << Ki for CCR2 & CCR5? determine_ki->selective_check functional_assay Functional Assays (e.g., Chemotaxis, Ca²⁺ Mobilization) selective_check->functional_assay Yes non_selective Non-selective Antagonist (Further Optimization Needed) selective_check->non_selective No determine_ic50 Determine IC50 values functional_assay->determine_ic50 functional_selectivity Is IC50 for CCR1 << IC50 for CCR2 & CCR5? determine_ic50->functional_selectivity selective_antagonist Selective CCR1 Antagonist functional_selectivity->selective_antagonist Yes functional_selectivity->non_selective No

Caption: Workflow for assessing off-target effects.

References

Technical Support Center: Optimizing CCR1 Antagonist 7 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CCR1 antagonist 7 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro assays?

A1: For a potent antagonist like this compound with a reported IC50 of 4 nM, a good starting point for concentration-response experiments is to test a wide range of concentrations spanning several orders of magnitude around the IC50 value.[1][2] A typical range would be from 0.01 nM to 1 µM. This allows for the determination of the full dose-response curve, including the minimal effective concentration and the concentration at which maximum inhibition is achieved.

Q2: How can I determine the optimal concentration of this compound for my specific cell line and assay?

A2: The optimal concentration will vary depending on the cell type, the specific in vitro assay, and the expression level of CCR1. To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating your cells with a serial dilution of this compound and measuring the biological response of interest (e.g., inhibition of calcium flux, chemotaxis, or ligand binding). The concentration that gives the desired level of inhibition (e.g., IC50 or IC90) can then be selected for future experiments.

Q3: What are the key in vitro assays to assess the activity of this compound?

A3: Several in vitro assays can be used to characterize the activity of this compound. These include:

  • Binding Assays: To determine the affinity of the antagonist for the CCR1 receptor.

  • Calcium Flux Assays: To measure the antagonist's ability to block agonist-induced intracellular calcium mobilization.

  • Chemotaxis Assays: To assess the antagonist's efficacy in inhibiting cell migration towards a CCR1 ligand.[3][4]

  • Receptor Internalization Assays: To determine if the antagonist can block the agonist-induced internalization of the CCR1 receptor.[3]

  • β-Arrestin Recruitment Assays: To investigate G-protein independent signaling pathways.[3]

Q4: Should I be concerned about the cytotoxicity of this compound?

A4: Yes, it is crucial to assess the cytotoxicity of any compound in your experimental system. A compound that is toxic to cells can lead to misleading results in functional assays. Therefore, a cell viability assay should be performed in parallel with your functional assays to ensure that the observed inhibitory effects are not due to cell death.

Troubleshooting Guides

Problem 1: High variability in assay results.

  • Possible Cause: Inconsistent cell number or health.

    • Solution: Ensure that cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density for all experiments. Perform a cell viability count before each experiment.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, prepare a serial dilution of the antagonist and add a fixed volume to each well.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

Problem 2: No or low antagonist activity observed.

  • Possible Cause: Incorrect antagonist concentration.

    • Solution: Verify the concentration of your stock solution. Perform a wider range of concentrations in your dose-response experiment.

  • Possible Cause: Low CCR1 expression in the cell line.

    • Solution: Confirm the expression of CCR1 in your cell line using techniques like flow cytometry or western blotting. Consider using a cell line with higher or endogenous CCR1 expression.[3]

  • Possible Cause: Antagonist degradation.

    • Solution: Check the storage conditions and stability of this compound. Prepare fresh dilutions for each experiment.

  • Possible Cause: Antagonist tolerance.

    • Solution: Prolonged exposure to an antagonist can sometimes lead to tolerance. Consider shorter incubation times or different experimental designs to mitigate this.[5]

Problem 3: Inconsistent IC50 values.

  • Possible Cause: Assay conditions are not optimized.

    • Solution: Optimize assay parameters such as incubation time, agonist concentration, and cell density. Ensure these parameters are kept consistent across experiments.

  • Possible Cause: Data analysis method.

    • Solution: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response data.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueReference
Target CCR1[1][2]
IC50 4 nM[1][2]
Molecular Formula C21H24ClN5O3SMedChemExpress
Molecular Weight 461.96 g/mol MedChemExpress
Chemical Structure Pyrazole amide[6][7][8]

Table 2: Recommended Concentration Ranges for Initial Experiments

Assay TypeRecommended Starting Concentration RangeNotes
Calcium Flux 0.1 nM - 1 µMPre-incubate with antagonist before adding agonist.
Chemotaxis 0.1 nM - 1 µMAntagonist can be added to the cells or the lower chamber.
Binding Assay 0.01 nM - 100 nMDependent on the affinity of the radioligand used.
Cell Viability (e.g., MTT) 1 nM - 10 µMTo assess potential cytotoxicity.

Experimental Protocols

Protocol 1: Calcium Flux Assay
  • Cell Preparation:

    • Plate cells expressing CCR1 in a black-walled, clear-bottom 96-well plate and culture overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Treatment:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of a CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) at a concentration that elicits a submaximal response (EC50 or EC80).

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Measure the baseline fluorescence for a few seconds, then inject the agonist into the wells.

    • Continue to measure the fluorescence intensity over time to record the calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the percentage of inhibition of the agonist response against the log of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Chemotaxis Assay (Boyden Chamber)
  • Assay Setup:

    • Use a chemotaxis chamber with a polycarbonate membrane (e.g., 8 µm pore size).

    • Add a CCR1 agonist to the lower chamber in chemotaxis buffer (e.g., RPMI with 0.1% BSA).

    • Prepare serial dilutions of this compound.

  • Cell Preparation and Treatment:

    • Resuspend CCR1-expressing cells in chemotaxis buffer.

    • Incubate the cells with the different concentrations of this compound for 15-30 minutes at room temperature.

  • Cell Migration:

    • Add the cell suspension to the upper chamber.

    • Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 1-4 hours).

  • Quantification:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each antagonist concentration compared to the agonist-only control.

    • Plot the percentage of inhibition against the log of the antagonist concentration and determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT)
  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the antagonist dilutions to the cells and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[9]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10][11]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the antagonist concentration to determine the concentration that causes a 50% reduction in viability (LC50).

Visualizations

CCR1_Signaling_Pathway Ligand (CCL3/CCL5) Ligand (CCL3/CCL5) CCR1 CCR1 Ligand (CCL3/CCL5)->CCR1 G_protein Gαi/q CCR1->G_protein Activation beta_arrestin β-Arrestin CCR1->beta_arrestin Recruitment PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Chemotaxis Chemotaxis MAPK_ERK->Chemotaxis Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Simplified CCR1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_optimization Optimization A Prepare CCR1-expressing cells C Perform in vitro assay (e.g., Calcium Flux, Chemotaxis) A->C D Perform Cell Viability Assay (e.g., MTT) in parallel A->D B Prepare serial dilutions of This compound B->C B->D E Measure assay readout C->E D->E F Generate dose-response curve E->F G Calculate IC50 / LC50 F->G H Determine optimal antagonist concentration G->H Troubleshooting_Logic Start Start: Inconsistent or unexpected results Q1 Is there high variability? Start->Q1 A1 Check: - Cell health & density - Pipetting accuracy - Plate edge effects Q1->A1 Yes Q2 Is there low/no activity? Q1->Q2 No End Optimized Assay A1->End A2 Check: - Antagonist concentration & stability - CCR1 expression - Potential antagonist tolerance Q2->A2 Yes Q3 Are IC50 values inconsistent? Q2->Q3 No A2->End A3 Check: - Assay condition consistency - Data analysis method Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Overcoming Poor Solubility of CCR1 Antagonists for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of C-C chemokine receptor type 1 (CCR1) antagonists in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the poor solubility of CCR1 antagonists a significant challenge for in vivo research?

Poor aqueous solubility is a major hurdle for the in vivo evaluation of CCR1 antagonists. It can lead to low bioavailability, meaning that after administration, only a small fraction of the compound reaches the systemic circulation to exert its therapeutic effect at the target site. This can result in a lack of efficacy in preclinical models, potentially leading to the premature termination of promising drug candidates.[1][2] Addressing solubility issues is therefore critical for obtaining reliable and translatable in vivo data.

Q2: What are the initial steps to consider when encountering a poorly soluble CCR1 antagonist?

The first step is to thoroughly characterize the physicochemical properties of the compound. This includes determining its aqueous solubility at different pH values, its pKa, and its lipophilicity (LogP). This information will help in selecting an appropriate formulation strategy. For instance, a compound with pH-dependent solubility might be amenable to formulation in a buffered vehicle.

Q3: Are there specific CCR1 antagonists for which solubility and bioavailability data are publicly available?

Yes, for some well-characterized CCR1 antagonists like BX-471, some data is available. For example, BX-471 is reported to be soluble in organic solvents like DMSO and ethanol.[3][4] Pharmacokinetic studies have shown that it is orally active in dogs with a bioavailability of 60%.[1][5] Such information can serve as a valuable reference point when developing formulations for novel antagonists.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and in vivo administration of poorly soluble CCR1 antagonists.

Problem Potential Cause Troubleshooting Strategy
Low or no detectable plasma concentration after oral administration. Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.Formulation Optimization: - Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area for dissolution. - Amorphous Solid Dispersions (ASDs): Formulating the antagonist with a polymer to create a higher energy, more soluble amorphous form. Techniques include spray drying and hot-melt extrusion. - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[1]
Precipitation of the antagonist upon dilution of a stock solution or during administration. The vehicle is not able to maintain the antagonist in solution under physiological conditions.Vehicle Selection & Optimization: - Co-solvents: Use a mixture of solvents (e.g., DMSO, ethanol, polyethylene glycol) to improve solubility. However, be mindful of potential toxicity. - Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to enhance and maintain solubility. - Cyclodextrins: These can form inclusion complexes with the antagonist, increasing its aqueous solubility.
Inconsistent results between animals in the same treatment group. Variability in drug absorption due to formulation instability or inconsistent dosing.Formulation & Dosing Protocol Refinement: - Homogeneity: Ensure the formulation is a homogenous solution or a stable, uniform suspension before each administration. - Dosing Technique: Standardize the administration technique (e.g., gavage volume, injection speed) to minimize variability.
Local irritation or inflammation at the injection site (for parenteral administration). High concentration of organic solvents or extreme pH of the vehicle.Vehicle Modification: - Minimize Irritating Excipients: Reduce the concentration of organic solvents like DMSO to the lowest effective level. - pH Adjustment: Adjust the pH of the formulation to be closer to physiological pH (around 7.4). - Alternative Routes: Consider less irritating routes of administration if possible.

Data Presentation: Solubility and Bioavailability of a CCR1 Antagonist

The following table summarizes publicly available data for the CCR1 antagonist BX-471, illustrating the type of information that is crucial for formulation development.

Compound Solubility Route of Administration Species Bioavailability (%) Peak Plasma Concentration (Cmax) Time to Peak Concentration (Tmax)
BX-471 Soluble to 100 mM in DMSO and 50 mM in ethanol.[3][4]Oral (p.o.)Dog60%[1][5]Not explicitly statedNot explicitly stated
BX-471 Not explicitly stated for this formulationSubcutaneous (s.c.)MouseNot applicable~9 µM (at 20 mg/kg)[5]~30 minutes[5]

Experimental Protocols

Protocol 1: General Method for Subcutaneous Injection of a CCR1 Antagonist Formulation in Mice

This protocol provides a general guideline for the subcutaneous administration of a formulated CCR1 antagonist. Note: The specific vehicle composition will need to be optimized for each antagonist based on its physicochemical properties.

Materials:

  • CCR1 antagonist

  • Sterile vehicle (e.g., a mixture of DMSO, PEG 400, and saline; the exact ratio needs to be optimized)

  • Sterile 1 mL syringes with 25-27 gauge needles[6]

  • 70% ethanol

  • Animal balance

  • Appropriate animal restraint device

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of the CCR1 antagonist.

    • In a sterile vial, dissolve the antagonist in the chosen vehicle. Gentle warming and vortexing may be required to achieve complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates. If a suspension is used, ensure it is uniformly dispersed.

  • Animal Preparation:

    • Weigh each mouse to determine the correct injection volume based on the desired dose (e.g., 50 mg/kg).[5]

    • Properly restrain the mouse.

    • Swab the injection site (typically the loose skin over the back or flank) with 70% ethanol.

  • Injection:

    • Draw the calculated volume of the formulation into the syringe.

    • Gently lift the skin at the injection site to form a "tent".

    • Insert the needle into the base of the tent, parallel to the body, ensuring it is in the subcutaneous space.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Slowly inject the formulation. A small bleb should form under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions, such as signs of distress or local irritation at the injection site.

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 Binds G_protein Gαi/βγ CCR1->G_protein Activates Beta_arrestin β-Arrestin CCR1->Beta_arrestin Recruits PLC PLC G_protein->PLC Activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to PKC PKC Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis MAPK_pathway->Chemotaxis PI3K_pathway->Chemotaxis Internalization Receptor Internalization Beta_arrestin->Internalization Mediates

Caption: CCR1 signaling cascade upon ligand binding.

Experimental Workflow for Overcoming Poor Solubility

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_analysis Analysis & Refinement start Poorly Soluble CCR1 Antagonist char Physicochemical Characterization start->char form_strat Select Formulation Strategy char->form_strat form_dev Formulation Optimization form_strat->form_dev in_vitro In Vitro Solubility & Stability Testing form_dev->in_vitro in_vivo In Vivo Pharmacokinetic & Efficacy Studies in_vitro->in_vivo analysis Data Analysis in_vivo->analysis refine Sufficient Bioavailability? analysis->refine refine->form_dev No end Proceed with Further Studies refine->end Yes

Caption: Workflow for addressing poor solubility of CCR1 antagonists.

Logical Relationship of Troubleshooting Strategies

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Poor In Vivo Performance solubility Low Aqueous Solubility problem->solubility precipitation Precipitation In Vivo problem->precipitation instability Formulation Instability problem->instability particle_size Particle Size Reduction solubility->particle_size asd Amorphous Solid Dispersions solubility->asd lipid Lipid-Based Formulations solubility->lipid vehicle Vehicle Optimization (Co-solvents, Surfactants) precipitation->vehicle qc Quality Control of Formulation instability->qc

Caption: Troubleshooting logic for poor in vivo performance.

References

Technical Support Center: Species-Specific Activity of CCR1 Antagonists (Human vs. Mouse)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the nuances of C-C chemokine receptor 1 (CCR1) antagonist activity between human and mouse models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during experiments with CCR1 antagonists, particularly concerning species-specific activity.

Problem: My CCR1 antagonist shows high potency in human cell lines but is significantly less active or inactive in mouse models.

Possible Causes and Solutions:

  • Species-Specific Receptor Binding: The binding pocket of CCR1 can differ between human and mouse orthologs due to variations in amino acid sequences. This is a primary reason for discrepancies in antagonist potency.

    • Solution: Consult the provided CCR1 antagonist activity data (Table 1) to see if your antagonist, or one with a similar chemical scaffold, has known species selectivity. Consider using a CCR1 antagonist that has been demonstrated to be equipotent in both human and mouse systems, such as J-113863 or BX 511.[1]

  • Incorrect Antagonist Concentration for Mouse Models: Due to lower affinity, a higher concentration of the antagonist may be required to achieve efficacy in mouse models.

    • Solution: Perform a dose-response curve in your mouse cell-based assays to determine the optimal inhibitory concentration. Published data for some antagonists, like BX471, indicates the need for significantly higher concentrations for murine CCR1 compared to human CCR1.[2]

  • Experimental Assay Sensitivity: The assay you are using to measure antagonist activity in mouse cells may not be sensitive enough to detect partial inhibition.

    • Solution: Ensure your assay window is sufficient. Consider using a more sensitive downstream functional assay, such as a chemotaxis or calcium mobilization assay, in addition to radioligand binding assays.

Problem: I am observing inconsistent results in my in vivo mouse studies with a CCR1 antagonist.

Possible Causes and Solutions:

  • Pharmacokinetics and Bioavailability: The antagonist may have poor oral bioavailability or rapid metabolism in mice, leading to insufficient plasma concentrations to inhibit CCR1 effectively.

    • Solution: Review any available pharmacokinetic data for your antagonist in mice. Consider alternative routes of administration (e.g., subcutaneous or intraperitoneal injection) or more frequent dosing to maintain adequate exposure.

  • Off-Target Effects: At the higher concentrations required for mouse CCR1 inhibition, the antagonist may be interacting with other receptors, leading to confounding biological effects.

    • Solution: Perform a selectivity screen of your antagonist against a panel of other G protein-coupled receptors (GPCRs) to identify potential off-target activities.

  • Pathophysiological Differences in Mouse Models: The role of CCR1 in the specific mouse model of disease may not perfectly recapitulate its role in the corresponding human disease.

    • Solution: Carefully review the literature on the specific mouse model and the established role of CCR1 and its ligands in that model.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between human and mouse CCR1 that affect antagonist binding?

A1: The primary differences lie in the amino acid residues that form the antagonist binding pocket. While the overall sequence homology is high, even minor changes in the size, charge, or hydrophobicity of these residues can significantly impact the binding affinity of small molecule antagonists. For example, the 4-hydroxypiperidine series of antagonists exhibits major differences in potency between human and mouse CCR1 due to such variations.[1] A visual representation of the sequence alignment can help identify these key residues.

Q2: Which CCR1 antagonists are known to have activity in both human and mouse models?

A2: Several CCR1 antagonists have been characterized for their activity in both species. J-113863 shows potent antagonism for both human and mouse CCR1 with only a minor difference in IC50 values.[3] Similarly, BX 511 was designed to be equipotent for both human and mouse CCR1.[1] In contrast, antagonists like BX 510 and CP-481,715 are significantly more potent on human CCR1.[1][4] Please refer to Table 1 for a summary of comparative activities.

Q3: What are the essential in vitro assays to characterize a new CCR1 antagonist for species-specific activity?

A3: A comprehensive in vitro characterization should include:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of the antagonist for both human and mouse CCR1.

  • Calcium Mobilization Assay: To assess the functional antagonism by measuring the inhibition of chemokine-induced intracellular calcium release.

  • Chemotaxis Assay: To evaluate the antagonist's ability to block chemokine-directed cell migration, a key physiological function of CCR1.

Q4: My CCR1 antagonist inhibits radioligand binding but fails to block chemotaxis. What could be the issue?

A4: This discrepancy could arise from several factors:

  • Allosteric Antagonism: The antagonist might bind to an allosteric site that inhibits radioligand binding but does not effectively prevent the conformational change required for G-protein coupling and downstream signaling leading to chemotaxis.

  • Assay Conditions: The conditions of the chemotaxis assay (e.g., cell type, chemokine concentration, incubation time) may not be optimal for observing inhibition.

  • Signal Amplification: Chemotaxis is a complex biological response with significant signal amplification. It's possible that even a small percentage of unblocked receptors can still trigger a migratory response.

Comparative Activity of CCR1 Antagonists

The following table summarizes the reported in vitro activities of various CCR1 antagonists against human and mouse CCR1. This data highlights the species-specific differences and can aid in the selection of appropriate compounds for your research.

AntagonistHuman CCR1 ActivityMouse CCR1 ActivityFold Difference (Mouse/Human)Reference
BX471 Ki = 1 nMKi = 215 nM~215[2]
J-113863 IC50 = 0.9 nMIC50 = 5.8 nM~6.4[3]
BX 510 Ki = 21 nMKi = 9150 nM~436[1]
BX 511 EquipotentEquipotent1[1]
CP-481,715 High PotencyLow PotencySignificant[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of a test antagonist for CCR1.

Materials:

  • Membrane preparations from cells expressing either human or mouse CCR1.

  • Radioligand: [125I]-MIP-1α (CCL3).

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.

  • Test antagonist at various concentrations.

  • Non-specific binding control: High concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α).

  • Glass fiber filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test antagonist in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test antagonist dilution.

  • Add 50 µL of the radioligand ([125I]-MIP-1α) at a final concentration at or below its Kd.

  • Add 100 µL of the membrane preparation (containing a predetermined amount of protein) to each well.

  • Incubate the plate for 90-120 minutes at room temperature with gentle agitation.

  • Harvest the membranes by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test antagonist and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol measures the ability of a CCR1 antagonist to inhibit chemokine-induced intracellular calcium flux.

Materials:

  • Cells expressing either human or mouse CCR1.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • CCR1 agonist (e.g., MIP-1α/CCL3).

  • Test antagonist.

  • Fluorescence plate reader with kinetic reading capabilities and injectors.

Procedure:

  • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add 100 µL of assay buffer containing the test antagonist at various concentrations (or vehicle control) to the wells.

  • Incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the CCR1 agonist (e.g., MIP-1α) and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence (peak fluorescence - baseline fluorescence).

  • Determine the IC50 of the antagonist by plotting the percentage of inhibition against the antagonist concentration.

Chemotaxis Assay

This protocol assesses the ability of a CCR1 antagonist to block cell migration towards a chemokine gradient.

Materials:

  • Cells expressing either human or mouse CCR1 (e.g., THP-1 cells or transfected cell lines).

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).

  • Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.

  • CCR1 agonist (e.g., MIP-1α/CCL3).

  • Test antagonist.

  • Cell staining dye (e.g., Calcein AM).

Procedure:

  • Starve the cells in serum-free medium for 2-4 hours prior to the assay.

  • Prepare the chemokine solution (agonist) in chemotaxis buffer and add it to the lower wells of the chemotaxis chamber.

  • Resuspend the starved cells in chemotaxis buffer containing the test antagonist at various concentrations (or vehicle control).

  • Add the cell suspension to the upper chamber (insert).

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the bottom of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

  • Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR1 CCR1 Chemokine->CCR1 Binds G_Protein Gαi/o βγ CCR1->G_Protein Activates PLC PLC G_Protein->PLC Activates Chemotaxis Chemotaxis G_Protein->Chemotaxis Leads to Antagonist Antagonist Antagonist->CCR1 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces Ca_Mobilization->Chemotaxis Contributes to

Caption: Simplified CCR1 signaling pathway leading to chemotaxis.

Experimental Workflow for CCR1 Antagonist Evaluation

Experimental_Workflow Start Start Radioligand_Binding Radioligand Binding Assay (Human & Mouse CCR1) Start->Radioligand_Binding Calcium_Mobilization Calcium Mobilization Assay (Human & Mouse CCR1) Radioligand_Binding->Calcium_Mobilization Chemotaxis_Assay Chemotaxis Assay (Human & Mouse CCR1) Calcium_Mobilization->Chemotaxis_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Chemotaxis_Assay->Data_Analysis Species_Selectivity Species Selective? Data_Analysis->Species_Selectivity Human_Selective Prioritize for Human Studies Species_Selectivity->Human_Selective Yes Mouse_Active Proceed to In Vivo Mouse Models Species_Selectivity->Mouse_Active No End End Human_Selective->End Mouse_Active->End

Caption: Workflow for evaluating CCR1 antagonist species selectivity.

Troubleshooting Logic for Species-Specific Activity

Troubleshooting_Logic Start Low/No Activity in Mouse Model Check_Binding Does it bind to mouse CCR1? Start->Check_Binding Check_Potency Is potency sufficiently high? Check_Binding->Check_Potency Yes Receptor_Difference Likely species-specific receptor binding issue. Consider alternative antagonist. Check_Binding->Receptor_Difference No Check_PK Adequate in vivo exposure (PK)? Check_Potency->Check_PK Yes Increase_Dose Increase dose or optimize formulation/route of administration. Check_Potency->Increase_Dose No Check_PK->Increase_Dose No Model_Issue Consider if CCR1 is the primary driver in the mouse model. Check_PK->Model_Issue Yes

Caption: Troubleshooting logic for CCR1 antagonists in mouse models.

References

Technical Support Center: CCR1 Antagonist Screening & Biased Agonism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on C-C chemokine receptor type 1 (CCR1) antagonist screening, with a special focus on addressing the complexities of biased agonism.

Frequently Asked Questions (FAQs)

Q1: What is biased agonism at the CCR1 receptor and why is it important in antagonist screening?

A1: Biased agonism is a phenomenon where a ligand, upon binding to a receptor like CCR1, preferentially activates one intracellular signaling pathway over another.[1][2][3] CCR1 can signal through G-protein-dependent pathways (leading to responses like calcium mobilization and chemotaxis) and β-arrestin-dependent pathways (involved in receptor internalization and other distinct cellular responses).[4] An antagonist may appear potent in blocking one pathway but be weak or ineffective in another, a phenomenon known as biased antagonism.[4] This is critical because a compound identified as a potent antagonist in a simple binding assay or a single functional assay (e.g., calcium mobilization) may not effectively block the therapeutically relevant signaling pathway in vivo.[4] Therefore, it is essential to screen potential antagonists across a spectrum of assays to identify their signaling bias.[4]

Q2: My binding assay results for a series of CCR1 antagonists do not correlate with their potency in functional assays. What could be the reason?

A2: This is a common challenge when screening for CCR1 antagonists and can be attributed to several factors, including biased agonism.[4] Different antagonists can stabilize unique receptor conformations, leading to varied effects in functional assays that are not predictable from binding affinity alone.[4] For example, some compounds might show a preference for inhibiting myeloma cell migration and β-arrestin translocation over receptor internalization.[4] Additionally, the choice of cell line and membrane preparation for binding assays can significantly impact the determined affinity and rank order of potency, which may not align with functional responses in a different cellular context.[4]

Q3: How do I choose the right assays to screen for and characterize biased CCR1 antagonists?

A3: A comprehensive screening cascade should include assays that interrogate different branches of the CCR1 signaling pathway. A recommended approach includes:

  • Radioligand Binding Assays: To determine the affinity of the antagonist for the CCR1 receptor.

  • G-protein Dependent Pathway Assays:

    • Calcium Mobilization Assay: Measures the inhibition of chemokine-induced intracellular calcium release, a hallmark of Gq-protein activation.[5]

    • Chemotaxis Assay: Assesses the antagonist's ability to block ligand-induced cell migration, a key physiological function mediated by G-protein signaling.[4][6]

  • β-arrestin Dependent Pathway Assays:

    • β-arrestin Recruitment/Translocation Assay: Directly measures the antagonist's effect on the recruitment of β-arrestin to the receptor.[4][7]

    • Receptor Internalization Assay: Quantifies the antagonist's ability to prevent ligand-induced internalization of the CCR1 receptor, a process often mediated by β-arrestin.[4]

By comparing the potency of an antagonist across these assays, you can identify its signaling bias.

Q4: Can N-terminal modifications of chemokines influence biased agonism at CCR1?

A4: Yes, modifications to the N-terminus of chemokines, the natural ligands for CCR1, can lead to biased agonism.[1] For example, different N-terminal truncations of the chemokine CCL15 have been shown to act as balanced or biased agonists at CCR1.[8] This suggests that the interaction of the chemokine's N-terminal region with the receptor plays a crucial role in selecting specific receptor conformations that are coupled to distinct signaling pathways.[1]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
High background signal in calcium mobilization assay. 1. Cells are unhealthy or over-confluent. 2. Inconsistent cell plating. 3. Issues with the fluorescent dye (e.g., Fluo-4 AM) loading.1. Ensure cells are in the log phase of growth and not over-confluent. 2. Use a consistent cell seeding density. 3. Optimize dye loading time and concentration.
No response or weak signal in β-arrestin recruitment assay. 1. Low expression of the tagged GPCR or β-arrestin fusion proteins. 2. The chosen ligand is a weak agonist for β-arrestin recruitment. 3. Suboptimal assay conditions (e.g., incubation time, temperature).1. Verify the expression of fusion proteins via Western blot or other methods. 2. Use a reference agonist known to potently recruit β-arrestin. 3. Optimize incubation time and temperature as the kinetics of β-arrestin recruitment can vary for different GPCRs.[9]
Inconsistent results in chemotaxis assays. 1. Variability in cell health and migratory capacity. 2. Inconsistent chemokine gradient. 3. Suboptimal incubation time.1. Use healthy, log-phase cells and perform a positive control for migration. 2. Ensure proper setup of the transwell chamber to establish a stable chemokine gradient. 3. Optimize the incubation time to allow for sufficient cell migration without exhausting the chemokine gradient.
Antagonist shows agonist activity in a functional assay. 1. The compound is a partial agonist. 2. Assay artifact or off-target effects.1. Characterize the compound's intrinsic activity by testing it in the absence of an agonist. 2. Test the compound in a counterscreen using a parental cell line lacking the CCR1 receptor to check for off-target effects.

Quantitative Data Summary

The following tables summarize the potency of various CCR1 antagonists across different assays, highlighting the potential for biased antagonism.

Table 1: Potency of CCR1 Antagonists in Different Assays

Compound[¹²⁵I]-CCL3 Binding (pIC₅₀) in RPMI 8226 MembranesCCL3-mediated Chemotaxis (pIC₅₀) in RPMI 8226 CellsCCL3-mediated β-arrestin Translocation (pIC₅₀) in RPMI 8226 CellsCCL3-mediated CCR1 Internalization (pIC₅₀) in RPMI 8226 Cells
MLN3897 8.8 ± 0.19.2 ± 0.18.9 ± 0.18.7 ± 0.2
CCX354 8.3 ± 0.19.1 ± 0.28.7 ± 0.18.4 ± 0.1
AZD4818 8.1 ± 0.18.9 ± 0.18.8 ± 0.18.5 ± 0.1
BX471 7.8 ± 0.18.6 ± 0.18.9 ± 0.17.9 ± 0.1
PS899877 7.7 ± 0.18.3 ± 0.18.8 ± 0.17.7 ± 0.1
CP481715 7.2 ± 0.17.9 ± 0.18.2 ± 0.17.5 ± 0.1

Data adapted from a study on CCR1 antagonists, showcasing that the rank order of potency can differ between binding and various functional assays, indicative of biased antagonism.[4]

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted for a 96-well plate format using a fluorescence plate reader.[5][10][11][12][13]

Materials:

  • HEK293 cells stably expressing CCR1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CCR1 agonist (e.g., CCL3/MIP-1α).

  • CCR1 antagonist compounds.

  • 96-well black-walled, clear-bottom plates.

Procedure:

  • Cell Plating: Seed the CCR1-expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the cell culture medium and wash the cells with assay buffer. Add Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add the CCR1 antagonist compounds at various concentrations to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).[5][12] Add the CCR1 agonist to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the agonist-induced response by the antagonist and determine the IC₅₀ values.

β-Arrestin Recruitment Assay

This protocol outlines a general procedure for a commercially available β-arrestin recruitment assay, such as the PathHunter assay.[7][9][14][15]

Materials:

  • Cells engineered to co-express a tagged CCR1 receptor and a tagged β-arrestin.

  • Cell culture medium.

  • CCR1 agonist.

  • CCR1 antagonist compounds.

  • Assay buffer.

  • Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

  • White-walled assay plates.

Procedure:

  • Cell Plating: Seed the engineered cells into white-walled assay plates and grow overnight.

  • Compound Addition: Add the CCR1 antagonist compounds at various concentrations to the wells.

  • Agonist Addition: Add the CCR1 agonist at a concentration that gives a robust response (e.g., EC₈₀) to the wells containing the antagonist. Also include wells with agonist only (positive control) and buffer only (negative control).

  • Incubation: Incubate the plate for a time optimized for the specific receptor-arrestin interaction (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the agonist-induced β-arrestin recruitment by the antagonist and determine the IC₅₀ values.

Chemotaxis Assay

This protocol describes a transwell migration assay.[4][6][16]

Materials:

  • Cells that endogenously express CCR1 (e.g., THP-1 monocytes or RPMI 8226 multiple myeloma cells).[4]

  • Cell culture medium.

  • CCR1 agonist (e.g., CCL3).

  • CCR1 antagonist compounds.

  • Transwell inserts with a suitable pore size (e.g., 5 µm).

  • 24-well or 48-well plates.[6]

Procedure:

  • Assay Setup: Place the transwell inserts into the wells of the plate. Add the CCR1 agonist to the lower chamber.

  • Cell Preparation: Resuspend the cells in serum-free medium. Pre-incubate the cells with various concentrations of the CCR1 antagonist or vehicle control.

  • Cell Addition: Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

  • Quantification of Migration: Remove the non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert. Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Calculate the inhibition of agonist-induced chemotaxis by the antagonist and determine the IC₅₀ values.

Visualizations

CCR1_Signaling_Pathways cluster_membrane Cell Membrane cluster_gprotein G-protein Pathway cluster_barrestin β-arrestin Pathway CCR1 CCR1 G_protein Gαi/Gq CCR1->G_protein Activates beta_arrestin β-arrestin CCR1->beta_arrestin Recruits PLC PLC G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis IP3 IP3 PLC->IP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Internalization Receptor Internalization beta_arrestin->Internalization Signaling_2 Other Signaling beta_arrestin->Signaling_2 Chemokine Chemokine (e.g., CCL3) Chemokine->CCR1 Activates Antagonist Biased Antagonist Antagonist->CCR1 Inhibits (Biased)

Caption: CCR1 signaling pathways illustrating G-protein and β-arrestin branches.

Biased_Antagonism_Concept cluster_receptor CCR1 Receptor cluster_ligands Ligands cluster_pathways Signaling Pathways R Receptor G_protein G-protein Pathway R->G_protein ++ beta_arrestin β-arrestin Pathway R->beta_arrestin ++ Agonist Agonist Agonist->R Antagonist_A Antagonist A (G-protein biased) Antagonist_A->R Antagonist_A->G_protein --- Antagonist_A->beta_arrestin - Antagonist_B Antagonist B (β-arrestin biased) Antagonist_B->R Antagonist_B->G_protein - Antagonist_B->beta_arrestin ---

Caption: Concept of biased antagonism at the CCR1 receptor.

Screening_Workflow start Compound Library primary_screen Primary Screen (e.g., Binding Assay) start->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Screens (Functional Assays) hits->secondary_screen g_protein_assay G-protein Assay (Ca²⁺, Chemotaxis) secondary_screen->g_protein_assay barrestin_assay β-arrestin Assay (Recruitment, Internalization) secondary_screen->barrestin_assay bias_analysis Bias Analysis (Compare potencies) g_protein_assay->bias_analysis barrestin_assay->bias_analysis lead_candidates Lead Candidates with Defined Bias bias_analysis->lead_candidates

References

Validating CCR1 Antagonist Specificity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) for validating the specificity of C-C chemokine receptor type 1 (CCR1) antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the absolute essential positive and negative controls for an initial in vitro functional assay (e.g., chemotaxis)?

A1: For any functional assay assessing your CCR1 antagonist, the following controls are fundamental:

  • Negative Control (Vehicle): Cells treated with the same vehicle (e.g., DMSO, PBS) used to dissolve the antagonist. This control establishes the baseline response and ensures the vehicle itself does not affect cell function.

  • Positive Control (Agonist alone): Cells stimulated with a known CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) without any antagonist. This confirms that the cells are responsive and the assay is working correctly.

  • Antagonist Control (Antagonist alone): Cells treated only with the CCR1 antagonist at the highest concentration used. This is crucial to check if the antagonist has any agonist activity on its own or if it is cytotoxic.

  • Known Antagonist Control (Optional but Recommended): If available, using a well-characterized CCR1 antagonist (e.g., BX471) as a reference compound can help validate your assay setup and provide a benchmark for your compound's potency.[1][2]

Q2: How can I confirm that my antagonist is binding specifically to CCR1 and not just non-specifically to cells or plastic surfaces?

A2: This is a critical validation step. You should perform a binding assay using a cell line that does not express CCR1 (a CCR1-negative cell line) or a parental cell line before transfection with the CCR1 gene.

  • Experiment: Run a competitive radioligand binding assay on both CCR1-expressing and CCR1-negative cells.

  • Expected Outcome: Your specific antagonist should displace the radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α) only in the CCR1-expressing cells.[3] No significant displacement should be observed in the CCR1-negative cells. This demonstrates the binding is target-dependent.

Q3: In my chemotaxis assay, I'm observing high levels of cell migration in my negative control (vehicle only) wells. What could be the cause?

A3: High background migration can obscure your results and has several potential causes. Some CCR1-expressing cell lines have been reported to display significant basal migration even without a chemokine agonist.[4]

Here is a troubleshooting checklist:

Potential CauseSuggested Solution
Constitutive Receptor Activity Some cell lines overexpressing CCR1 exhibit ligand-independent migration.[4] This can be blocked by a specific antagonist, confirming it's a CCR1-mediated effect.
Serum in Media Serum contains chemoattractants. Ensure you have properly serum-starved the cells for an appropriate period (e.g., 24-48 hours) before the assay.[5]
Cell Health Unhealthy or stressed cells may migrate erratically. Check cell viability before starting the experiment.
Pore Size of Transwell Insert If the pore size is too large for your cell type, cells may be "falling through" rather than actively migrating.[5]
Contamination Bacterial or mycoplasma contamination can induce cell migration. Check your cell cultures for contamination.

dot graph G { layout=dot; rankdir=TB; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", splines=ortho, nodesep=0.6, ranksep=0.5, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=3.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="High Background Migration in\nNegative Control?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSerum [label="Are cells properly\nserum-starved?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConstitutive [label="Is it known if the cell line has\nconstitutive CCR1 activity?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckHealth [label="Are cells healthy and viable\n(>95%)?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPoreSize [label="Is the Transwell®\npore size appropriate?", fillcolor="#F1F3F4", fontcolor="#202124"];

SolutionSerum [label="Optimize serum starvation protocol\n(e.g., 24-48h).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionConstitutive [label="Test if a known CCR1 antagonist\n(e.g., BX471) reduces basal migration.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionHealth [label="Use a fresh, healthy batch of cells.\nCheck for contamination.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionPoreSize [label="Consult literature for optimal\npore size for your cell type.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSerum [label="No"]; Start -> CheckConstitutive [label="Yes"]; CheckSerum -> CheckConstitutive [label="Yes"]; CheckConstitutive -> CheckHealth [label="Yes"]; CheckHealth -> CheckPoreSize [label="Yes"];

CheckSerum -> SolutionSerum [label="No"]; CheckConstitutive -> SolutionConstitutive [label="No"]; CheckHealth -> SolutionHealth [label="No"]; CheckPoreSize -> SolutionPoreSize [label="No"]; } }

Caption: Troubleshooting high background in chemotaxis assays.

Q4: My antagonist isn't inhibiting the agonist-induced calcium flux. What are the common experimental pitfalls?

A4: A lack of inhibition in a calcium mobilization assay can point to issues with the compound, the cells, or the assay protocol. Calcium mobilization is a common method for screening GPCR modulators.[6][7][8]

Potential CauseSuggested Solution
Compound Potency/Concentration The antagonist concentration may be too low. Perform a full dose-response curve to determine the IC50.
Agonist Concentration The agonist concentration may be too high (saturating), making it difficult for the antagonist to compete. Use an agonist concentration at or near its EC80 value.
Incubation Time The pre-incubation time with the antagonist may be too short. Ensure sufficient time for the antagonist to bind to the receptor before adding the agonist.
Cell Receptor Density The cells may have very high CCR1 expression, requiring higher antagonist concentrations for effective inhibition.
Compound Stability/Solubility Ensure the antagonist is fully dissolved and stable in the assay buffer. Precipitated compound will not be effective.

Q5: How do I rigorously test for off-target effects, especially against other chemokine receptors?

A5: Demonstrating selectivity is paramount. Your antagonist should be screened against a panel of related receptors.

  • Selectivity Panel: Test the antagonist against other chemokine receptors that share ligands with CCR1 (like CCR5, which also binds CCL3 and CCL5) or are structurally similar.[9] It's also wise to include unrelated GPCRs to demonstrate broader selectivity.[10]

  • Functional Assays: Perform functional assays (e.g., calcium mobilization, chemotaxis) on cell lines expressing these other receptors.

  • Commercial Services: Utilize commercial off-target screening services that test your compound against a broad panel of receptors, ion channels, and enzymes.[11][12]

The data should be presented clearly to show the compound's potency at CCR1 versus other targets.

Table 1: Example Selectivity Profile of a Fictional CCR1 Antagonist (Compound X)

TargetAssay TypeIC50 (nM)Selectivity (Fold vs. CCR1)
CCR1 Binding 15 -
CCR2bBinding>10,000>667
CCR3Binding2,500167
CCR5Binding1,800120
CXCR3Binding>10,000>667
α1-adrenergicBinding>10,000>667

This table demonstrates that Compound X is highly selective for CCR1 over other related chemokine receptors and an unrelated GPCR.

Q6: How can I be sure my antagonist's effect in a functional assay isn't simply due to cytotoxicity?

A6: This is a critical control. Any observed inhibition could be due to cell death rather than specific receptor antagonism.

  • Standard Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) in parallel with your functional experiments.

  • Conditions: Use the same cell type, antagonist concentrations, and incubation times as your primary assay.

  • Result: The antagonist should show no significant cytotoxicity at the concentrations where it demonstrates functional antagonism.

Q7: What are the best in vivo controls to validate my antagonist's specificity?

A7: In vivo validation provides the highest level of confidence. The gold standard is to use a knockout animal model.[13]

  • CCR1 Knockout (KO) Model: The most definitive control is to test your antagonist in a CCR1 KO mouse.[14] The disease phenotype or inflammatory response should be attenuated in the KO mouse (similar to the effect of a true antagonist in a wild-type mouse). Crucially, administering your antagonist to the CCR1 KO mouse should produce no additional therapeutic effect. This demonstrates that the drug's action is mediated through CCR1.[13]

  • Vehicle Control: A group of animals treated with only the delivery vehicle is essential to control for any effects of the injection or vehicle itself.

  • Positive Control: A group treated with a known anti-inflammatory agent can serve as a benchmark for efficacy.

Experimental Protocols & Workflows

General Workflow for Validating CCR1 Antagonist Specificity

The validation process for a CCR1 antagonist should follow a logical progression from in vitro binding and functional assays to comprehensive selectivity profiling and finally, in vivo confirmation.

// Nodes Start [label="Start:\nPutative CCR1 Antagonist", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Step 1: Binding Assays\n(e.g., Radioligand Displacement)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Function [label="Step 2: In Vitro Functional Assays\n(Chemotaxis, Ca2+ Flux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Control: Cytotoxicity Assay\n(e.g., MTT, LDH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Selectivity [label="Step 3: Selectivity Profiling\n(Panel of other receptors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="Step 4: In Vivo Validation\n(Disease Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; KO_Control [label="Control: Test in CCR1 KO Model", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End:\nValidated Specific Antagonist", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Binding; Binding -> Function; Function -> Cytotoxicity [dir=both, arrowhead=normal, arrowtail=normal, style=dashed, label="Run in parallel"]; Function -> Selectivity; Selectivity -> InVivo; InVivo -> KO_Control [dir=both, arrowhead=normal, arrowtail=normal, style=dashed, label="Confirm mechanism"]; InVivo -> End; } }

Caption: A stepwise workflow for CCR1 antagonist validation.

CCR1 Signaling & Assay Intervention Points

Understanding the CCR1 signaling pathway helps to contextualize where different functional assays intervene. Ligand binding to CCR1 (a G-protein-coupled receptor) typically activates Gαi proteins, leading to downstream events like calcium mobilization and, ultimately, cell migration.[6][15]

// Assay Nodes Assay_Binding [label="Binding Assay\nMeasures this interaction", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Assay_Calcium [label="Calcium Flux Assay\nMeasures this step", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Assay_Chemotaxis [label="Chemotaxis Assay\nMeasures this outcome", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible edges for positioning Antagonist -> Assay_Binding [style=invis]; Calcium -> Assay_Calcium [style=invis]; Migration -> Assay_Chemotaxis [style=invis]; } }

Caption: CCR1 signaling pathway and points of assay measurement.

Detailed Protocol: Chemotaxis Assay (Transwell® System)
  • Cell Preparation: Culture CCR1-expressing cells (e.g., THP-1 monocytes) to ~80% confluency. Serum-starve the cells for 18-24 hours in serum-free media prior to the assay.[5]

  • Assay Setup:

    • Place Transwell® inserts (e.g., 5 µm pore size for monocytes) into a 24-well plate.

    • In the lower chamber, add assay medium containing either vehicle (negative control), a known chemoattractant like CCL3 (positive control), or CCL3 plus various concentrations of your antagonist.

  • Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium at a pre-optimized concentration (e.g., 1x10⁶ cells/mL). Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 2-4 hours).

  • Quantification:

    • Remove the inserts. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Fix and stain the migrated cells on the bottom side of the membrane (e.g., with Diff-Quik stain).

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, use a fluorescent dye (like Calcein-AM) and quantify the signal on a plate reader.

  • Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the positive control (agonist alone). Plot the results to determine the IC50 value.

References

Technical Support Center: Minimizing Cytotoxicity of CCR1 Antagonist 7 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of CCR1 antagonist 7 in long-term cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Encountering unexpected cytotoxicity in long-term cell culture can be a significant setback. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: High levels of cell death observed shortly after treatment with this compound.

Possible Cause Suggested Solution
Incorrect concentration: The concentration of this compound may be too high, leading to acute toxicity.Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those significantly lower than the reported IC50 of 4 nM.[1]
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Solution: Ensure the final solvent concentration in the culture medium is well below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability.[2]
Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma, which can be exacerbated by the addition of a new compound.Solution: Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for signs of bacterial or yeast contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
Compound instability: this compound may be unstable in culture medium, degrading into toxic byproducts.Solution: Prepare fresh stock solutions of the antagonist for each experiment. If long-term incubation is required, consider replenishing the medium with fresh compound at regular intervals.

Problem 2: Gradual increase in cell death or decreased proliferation over a long-term experiment.

Possible Cause Suggested Solution
Chronic toxicity: Even at a seemingly non-toxic concentration, prolonged exposure to this compound may induce chronic cytotoxic effects.Solution: Consider intermittent dosing schedules (e.g., 24 hours on, 24 hours off) to allow cells to recover. Assess cell viability and proliferation at multiple time points throughout the experiment to monitor for delayed effects.
Off-target effects: Small molecule inhibitors can sometimes interact with unintended cellular targets, leading to unforeseen consequences over time.[3]Solution: If possible, use a structurally unrelated CCR1 antagonist as a control to confirm that the observed effects are specific to CCR1 inhibition. Perform target engagement assays to verify that this compound is binding to its intended target at the concentrations used.
Metabolic burden: The continuous metabolism of the compound by the cells may lead to the accumulation of toxic metabolites.Solution: Use a lower, but still effective, concentration of the antagonist. Increase the frequency of media changes to remove potential toxic byproducts.
Alterations in cell signaling: Long-term inhibition of CCR1 may disrupt essential cellular signaling pathways beyond the intended therapeutic effect.Solution: Analyze key downstream signaling pathways of CCR1 to understand the long-term impact of its inhibition.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a long-term cell culture experiment?

A1: The reported IC50 for this compound is 4 nM.[1] However, for long-term studies, it is crucial to start with a concentration significantly lower than the IC50 and perform a thorough dose-response analysis to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration. A good starting point would be a range from 0.1 nM to 100 nM.

Q2: How can I assess the cytotoxicity of this compound?

A2: Several methods can be used to assess cytotoxicity.[6][7][8] A combination of assays is recommended for a comprehensive evaluation.

Assay Type Principle Examples
Metabolic Activity Assays Measure the metabolic activity of viable cells.MTT, MTS, XTT, AlamarBlue[7]
Membrane Integrity Assays Detect the release of intracellular components from damaged cells.LDH release assay, Trypan blue exclusion assay, Propidium iodide uptake assay[6][7]
Apoptosis Assays Detect markers of programmed cell death.Caspase activity assays, Annexin V staining
Cell Proliferation Assays Measure the rate of cell division.BrdU incorporation, Ki-67 staining

Q3: Should I be concerned about the stability of this compound in my long-term culture?

A3: Yes, the stability of small molecules in culture media can vary. It is advisable to prepare fresh stock solutions and working dilutions for each experiment. For experiments lasting several days or weeks, consider replenishing the media with a fresh compound at regular intervals to maintain a consistent concentration.

Q4: What are the key signaling pathways downstream of CCR1 that I should be aware of?

A4: CCR1 is a G-protein coupled receptor that, upon binding its ligands (e.g., CCL3, CCL5), can activate several downstream signaling pathways.[4][5][9][10] These pathways are involved in processes like cell migration, proliferation, and survival. Long-term inhibition of these pathways could have unintended consequences. Key pathways include:

  • Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[11]

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway[5]

  • NF-κB signaling pathway[11]

  • STAT3 signaling pathway[4]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency by the end of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of this compound.

  • Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 72 hours, 1 week), replenishing the medium with fresh compound as needed.

  • Cytotoxicity Assessment: At the end of the incubation period, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the concentration that results in minimal cytotoxicity (e.g., >90% cell viability).

Protocol 2: Monitoring Cytotoxicity in Long-Term Cultures

  • Experimental Setup: Seed cells in multiple plates or flasks for treatment with the pre-determined optimal concentration of this compound and a vehicle control.

  • Time-Course Analysis: At regular intervals (e.g., day 1, 3, 7, 14), harvest one set of plates/flasks from both the treated and control groups.

  • Viability and Proliferation Assessment: For each time point, perform the following:

    • Count the total number of viable cells using a trypan blue exclusion assay.

    • Perform a cell proliferation assay (e.g., BrdU) to assess the rate of cell division.

    • Perform a cytotoxicity assay (e.g., LDH release) to measure cell death.

  • Data Interpretation: Compare the results from the treated and control groups over time to identify any delayed or cumulative cytotoxic effects.

Visualizations

Below are diagrams illustrating key concepts relevant to working with this compound.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 G_Protein G-protein CCR1->G_Protein Activates Ligand CCL3/CCL5 Ligand->CCR1 Binds PI3K PI3K G_Protein->PI3K MAPK MAPK/ERK G_Protein->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB STAT3 STAT3 Akt->STAT3 via mTOR Cell_Response Cell Migration, Proliferation, Survival MAPK->Cell_Response NFkB->Cell_Response STAT3->Cell_Response Antagonist This compound Antagonist->CCR1 Inhibits Cytotoxicity_Workflow Start Start: Plan Long-Term Experiment with This compound Dose_Response 1. Determine Optimal Concentration (Dose-Response Curve) Start->Dose_Response Long_Term_Culture 2. Initiate Long-Term Culture (Optimal Concentration + Vehicle Control) Dose_Response->Long_Term_Culture Monitor 3. Monitor Cell Viability & Proliferation at Regular Intervals Long_Term_Culture->Monitor High_Cytotoxicity High Cytotoxicity Observed? Monitor->High_Cytotoxicity Troubleshoot 4. Troubleshoot: - Check solvent concentration - Test for contamination - Consider intermittent dosing High_Cytotoxicity->Troubleshoot Yes Analyze 5. Analyze Experimental Endpoints High_Cytotoxicity->Analyze No Troubleshoot->Dose_Response Re-optimize

References

Validation & Comparative

A Comparative Analysis of the CCR1 Antagonists: Compound 7 (16r) and BX471

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for inflammatory diseases, the C-C chemokine receptor 1 (CCR1) has emerged as a significant target. Antagonism of this receptor holds promise for mitigating the pathological inflammatory responses seen in a variety of disorders. This guide provides a detailed comparison of two notable CCR1 antagonists: CCR1 antagonist 7, also known as compound 16r, and the well-characterized compound BX471. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed perspective on the efficacy and experimental profiles of these two molecules.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound (compound 16r) and BX471, offering a side-by-side comparison of their potency and binding affinities.

Table 1: In Vitro Efficacy of this compound (compound 16r)

ParameterValueCell Line/Assay Condition
IC50 4 nMNot specified in available literature

Table 2: In Vitro and In Vivo Efficacy of BX471

ParameterValue (Human)Value (Mouse)Cell Line/Assay Condition
Ki 1 nM215 nMHEK293 cells expressing CCR1 (radioligand binding assay)[1]
IC50 5.8 nM198 nMHEK293 cells expressing CCR1 (calcium flux assay)[1]
In Vivo Efficacy -Reduction of interstitial leukocytes by ~55%Unilateral Ureter Obstruction (UUO) model in mice (20 mg/kg)[1]

Experimental Methodologies

A comprehensive understanding of the efficacy of these antagonists necessitates a detailed look at the experimental protocols employed in their evaluation.

Radioligand Binding Assay (for BX471)

The binding affinity of BX471 to human and murine CCR1 was determined through a competitive radioligand binding assay.[1]

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells were transfected to express either human or murine CCR1.

  • Radioligand: 125I-labeled Macrophage Inflammatory Protein-1α (MIP-1α/CCL3) was used as the radioligand.

  • Assay Principle: The assay measures the ability of increasing concentrations of the unlabeled antagonist (BX471) to displace the radioligand from the CCR1 receptor.

  • Procedure:

    • HEK293 cells expressing the target receptor were incubated with a fixed concentration of 125I-MIP-1α.

    • Increasing concentrations of BX471 were added to the incubation mixture.

    • The reaction was allowed to reach equilibrium.

    • Bound and free radioligand were separated via filtration.

    • The radioactivity of the bound fraction was quantified using a scintillation counter.

  • Data Analysis: The concentration of BX471 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay (for BX471)

The functional antagonist activity of BX471 was assessed by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.[1]

  • Cell Preparation: HEK293 cells expressing either human or murine CCR1 were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-3).

  • Agonist: MIP-1α/CCL3 was used to stimulate the CCR1 receptor.

  • Assay Principle: Activation of CCR1, a G-protein coupled receptor, leads to an increase in intracellular calcium concentration, which can be detected by the fluorescent dye. An antagonist will inhibit this response.

  • Procedure:

    • Dye-loaded cells were pre-incubated with varying concentrations of BX471.

    • The cells were then stimulated with a fixed concentration of MIP-1α/CCL3.

    • The change in fluorescence intensity, corresponding to the change in intracellular calcium, was measured over time using a fluorometer.

  • Data Analysis: The concentration of BX471 that inhibits 50% of the agonist-induced calcium response (IC50) was calculated.

While the specific experimental protocol for determining the IC50 of this compound (compound 16r) is not detailed in the currently available literature, it is likely to have been determined using a similar calcium flux or radioligand binding assay.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and evaluation processes, the following diagrams are provided.

CCR1_Signaling_Pathway Ligand Chemokine Ligand (e.g., CCL3/MIP-1α) CCR1 CCR1 Receptor Ligand->CCR1 Binds G_Protein Gαi Protein CCR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, Akt) Ca_Mobilization->Downstream PKC->Downstream Chemotaxis Chemotaxis & Cellular Responses Downstream->Chemotaxis Antagonist CCR1 Antagonist (Compound 7 or BX471) Antagonist->CCR1 Blocks

Caption: CCR1 Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay Ki_Value Ki_Value Binding_Assay->Ki_Value Determines Ki Functional_Assay Functional Assay (e.g., Calcium Flux) IC50_Value IC50_Value Functional_Assay->IC50_Value Determines IC50 Chemotaxis_Assay Chemotaxis Assay Migration_Inhibition Migration_Inhibition Chemotaxis_Assay->Migration_Inhibition Measures Inhibition of Cell Migration Animal_Model Disease Animal Model (e.g., UUO in mice) Migration_Inhibition->Animal_Model Dosing Antagonist Administration Animal_Model->Dosing Analysis Analysis of Efficacy (e.g., Histology, Biomarkers) Dosing->Analysis InVivo_Data In Vivo Efficacy Data Analysis->InVivo_Data Generates Start Start: Antagonist Compound Start->Binding_Assay Start->Functional_Assay Start->Chemotaxis_Assay

Caption: Generalized Workflow for Evaluating CCR1 Antagonist Efficacy.

Concluding Remarks

Both this compound (compound 16r) and BX471 demonstrate potent antagonism of the CCR1 receptor. BX471 is a well-documented compound with extensive characterization in both in vitro and in vivo models, showcasing high affinity for the human CCR1 receptor and proven efficacy in a mouse model of renal fibrosis.[1] While this compound exhibits a high potency with an IC50 of 4 nM, a comprehensive public dataset on its binding affinity, selectivity, and in vivo efficacy is not as readily available.[2]

For researchers considering these antagonists, the choice may depend on the specific requirements of their study. BX471 offers a wealth of published data and established protocols, making it a reliable tool for in vivo studies and as a benchmark compound. This compound, emerging from a focused optimization effort, represents a potentially highly potent option, though further characterization would be beneficial for a complete comparative assessment. This guide aims to provide a foundational comparison to aid in the selection and application of these valuable research compounds.

References

A Head-to-Head Comparison of CCR1 Inhibitor Classes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of different classes of C-C Chemokine Receptor 1 (CCR1) inhibitors. This guide provides a detailed analysis of small molecule antagonists, monoclonal antibodies, and natural products, supported by available experimental data and detailed methodologies for key assays.

The C-C Chemokine Receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in mediating inflammatory responses by controlling the migration of various immune cells. Its involvement in numerous inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. This guide offers a head-to-head comparison of the different classes of CCR1 inhibitors currently under investigation, with a focus on their performance in preclinical studies.

Small Molecule Antagonists: The Most Studied Class

Small molecule antagonists represent the most extensively investigated class of CCR1 inhibitors. Numerous compounds have been developed and evaluated in a range of in vitro and in vivo models. These synthetic molecules typically act by binding to the CCR1 receptor, thereby preventing the binding of its natural chemokine ligands and subsequent downstream signaling.

Performance Data

The following table summarizes the in vitro potency of several well-characterized small molecule CCR1 antagonists across different functional assays. The data is presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), where a higher value indicates greater potency.

CompoundRadioligand Binding (pIC50)Receptor Internalization (pIC50)Chemotaxis (pIC50)
AZD4818 8.3 ± 0.17.9 ± 0.28.5 ± 0.1
BX471 8.9 ± 0.18.7 ± 0.19.1 ± 0.1
CCX354 8.1 ± 0.18.0 ± 0.18.4 ± 0.1
CP-481715 7.5 ± 0.17.3 ± 0.27.8 ± 0.1
MLN-3897 8.5 ± 0.18.3 ± 0.18.8 ± 0.1
PS899877 7.9 ± 0.27.6 ± 0.28.1 ± 0.1

Data compiled from studies on human CCR1 expressed in various cell lines.[1]

Monoclonal Antibodies: High Specificity Agents

Monoclonal antibodies (mAbs) offer a distinct therapeutic modality for targeting CCR1. These large biologic molecules can be engineered to bind with high specificity and affinity to extracellular epitopes of the receptor, effectively blocking ligand binding and receptor activation. While the clinical development of anti-CCR1 mAbs is less advanced compared to small molecules, preclinical studies have demonstrated their potential.

Performance Data

Quantitative data for monoclonal antibodies targeting human CCR1 is limited in the public domain. However, studies on murine CCR1 provide some insights into their potential potency. For instance, the anti-mouse CCR1 monoclonal antibody, C1Mab-6, has been shown to bind to mCCR1-overexpressed Chinese hamster ovary-K1 cells with a dissociation constant (KD) of 3.9 x 10⁻⁹ M.[2][3] Another anti-mouse CCR1 mAb, S15040E, exhibited a KD of 3.5 x 10⁻⁸ M in the same cell line.[3] It is important to note that these values represent binding affinity and not necessarily functional inhibitory potency (IC50) in cell-based assays. Further research is needed to establish the comparative efficacy of anti-human CCR1 mAbs.

Natural Products: An Untapped Resource

Natural products have historically been a rich source of novel therapeutic agents. While the exploration of natural compounds as CCR1 inhibitors is still in its early stages, the vast chemical diversity of the natural world holds promise for the discovery of new scaffolds with unique mechanisms of action. To date, there is a scarcity of published studies reporting specific natural product inhibitors of CCR1 with detailed quantitative data. The discovery of potent and selective natural product-based CCR1 inhibitors could open new avenues for drug development.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of CCR1 inhibitors and the methods used to evaluate them, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow for inhibitor characterization.

CCR1_Signaling_Pathway CCR1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemokine Ligand (e.g., CCL3, CCL5) Chemokine Ligand (e.g., CCL3, CCL5) CCR1 CCR1 Chemokine Ligand (e.g., CCL3, CCL5)->CCR1 Binds G_protein Gαi/o Gβγ CCR1->G_protein Activates beta_arrestin β-Arrestin CCR1->beta_arrestin Recruits PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP_inhibition ↓ cAMP AC->cAMP_inhibition Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis PKC_activation->Chemotaxis cAMP_inhibition->Chemotaxis MAPK_pathway->Chemotaxis beta_arrestin->MAPK_pathway Scaffolds Internalization Receptor Internalization beta_arrestin->Internalization

Caption: CCR1 Signaling Pathway.

Experimental_Workflow Experimental Workflow for CCR1 Inhibitor Evaluation cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_selectivity Selectivity & MOA cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Binding_Assay Confirmatory Binding Assays (Ki determination) HTS->Binding_Assay Hit Confirmation Functional_Assays Functional Assays (IC50 determination) Binding_Assay->Functional_Assays Chemotaxis Chemotaxis Assay Functional_Assays->Chemotaxis Beta_Arrestin β-Arrestin Recruitment Assay Functional_Assays->Beta_Arrestin Internalization Receptor Internalization Assay Functional_Assays->Internalization Selectivity_Panel Selectivity Profiling (Other Chemokine Receptors) Functional_Assays->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Allosteric vs. Orthosteric) Selectivity_Panel->Mechanism_of_Action PK_PD Pharmacokinetics & Pharmacodynamics Mechanism_of_Action->PK_PD Efficacy_Models Disease Models (e.g., Arthritis, MS) PK_PD->Efficacy_Models

Caption: Experimental Workflow for CCR1 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of CCR1 inhibitors. Below are protocols for key in vitro assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor, allowing for the determination of the inhibitor's binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing human CCR1

  • [¹²⁵I]-CCL3 (radioligand)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Test compounds

  • Non-specific binding control (high concentration of unlabeled CCL3)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hCCR1 cells.

  • In a 96-well plate, add a fixed concentration of [¹²⁵I]-CCL3 to each well.

  • Add serial dilutions of the test compound to the wells. For non-specific binding control wells, add a high concentration of unlabeled CCL3.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

This assay assesses the ability of an inhibitor to block the migration of cells towards a CCR1 chemokine ligand.

Materials:

  • CCR1-expressing cells (e.g., THP-1 monocytes or primary human monocytes)

  • Chemotaxis chamber (e.g., Transwell plate with a porous membrane)

  • Chemoattractant (e.g., CCL3 or CCL5)

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

  • Test compounds

  • Cell viability stain (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Culture CCR1-expressing cells and label them with a fluorescent dye like Calcein-AM.

  • Add the chemoattractant to the lower chamber of the Transwell plate.

  • In the upper chamber, add the fluorescently labeled cells that have been pre-incubated with various concentrations of the test compound or vehicle control.

  • Incubate the plate at 37°C in a CO₂ incubator for 1-3 hours to allow for cell migration.

  • After incubation, remove the upper chamber and quantify the number of migrated cells in the lower chamber by measuring the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

β-Arrestin Recruitment Assay (BRET-based)

This assay measures the recruitment of β-arrestin to the activated CCR1 receptor, a key step in receptor desensitization and signaling. Bioluminescence Resonance Energy Transfer (BRET) is a common technology used for this purpose.

Materials:

  • HEK293 cells co-expressing CCR1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • CCR1 agonist (e.g., CCL3)

  • Test compounds

  • BRET substrate (e.g., coelenterazine h)

  • Microplate reader capable of detecting BRET signals

Procedure:

  • Seed the engineered HEK293 cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with serial dilutions of the test compound or vehicle control.

  • Add the BRET substrate to each well.

  • Stimulate the cells with a fixed concentration of the CCR1 agonist.

  • Immediately measure the light emission at two different wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Calculate the BRET ratio (acceptor emission / donor emission) for each well.

  • Determine the inhibitory effect of the test compound on agonist-induced β-arrestin recruitment and calculate the IC50 value.

Conclusion

The landscape of CCR1 inhibitor development is currently dominated by small molecule antagonists, for which a wealth of comparative data is available. These compounds have demonstrated potent in vitro activity in various functional assays. Monoclonal antibodies represent a promising alternative with the potential for high specificity, though more quantitative data on their inhibitory effects on human CCR1 is needed for a direct comparison. Natural products remain a largely unexplored frontier for CCR1 inhibitor discovery. The detailed experimental protocols provided in this guide should empower researchers to rigorously evaluate and compare novel CCR1 inhibitors, ultimately advancing the development of new therapies for inflammatory diseases.

References

Cross-reactivity profiling of CCR1 antagonist 7 against other chemokine receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of a representative C-C chemokine receptor 1 (CCR1) antagonist, here exemplified by BX471, against other chemokine receptors. This analysis is crucial for assessing the selectivity and potential off-target effects of CCR1 inhibitors in drug development. The data presented is supported by established experimental protocols.

Executive Summary

The development of selective chemokine receptor antagonists is a key objective in the treatment of various inflammatory diseases. CCR1 is a promising therapeutic target, and understanding the selectivity profile of its antagonists is paramount. This guide focuses on the cross-reactivity of the potent and selective CCR1 antagonist, BX471, and compares its performance with another notable CCR1 antagonist, CP-481,715.

Performance Comparison of CCR1 Antagonists

The selectivity of CCR1 antagonists is a critical determinant of their therapeutic window and potential side effects. The following tables summarize the binding affinities and functional inhibitory concentrations of two well-characterized CCR1 antagonists, BX471 and CP-481,715, against a panel of chemokine receptors.

Table 1: Binding Affinity (Ki) of CCR1 Antagonists Against Various Chemokine Receptors
Chemokine ReceptorBX471 (Ki, nM)CP-481,715 (Kd, nM)
CCR1 1 [1]9.2 [2][3][4]
CCR2~250[1][5]>920
CCR5~250[1][5]>920
CXCR4~250[1][5]>920

Note: Ki values for BX471 against CCR2, CCR5, and CXCR4 are estimated based on the reported 250-fold selectivity.[1][5] Kd value is reported for CP-481,715.

Table 2: Functional Inhibition (IC50) of CCR1 Antagonists
Functional AssayBX471 (IC50, nM)CP-481,715 (IC50, nM)
Calcium Mobilization (vs. CCL3/MIP-1α)5.8 (human CCR1)[6]71[3][4]
Chemotaxis (Monocytes vs. CCL3)Not explicitly found55[3][4]
radiolabeled CCL3 displacementNot explicitly found74[2][3][4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to assess the performance of CCR1 antagonists, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Chemokine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein G-protein (αβγ) CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_release->Cellular_Response PKC->Cellular_Response Chemokine Chemokine (e.g., CCL3/MIP-1α) Chemokine->CCR1 Binds Antagonist CCR1 Antagonist (e.g., BX471) Antagonist->CCR1 Blocks Binding

Caption: Simplified CCR1 signaling pathway.

Radioligand_Binding_Assay cluster_workflow Radioligand Displacement Assay Workflow start Start prepare_membranes Prepare cell membranes expressing CCR1 start->prepare_membranes incubate Incubate membranes with radiolabeled chemokine and unlabeled antagonist prepare_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Caption: Radioligand displacement assay workflow.

Calcium_Mobilization_Assay cluster_workflow Calcium Mobilization Assay Workflow start Start load_cells Load CCR1-expressing cells with a calcium-sensitive dye start->load_cells pre_incubate Pre-incubate cells with varying concentrations of the antagonist load_cells->pre_incubate stimulate Stimulate cells with a CCR1 agonist (e.g., CCL3) pre_incubate->stimulate measure_fluorescence Measure changes in intracellular calcium via fluorescence stimulate->measure_fluorescence analyze Analyze data to determine IC50 measure_fluorescence->analyze end End analyze->end

Caption: Calcium mobilization assay workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the chemokine receptor of interest (e.g., CCR1, CCR2, etc.).

  • Radiolabeled chemokine ligand (e.g., [¹²⁵I]-CCL3).

  • Unlabeled CCR1 antagonist (test compound).

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add a fixed concentration of radiolabeled chemokine ligand to each well.

  • Add increasing concentrations of the unlabeled CCR1 antagonist to the wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Materials:

  • Cells expressing the chemokine receptor of interest (e.g., CCR1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • CCR1 agonist (e.g., CCL3/MIP-1α).

  • CCR1 antagonist (test compound).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the CCR1-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution at 37°C for a specified time (e.g., 45-60 minutes).[7]

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the CCR1 antagonist to the wells and pre-incubate for a defined period.

  • Measure the baseline fluorescence.

  • Inject the CCR1 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium.

  • The IC50 value is determined by measuring the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.

Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.

Materials:

  • Cells that express the chemokine receptor of interest and are known to migrate in response to its ligand (e.g., monocytes or a specific cell line).

  • Transwell inserts with a porous membrane (e.g., 5 µm pore size).

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

  • CCR1 agonist (chemoattractant, e.g., CCL3/MIP-1α).

  • CCR1 antagonist (test compound).

  • Cell stain (e.g., Calcein AM or DAPI).

  • Fluorescence microscope or plate reader.

Procedure:

  • Place the chemoattractant (CCR1 agonist) in the lower chamber of the Transwell plate.

  • In a separate tube, pre-incubate the cells with varying concentrations of the CCR1 antagonist.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).[8]

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope or quantify the fluorescence of the stained cells using a plate reader.

  • The IC50 value is the concentration of the antagonist that inhibits cell migration by 50% compared to the control (agonist alone).

References

In Vivo Validation of CCR1 as a Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo validation of C-C chemokine receptor 1 (CCR1) as a therapeutic target in multiple myeloma, breast cancer, and glioblastoma. The data presented herein, supported by detailed experimental protocols, is intended to inform researchers, scientists, and drug development professionals on the current landscape of CCR1-targeted therapies in oncology.

Executive Summary

C-C chemokine receptor 1 (CCR1) is a key mediator of inflammation and has been increasingly implicated in tumor progression, metastasis, and the regulation of the tumor microenvironment.[1] Preclinical in vivo studies have demonstrated the potential of targeting CCR1 to inhibit tumor growth and metastasis in various cancer types. This guide summarizes the key findings from these studies, focusing on quantitative data, experimental designs, and the underlying signaling pathways.

Comparative In Vivo Efficacy of CCR1 Antagonists

The following table summarizes the in vivo efficacy of various CCR1 antagonists in preclinical models of multiple myeloma, breast cancer, and glioblastoma.

Cancer TypeMouse ModelCCR1 AntagonistDosing RegimenKey FindingsReference
Multiple Myeloma 5TGM1CCX721Not specified~90% reduction in tumor burden.[2]
5TGM1CCX9588Not specifiedSignificantly reduced dissemination of OPM2 and RPMI-8226 cells.
XenograftBX471Not specifiedEnhanced anti-myeloma effects of dexamethasone.
Breast Cancer 410.4 murine modelMet-CCL5 (CCR1/CCR5 antagonist)Daily treatment for 5 weeksSignificantly decreased tumor volume and weight.[3]
Glioblastoma GL261Met-CCL5 (CCR1/CCR5 antagonist)Not specifiedBlocked in vitro migration of microglia/macrophages; little to no effect on survival in vivo due to potential redundancy with CCR5.[4]

Detailed Experimental Protocols

Multiple Myeloma: 5TGM1 Mouse Model

The 5TGM1 murine model of multiple myeloma is a widely used system that recapitulates many features of human myeloma, including the development of osteolytic bone lesions.[5][6]

  • Cell Line: 5TGM1 myeloma cells.

  • Mouse Strain: C57BL/KaLwRij mice.[5]

  • Injection: Intravenous injection of 0.5 x 10^6 5TGM1 cells.[6]

  • Antagonist Administration: For prophylactic studies, administration of the CCR1 antagonist (e.g., CCX721) can be initiated one day prior to tumor cell inoculation and continued for the duration of the study (e.g., 28 days).[2]

  • Tumor Burden Assessment: Tumor burden is monitored by measuring serum levels of monoclonal paraprotein (IgG2bκ).[2]

  • Osteolysis Assessment: Osteolytic lesions can be quantified using micro-computed tomography (µCT) of the long bones.

Breast Cancer: 4T1 Syngeneic Mouse Model

The 4T1 syngeneic mouse model is an aggressive and metastatic model of breast cancer that closely mimics human disease progression.

  • Cell Line: 4T1 murine mammary carcinoma cells.

  • Mouse Strain: BALB/c mice.[6]

  • Injection: Orthotopic injection of 4T1 cells into the mammary fat pad.[6]

  • Antagonist Administration: Daily intraperitoneal injections of the antagonist (e.g., Met-CCL5).

  • Tumor Assessment: Primary tumor growth is monitored by caliper measurements of tumor volume. Metastatic burden can be assessed by clonogenic assays of tissues such as the lungs and liver.[6]

Glioblastoma: Orthotopic GL261 Mouse Model

The GL261 orthotopic mouse model is a commonly used syngeneic model for glioblastoma research.

  • Cell Line: GL261 murine glioma cells.

  • Mouse Strain: C57BL/6 mice.

  • Injection: Stereotactic intracranial injection of GL261 cells into the brain parenchyma.

  • Antagonist Administration: Administration route and frequency would be dependent on the specific antagonist's properties.

  • Tumor Assessment: Tumor growth can be monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[7] Survival is a key endpoint.

CCR1 Signaling Pathway in Cancer

Activation of CCR1 by its ligands, such as CCL3, CCL5, and CCL15, in the tumor microenvironment initiates a signaling cascade that promotes cancer cell invasion and metastasis.[1][8][9] A key downstream effect of CCR1 activation is the upregulation and activation of matrix metalloproteinases (MMPs), such as MMP-9, which degrade the extracellular matrix, facilitating tumor cell invasion.[2]

CCR1_Signaling_Pathway Ligand CCL3, CCL5, etc. CCR1 CCR1 Ligand->CCR1 G_Protein G-protein Activation CCR1->G_Protein PLC PLC G_Protein->PLC PI3K PI3K/Akt G_Protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Invasion Tumor Cell Invasion & Metastasis Ca_Flux->Invasion Cell Motility MAPK MAPK/ERK PKC->MAPK PI3K->MAPK NFkB NF-κB MAPK->NFkB MMPs MMP-9 Upregulation NFkB->MMPs MMPs->Invasion

Caption: CCR1 signaling pathway in cancer.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a CCR1 antagonist.

In_Vivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture tumor_inoculation Tumor Cell Inoculation cell_culture->tumor_inoculation animal_model Animal Model (e.g., Xenograft) animal_model->tumor_inoculation treatment Treatment Groups (Vehicle vs. CCR1 Antagonist) tumor_inoculation->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Metastasis) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: In vivo validation workflow.

Comparison with Alternative Therapies

Direct comparative studies of CCR1 antagonists against standard-of-care therapies in these specific cancer models are limited. However, in the 5TGM1 multiple myeloma model, the efficacy of the CCR1 antagonist CCX721 was found to be comparable to that of zoledronic acid, a standard treatment for myeloma-induced bone disease.[2] For glioblastoma, the current standard of care is temozolomide, and for breast cancer, therapies like doxorubicin are common. Future studies directly comparing CCR1 inhibitors with these agents are warranted to establish their relative efficacy.

Conclusion

The in vivo data strongly support CCR1 as a promising therapeutic target, particularly in multiple myeloma, where its inhibition leads to a significant reduction in tumor burden and bone disease. In breast cancer, targeting CCR1 also shows anti-tumor effects. The role of CCR1 in glioblastoma is more complex, and further investigation into potential redundancies with other chemokine receptors is needed. The development of potent and selective CCR1 antagonists holds significant promise for novel anti-cancer therapies, potentially in combination with existing treatments. Continued research is essential to translate these preclinical findings into clinical applications.

References

Comparative analysis of CCR1 antagonists in preclinical models of neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical efficacy of leading CCR1 antagonists in models of neuroinflammation, this guide offers a comparative analysis for researchers and drug development professionals. By examining key experimental data and methodologies, we aim to provide a clear and objective overview of the therapeutic potential of targeting the C-C chemokine receptor 1 (CCR1) in neurological disorders with an inflammatory component.

The chemokine receptor CCR1 is a key player in the inflammatory cascade, mediating the migration of various immune cells, including monocytes, macrophages, and T-cells, to sites of inflammation. In the central nervous system (CNS), the activation of CCR1 on microglia and infiltrating immune cells is implicated in the pathogenesis of several neuroinflammatory diseases, such as multiple sclerosis and Parkinson's disease. Consequently, the development of CCR1 antagonists has emerged as a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects. This guide provides a comparative overview of two prominent CCR1 antagonists, J-113863 and BX471, based on their performance in preclinical models of neuroinflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of J-113863 and BX471 in established models of neuroinflammation.

J-113863 in Experimental Autoimmune Encephalomyelitis (EAE)

Preclinical Model: Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for multiple sclerosis.

Outcome MeasureVehicle ControlJ-113863 (10 mg/kg/day)Percentage Change
Clinical Score (Peak) ~3.5~2.0↓ ~43%
Pro-inflammatory Cytokines (IL-6, GM-CSF in CNS) HighSignificantly Reduced
Anti-inflammatory Cytokines (IL-10, IL-27 in CNS) LowSignificantly Increased
Th17 Cells (IL-17A+) in Spleen (%) HighSignificantly Reduced
Regulatory T Cells (Foxp3+) in Spleen (%) LowSignificantly Increased
BX471 in MPTP-Induced Parkinson's Disease Model

Preclinical Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced model of Parkinson's disease.

Outcome MeasureVehicle ControlBX471 (10 mg/kg/day)BX471 (30 mg/kg/day)
Dopaminergic Neuron Loss (TH+ cells in Substantia Nigra) ~50% lossSignificant ProtectionMarked Protection
Striatal Dopamine Levels Significantly ReducedPartially RestoredSubstantially Restored
Microglial Activation (Iba1+ cells) Markedly IncreasedSignificantly ReducedStrongly Reduced
Pro-inflammatory Cytokine Expression (TNF-α, IL-1β in Striatum) HighSignificantly ReducedMarkedly Reduced
Motor Function (Rotarod Performance) ImpairedImprovedSignificantly Improved

Experimental Protocols

Detailed methodologies for the key preclinical models are provided below to facilitate the interpretation of the presented data and aid in the design of future studies.

Myelin Oligodendrocyte Glycoprotein (MOG)35-55-Induced EAE in C57BL/6 Mice

This model is a standard for inducing a chronic, progressive form of EAE that mimics aspects of multiple sclerosis.

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Immunization: On day 0, mice are subcutaneously immunized with an emulsion containing 100-200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. The emulsion is typically administered at two sites on the flank.

  • Pertussis Toxin Administration: Mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

  • Treatment: CCR1 antagonist or vehicle is administered daily, typically starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

MPTP-Induced Parkinson's Disease Model in Mice

This neurotoxin-based model is widely used to study the loss of dopaminergic neurons and the associated motor deficits characteristic of Parkinson's disease.

  • Animals: Male C57BL/6 mice, 8-12 weeks old.

  • MPTP Administration: Various regimens can be used. A common sub-acute protocol involves four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day.

  • Behavioral Testing: Motor function is assessed using a battery of tests, including:

    • Open Field Test: To measure general locomotor activity and exploration.

    • Rotarod Test: To assess motor coordination and balance.

    • Cylinder Test: To evaluate forelimb akinesia.

  • Neurochemical and Histological Analysis: At the end of the study, brains are collected for:

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

    • High-Performance Liquid Chromatography (HPLC): To measure dopamine and its metabolites in the striatum.

  • Treatment: The CCR1 antagonist or vehicle is typically administered daily, starting before or after the MPTP injections.

Visualizations

CCR1 Signaling Pathway in Neuroinflammation

CCR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3 CCL3/MIP-1α CCR1 CCR1 CCL3->CCR1 CCL5 CCL5/RANTES CCL5->CCR1 G_protein G-protein CCR1->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Migration Cell Migration Ca_release->Cell_Migration MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation PKC->NFkB Inflammatory_Response Pro-inflammatory Gene Expression (Cytokines, Chemokines) MAPK->Inflammatory_Response NFkB->Inflammatory_Response J113863 J-113863 J113863->CCR1 antagonizes BX471 BX471 BX471->CCR1 antagonizes

Caption: CCR1 signaling cascade in neuroinflammation.

Experimental Workflow for CCR1 Antagonist Evaluation in EAE

EAE_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Assessment Immunization Immunization with MOG35-55 in CFA PTX Pertussis Toxin Administration Immunization->PTX Treatment_Group CCR1 Antagonist (e.g., J-113863) PTX->Treatment_Group Vehicle_Group Vehicle Control PTX->Vehicle_Group Clinical_Scoring Daily Clinical Scoring Treatment_Group->Clinical_Scoring Vehicle_Group->Clinical_Scoring Immune_Profiling Immunological Analysis (Spleen, CNS) Clinical_Scoring->Immune_Profiling Histology CNS Histopathology (Inflammation, Demyelination) Clinical_Scoring->Histology Efficacy Comparative Efficacy Assessment Immune_Profiling->Efficacy Histology->Efficacy

Caption: Workflow for evaluating CCR1 antagonists in the EAE model.

Comparative Logic of CCR1 Antagonists in Neuroinflammation

Comparative_Logic cluster_target Therapeutic Target cluster_antagonists CCR1 Antagonists cluster_models Preclinical Models cluster_outcomes Therapeutic Outcomes CCR1 CCR1 Receptor J113863 J-113863 CCR1->J113863 Targeted by BX471 BX471 CCR1->BX471 Targeted by EAE EAE Model (Multiple Sclerosis) J113863->EAE Evaluated in MPTP MPTP Model (Parkinson's Disease) BX471->MPTP Evaluated in Reduced_Inflammation Reduced Neuroinflammation EAE->Reduced_Inflammation Improved_Function Improved Neurological Function EAE->Improved_Function MPTP->Reduced_Inflammation MPTP->Improved_Function Neuroprotection Neuroprotection MPTP->Neuroprotection

Caption: Comparative logic of CCR1 antagonists in neuroinflammation models.

Concluding Remarks

The preclinical data for both J-113863 and BX471 provide compelling evidence for the therapeutic potential of CCR1 antagonism in neuroinflammatory disorders. In the EAE model of multiple sclerosis, J-113863 demonstrated a significant reduction in clinical severity, which was associated with a favorable shift in the balance of pro- and anti-inflammatory cytokines and immune cell populations. Similarly, in the MPTP model of Parkinson's disease, BX471 showed neuroprotective effects, preserving dopaminergic neurons and improving motor function, likely through the suppression of microglial activation and subsequent inflammation.

While a direct head-to-head comparison in the same disease model is not yet available, the collective findings strongly suggest that blocking the CCR1 signaling pathway is a viable strategy for mitigating the detrimental effects of neuroinflammation. The observed efficacy of these antagonists in distinct models of neurodegeneration highlights the broad potential of this therapeutic approach. Further research, including direct comparative studies and evaluation in other neuroinflammatory models, will be crucial to fully elucidate the relative merits of different CCR1 antagonists and to guide their clinical development for the treatment of human neurological diseases.

Dual CCR1/CCR5 Antagonists Versus Selective CCR1 Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptors CCR1 and CCR5 have emerged as critical mediators in the pathogenesis of a wide range of inflammatory diseases, autoimmune disorders, and cancer. Their role in orchestrating leukocyte migration to sites of inflammation has made them attractive targets for therapeutic intervention. This guide provides a comprehensive comparison of the efficacy of dual CCR1/CCR5 antagonists and selective CCR1 inhibitors, supported by experimental data, to aid researchers and drug development professionals in this field.

Signaling Pathways of CCR1 and CCR5

Both CCR1 and CCR5 are G protein-coupled receptors (GPCRs) that, upon binding to their cognate chemokines, trigger a cascade of intracellular signaling events. These pathways ultimately lead to cellular responses such as chemotaxis, activation, and proliferation.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand CCL3, CCL5, etc. CCR1 CCR1 Ligand->CCR1 Binding G_Protein Gαi Protein CCR1->G_Protein Activation PLC PLC G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) Ca_Mobilization->MAPK PKC->MAPK Transcription_Factors Transcription Factors (NF-κB, AP-1) MAPK->Transcription_Factors Cellular_Response Chemotaxis, Inflammation, Cell Proliferation Transcription_Factors->Cellular_Response CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand CCL3, CCL4, CCL5 CCR5 CCR5 Ligand->CCR5 Binding G_Protein Gαi Protein CCR5->G_Protein Activation PI3K PI3K/Akt Pathway G_Protein->PI3K PLC PLC G_Protein->PLC MAPK MAPK Pathway (ERK, JNK, p38) PI3K->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Ca_Mobilization->MAPK Transcription_Factors Transcription Factors (NF-κB, AP-1) MAPK->Transcription_Factors Cellular_Response Chemotaxis, Inflammation, Cell Survival Transcription_Factors->Cellular_Response Calcium_Mobilization_Assay Start Start Cell_Culture Culture cells expressing CCR1 or CCR5 Start->Cell_Culture Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Incubation_Antagonist Incubate cells with test antagonist Dye_Loading->Incubation_Antagonist Stimulation Stimulate with a CCR1/CCR5 agonist (e.g., CCL3, CCL5) Incubation_Antagonist->Stimulation Measurement Measure fluorescence intensity over time using a plate reader Stimulation->Measurement Analysis Calculate IC50 values to determine antagonist potency Measurement->Analysis End End Analysis->End Chemotaxis_Assay Start Start Prepare_Chamber Prepare a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane Start->Prepare_Chamber Prepare_Cells Prepare a suspension of cells expressing CCR1/CCR5 Start->Prepare_Cells Add_Chemoattractant Add chemoattractant (e.g., CCL5) to the lower chamber Prepare_Chamber->Add_Chemoattractant Incubate_Chamber Incubate the chamber to allow cell migration Add_Chemoattractant->Incubate_Chamber Incubate_Antagonist Incubate cells with test antagonist Prepare_Cells->Incubate_Antagonist Add_Cells Add cell suspension to the upper chamber Incubate_Antagonist->Add_Cells Add_Cells->Incubate_Chamber Quantify_Migration Quantify the number of cells that have migrated to the lower chamber Incubate_Chamber->Quantify_Migration Analysis Calculate the percent inhibition of chemotaxis Quantify_Migration->Analysis End End Analysis->End

Validating On-Target Engagement of CCR1 Antagonists In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, validating the on-target engagement of a novel drug candidate in a complex biological system is a critical step. This guide provides a comparative overview of methodologies and supporting data for validating the in vivo on-target engagement of C-C chemokine receptor 1 (CCR1) antagonists, with a focus on well-characterized compounds to provide a framework for evaluating new chemical entities like "CCR1 antagonist 7".

Due to the limited availability of in vivo on-target engagement data for the pyrazole amide "this compound" (compound 16r), this guide will focus on established CCR1 antagonists, CCX354 and BX-471, as primary examples. These compounds have progressed to clinical trials, and their preclinical data provides a robust benchmark for comparison.

Comparison of CCR1 Antagonists

The following table summarizes the key in vitro and in vivo properties of this compound and the comparator compounds CCX354 and BX-471.

ParameterThis compound (Compound 16r)CCX354BX-471
Chemical Class Pyrazole amideQuinoxaline carboxamideNon-peptide piperazine
In Vitro Potency (IC50/Ki) 4 nM (IC50)~1.5 nM (Ki, human)1 nM (Ki, human), 215 ± 46 nM (Ki, mouse)[1][2]
In Vivo Model (Species) Data not availableRat, RabbitMouse, Rat, Dog, Rabbit[1][2]
In Vivo Dose Data not available100 mg/kg (oral, twice daily) in rats[3][4]20 mg/kg (subcutaneous) in mice[1][2]
Receptor Occupancy Data not available>90% on blood leukocytes in rats[3]Data not available for direct % occupancy, but plasma levels exceed Ki for murine CCR1[1][2]
Pharmacokinetics Data not availableOral bioavailability, half-life of ~7 hours in humans[5]Orally active with 60% bioavailability in dogs; in mice, subcutaneous injection leads to peak plasma levels at 30 minutes[2]

Experimental Protocols for Validating On-Target Engagement

Validating that a CCR1 antagonist binds to its intended target in a living organism can be achieved through various experimental approaches. The most common methods include receptor occupancy assays, which can be performed using flow cytometry, radioligand binding, or mass spectrometry.

Signaling Pathway of CCR1

Activation of CCR1 by its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a G-protein coupled signaling cascade. This leads to downstream effects including calcium mobilization, chemotaxis, and cellular activation. A CCR1 antagonist is designed to block these events by preventing ligand binding or receptor activation.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3 / CCL5 CCR1 CCR1 CCL3->CCR1 Binds G_protein Gi/o Protein CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Induces Chemotaxis Chemotaxis & Cell Activation Ca_mobilization->Chemotaxis Antagonist This compound Antagonist->CCR1 Blocks

Caption: Simplified CCR1 signaling pathway and antagonist interaction.

Ex Vivo Receptor Occupancy Assay using Flow Cytometry

This method is commonly used to determine the percentage of receptors on circulating leukocytes that are occupied by the antagonist after in vivo administration.

Experimental Workflow:

ExVivo_Flow_RO_Workflow cluster_in_vivo In Vivo Administration cluster_ex_vivo Ex Vivo Analysis animal_dosing Administer CCR1 Antagonist or Vehicle to Animals blood_collection Collect Whole Blood at Specific Time Points animal_dosing->blood_collection incubation Incubate Blood with Fluorescently Labeled CCR1 Ligand (e.g., CCL3-Alexa647) blood_collection->incubation lysis_staining Lyse Red Blood Cells and Stain for Leukocyte Markers (e.g., CD14 for Monocytes) incubation->lysis_staining flow_cytometry Analyze by Flow Cytometry lysis_staining->flow_cytometry data_analysis Calculate % Receptor Occupancy flow_cytometry->data_analysis

Caption: Workflow for ex vivo CCR1 receptor occupancy by flow cytometry.

Detailed Protocol:

  • Animal Dosing: Administer the CCR1 antagonist (e.g., CCX354 at 100 mg/kg) or vehicle control to a cohort of animals (e.g., rats) via the desired route (e.g., oral gavage).

  • Blood Collection: At predetermined time points post-dose, collect whole blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Ligand Incubation: In a 96-well plate, aliquot a small volume of whole blood (e.g., 50 µL). Add a fluorescently labeled CCR1 ligand (e.g., Alexa Fluor 647-conjugated CCL3) at a saturating concentration. To determine non-specific binding, a separate set of samples should be incubated with the fluorescent ligand in the presence of a large excess of unlabeled CCR1 antagonist.

  • Incubation: Incubate the plate at 4°C for 30-60 minutes in the dark to allow the fluorescent ligand to bind to unoccupied CCR1 receptors.

  • Red Blood Cell Lysis: Following incubation, add a red blood cell lysis buffer and incubate according to the manufacturer's instructions.

  • Leukocyte Staining: Centrifuge the plate to pellet the leukocytes. Resuspend the cells in a staining buffer containing fluorescently labeled antibodies against leukocyte markers (e.g., anti-CD14 to identify monocytes, which highly express CCR1). Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells with staining buffer to remove unbound antibodies and ligand.

  • Flow Cytometry Analysis: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer. Gate on the leukocyte population of interest (e.g., CD14+ monocytes).

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) of the labeled CCL3 in the vehicle-treated group (representing 0% occupancy).

    • Determine the MFI in the antagonist-treated group.

    • Determine the MFI in the presence of excess unlabeled antagonist (representing 100% occupancy or non-specific binding).

    • Calculate the percent receptor occupancy using the following formula: % Occupancy = (1 - [(MFI treated - MFI non-specific) / (MFI vehicle - MFI non-specific)]) * 100

In Vivo/Ex Vivo Receptor Occupancy using a Radioligand

This technique involves administering a radiolabeled tracer to animals pre-treated with the antagonist to determine the extent of receptor blockade in specific tissues.

Experimental Workflow:

Radioligand_RO_Workflow cluster_in_vivo In Vivo Administration cluster_ex_vivo Ex Vivo Analysis antagonist_dosing Administer CCR1 Antagonist or Vehicle to Animals tracer_dosing Administer Radiolabeled CCR1 Ligand (e.g., [¹²⁵I]-CCL3) Intravenously antagonist_dosing->tracer_dosing tissue_harvest Harvest Tissues of Interest (e.g., Spleen, Bone Marrow) tracer_dosing->tissue_harvest radioactivity_measurement Measure Radioactivity in Tissues (Gamma Counter or Autoradiography) tissue_harvest->radioactivity_measurement data_analysis Calculate % Receptor Occupancy radioactivity_measurement->data_analysis

Caption: Workflow for in vivo/ex vivo radioligand receptor occupancy.

Detailed Protocol:

  • Animal Dosing: Administer the CCR1 antagonist (e.g., BX-471 at 20 mg/kg) or vehicle to animals.

  • Radiotracer Administration: At the expected time of peak antagonist concentration in the tissue of interest, administer a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3) via intravenous injection.

  • Tissue Harvest: After a set period to allow for radiotracer distribution, euthanize the animals and harvest the tissues of interest (e.g., spleen, bone marrow, or inflamed tissue in a disease model).

  • Radioactivity Measurement:

    • Gamma Counting: Weigh the tissue samples and measure the radioactivity using a gamma counter.

    • Autoradiography: Freeze the tissues, section them using a cryostat, and expose the sections to a phosphor screen or film.

  • Data Analysis:

    • Determine the specific binding in the vehicle-treated group by subtracting the non-specific binding (determined in a separate group of animals co-injected with an excess of unlabeled ligand) from the total binding.

    • Determine the specific binding in the antagonist-treated group.

    • Calculate the percent receptor occupancy: % Occupancy = (1 - [Specific Binding treated / Specific Binding vehicle]) * 100

Conclusion

Validating the in vivo on-target engagement of a novel CCR1 antagonist is essential for its preclinical development. By employing robust methodologies such as ex vivo flow cytometry and in vivo/ex vivo radioligand binding assays, researchers can quantitatively assess the degree of receptor occupancy. Comparing the in vivo potency and pharmacokinetic/pharmacodynamic relationship of a new antagonist, such as "this compound," to well-characterized compounds like CCX354 and BX-471 will provide a strong foundation for advancing the most promising candidates toward clinical evaluation.

References

Benchmarking CCR1 Antagonist 7 Against Standard-of-Care in a Rheumatoid Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a representative C-C chemokine receptor 1 (CCR1) antagonist, designated here as CCR1 Antagonist 7, against the standard-of-care treatment, Methotrexate, in the context of a rheumatoid arthritis (RA) disease model. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of efficacy, mechanism of action, and experimental data.

Introduction to CCR1 and its Role in Rheumatoid Arthritis

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the inflammatory process.[1][2][3] It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, and T cells.[4][5] The activation of CCR1 by its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a signaling cascade that leads to the migration of these immune cells to sites of inflammation.[1][2][5] In rheumatoid arthritis, an autoimmune disease characterized by chronic inflammation of the joints, the infiltration of such immune cells is a key pathological feature. Consequently, antagonizing CCR1 is a therapeutic strategy aimed at mitigating this inflammatory cell recruitment and subsequent joint damage.[1][4][6]

Comparative Efficacy and Safety Profile

The following tables summarize the key performance indicators of this compound (based on data from representative CCR1 antagonists in clinical development) and Methotrexate in preclinical and clinical models of rheumatoid arthritis.

Table 1: Efficacy Comparison

ParameterThis compound (e.g., BX471, MLN3897)Methotrexate
Mechanism of Action Inhibits the binding of pro-inflammatory chemokines to the CCR1 receptor, thereby reducing the recruitment of monocytes and macrophages to inflamed joints.[1][6]Inhibits dihydrofolate reductase, leading to the suppression of purine and pyrimidine synthesis, which in turn inhibits the proliferation of lymphocytes and other immune cells.
Primary Efficacy Endpoint Reduction in ACR20 response (American College of Rheumatology 20% improvement criteria).Reduction in ACR20, ACR50, and ACR70 response rates.[7]
Onset of Action Generally rapid, with effects observed within weeks of treatment initiation.Slower onset of action, typically taking several weeks to months to achieve maximal effect.[8]
Effect on Joint Damage Preclinical models suggest a reduction in bone and cartilage degradation by limiting inflammatory cell infiltration.[9]Slows the progression of joint damage as evidenced by radiographic imaging.[7]

Table 2: Safety and Tolerability

ParameterThis compoundMethotrexate
Common Adverse Events Generally well-tolerated in clinical trials.[6] Potential for gastrointestinal disturbances and headache.Nausea, loss of appetite, sore mouth, diarrhea, headaches, and hair loss.[8]
Serious Adverse Events Long-term safety data is still being established.Liver toxicity, bone marrow suppression, and pulmonary toxicity. Requires regular monitoring.
Contraindications Hypersensitivity to the drug or its components.Pregnancy, breastfeeding, liver disease, immunodeficiency, and excessive alcohol consumption.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

A standard preclinical model for rheumatoid arthritis is the collagen-induced arthritis (CIA) model in mice. This model mimics many of the pathological features of human RA, including synovitis, cartilage degradation, and bone erosion.

Methodology:

  • Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization is given 21 days later.

  • Treatment Groups:

    • Vehicle Control (e.g., saline or DMSO)

    • This compound (administered orally or via intraperitoneal injection at a specified dose and frequency)

    • Methotrexate (administered intraperitoneally at a standard therapeutic dose)

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is evaluated daily or every other day using a macroscopic scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse).

    • Paw Swelling: Paw thickness is measured using a digital caliper.

    • Histopathology: At the end of the study, joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the treatment groups.

Visualizing the Mechanism of Action

CCR1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of a chemokine ligand to the CCR1 receptor, and the point of intervention for a CCR1 antagonist.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space chemokine Chemokine (e.g., CCL3, CCL5) ccr1 CCR1 Receptor chemokine->ccr1 Binds & Activates antagonist This compound antagonist->ccr1 Blocks Binding g_protein G-protein Activation ccr1->g_protein Initiates downstream Downstream Signaling (e.g., MAPK, PI3K) g_protein->downstream migration Cell Migration & Inflammation downstream->migration Experimental_Workflow cluster_treatments Treatment Arms start Start: Collagen-Induced Arthritis (CIA) Model grouping Randomize into Treatment Groups start->grouping vehicle Vehicle Control grouping->vehicle antagonist This compound grouping->antagonist mtx Methotrexate grouping->mtx monitoring Monitor Disease Progression: - Clinical Score - Paw Swelling vehicle->monitoring antagonist->monitoring mtx->monitoring endpoint Endpoint Analysis: - Histopathology - Biomarker Analysis monitoring->endpoint analysis Data Analysis & Comparison endpoint->analysis

References

Safety Operating Guide

Navigating the Disposal of CCR1 Antagonist 7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The foundation of safe disposal for any laboratory chemical, including CCR1 antagonist 7, rests on several key principles: segregation, proper containerization, clear labeling, and adherence to institutional and regulatory protocols. Improper disposal can lead to dangerous chemical reactions, environmental contamination, and potential legal ramifications.[2][3]

Step-by-Step Disposal Protocol for this compound

Given that this compound is a bioactive chemical compound intended for research use only, it should be treated as hazardous waste unless explicitly stated otherwise by a Safety Data Sheet (SDS) from the supplier.[1][4][5]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination : In the absence of a specific SDS, treat this compound as hazardous chemical waste. This is a precautionary measure to ensure the highest level of safety.

  • Segregation at the Source : Do not mix this compound waste with other waste streams. It should be collected in a designated container. Keep different classes of chemicals separate to avoid dangerous reactions. For instance, acids should never be mixed with bases, and oxidizers must be kept away from flammable substances.[2][6]

  • Solid vs. Liquid Waste : Keep solid and liquid waste forms of this compound in separate waste containers.[4]

Step 2: Proper Containerization

  • Container Selection : Use a chemically resistant, leak-proof container for waste collection. Plastic containers are often preferred for their durability.[3] The container must be in good condition with a secure, tightly sealing lid.

  • Avoid Overfilling : Do not fill liquid waste containers to more than 90% of their capacity to prevent spills and allow for vapor expansion.[7]

  • Secondary Containment : Place the primary waste container in a secondary containment unit, such as a spill tray, to mitigate the impact of any potential leaks.[4][7]

Step 3: Labeling

  • Clear Identification : All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date when the waste was first added to the container

    • Any known or suspected hazards (e.g., "Toxic," "Handle with Gloves")

  • Visibility : Ensure the label is facing outwards and is easily readable for inspection and handling by safety personnel.[6]

Step 4: Storage

  • Designated Storage Area : Store the waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be close to the point of generation and under the supervision of laboratory personnel.[7]

  • Safe Environment : The storage area must be well-ventilated and away from sources of ignition or incompatible chemicals.[7]

  • Regular Inspection : Weekly inspections of the SAA are recommended to check for leaks or any deterioration of the containers.[6]

Step 5: Disposal and Removal

  • Contact Environmental Health and Safety (EHS) : Once the waste container is full or has been in storage for the maximum allowed time (which can vary by institution and state, but can be up to 90 days or one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department for pickup.[3][6][7]

  • Professional Disposal : EHS or a licensed waste disposal contractor will ensure the waste is transported to an approved treatment or disposal facility in compliance with all local, state, and federal regulations.[2]

  • Do Not Dispose Down the Drain : Never pour this compound or any other hazardous chemical down the sink.[2][6] This can damage plumbing, harm aquatic life, and interfere with wastewater treatment processes.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal A This compound Waste Generated B Segregate Solid vs. Liquid A->B C Isolate from Incompatible Chemicals A->C D Select Leak-Proof, Chemically Resistant Container B->D C->D E Fill to <90% Capacity D->E F Use Secondary Containment E->F G Label with 'Hazardous Waste', Chemical Name, Date, and Hazards F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Weekly Inspection H->I J Container Full or Storage Time Limit Reached I->J K Contact EHS for Pickup J->K L Professional Disposal K->L

Disposal workflow for this compound.

Safety First: Personal Protective Equipment (PPE)

When handling this compound waste, always wear appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves

Inspect gloves before use and use proper removal techniques to avoid skin contact.[8] In case of accidental contact, rinse the affected skin area with water. If inhaled, move to an area with fresh air.[8]

By adhering to these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste management plans for detailed local requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.